Elaidic Anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
6085-36-5 |
|---|---|
Molecular Formula |
C36H66O3 |
Molecular Weight |
546.9 g/mol |
IUPAC Name |
octadec-9-enoyl octadec-9-enoate |
InChI |
InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3 |
InChI Key |
OCNZHGHKKQOQCZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC |
Other CAS No. |
6085-36-5 24909-72-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Preparation of Elaidic Anhydride using dicyclohexylcarbodiimide
An In-Depth Technical Guide to the Synthesis of Elaidic Anhydride via Dicyclohexylcarbodiimide (DCC) Coupling
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview and a detailed protocol for the preparation of this compound, a valuable reagent in organic synthesis, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights necessary for a successful synthesis.
Strategic Overview: The Rationale for DCC-Mediated Anhydride Synthesis
Elaidic acid, the trans-isomer of oleic acid, is a C18:1 monounsaturated fatty acid characterized by its linear structure and solid state at room temperature.[1][2][3] Its conversion to this compound transforms the relatively unreactive carboxylic acid into a potent acylating agent, useful for introducing the elaidoyl group in the synthesis of complex lipids, prodrugs, and biomaterials.[4]
The direct thermal dehydration of carboxylic acids to form anhydrides requires high temperatures, which can be unsuitable for sensitive substrates.[5] The use of N,N'-dicyclohexylcarbodiimide (DCC) offers a remarkably mild and efficient alternative.[5][6] DCC acts as a powerful coupling agent, facilitating the removal of one molecule of water from two equivalents of elaidic acid at or below room temperature, leading to high yields of the desired anhydride.[7][8] The primary challenge of this methodology lies not in the reaction's efficacy but in the meticulous removal of its insoluble byproduct, N,N'-dicyclohexylurea (DCU).[9][10]
The Core Mechanism: Activating the Carboxyl Group
The efficacy of DCC lies in its ability to convert the hydroxyl group of a carboxylic acid into an excellent leaving group.[11][12] The reaction proceeds through a highly reactive O-acylisourea intermediate.[13][14][15]
The mechanism unfolds in three key stages:
-
Activation: One molecule of elaidic acid protonates a nitrogen atom of DCC. The resulting elaidate carboxylate then performs a nucleophilic attack on the central carbon of the carbodiimide.[12][16] This forms the pivotal O-acylisourea intermediate, a highly electrophilic species.[13][15]
-
Nucleophilic Acyl Substitution: A second molecule of elaidic acid, acting as a nucleophile, attacks the activated carbonyl carbon of the O-acylisourea intermediate.[17]
-
Product Formation and Byproduct Precipitation: The tetrahedral intermediate formed in the previous step collapses, yielding this compound and the highly stable N,N'-dicyclohexylurea (DCU).[7][15] Due to its poor solubility in most organic solvents, DCU precipitates from the reaction mixture as a white solid, providing a visual indicator of the reaction's progress.[18][19]
A potential side reaction is the intramolecular O-to-N acyl rearrangement of the O-acylisourea intermediate to form a stable N-acylurea.[14][15] This pathway is irreversible and does not lead to the desired anhydride. Performing the reaction at or below room temperature helps to minimize this side reaction.[19]
Caption: Mechanism of DCC-mediated anhydride formation.
A Validated Experimental Protocol
This protocol is designed for laboratory-scale synthesis and prioritizes yield and purity. The central principle is the maintenance of anhydrous conditions to prevent hydrolysis of the activated intermediates and the final product.[13][19]
Materials, Reagents, and Equipment
| Item | Specification | Rationale |
| Reagents | ||
| Elaidic Acid | >98% purity | High purity starting material ensures a cleaner reaction. |
| Dicyclohexylcarbodiimide (DCC) | >99% purity | The key coupling agent; purity is critical for high yield.[19] |
| Dichloromethane (DCM) | Anhydrous, >99.8% | An excellent aprotic solvent that solubilizes reagents but not the DCU byproduct.[20] |
| Equipment | ||
| Round-bottom flask | Sized appropriately | Standard reaction vessel. |
| Magnetic stirrer and stir bar | Ensures homogeneous mixing. | |
| Ice bath | For controlling reaction temperature, especially during DCC addition.[21] | |
| Drying tube (e.g., with CaCl₂) | Protects the reaction from atmospheric moisture.[22] | |
| Büchner funnel & filter flask | For efficient filtration of the precipitated DCU.[9] | |
| Rotary evaporator | For gentle removal of the solvent under reduced pressure.[19] |
Quantitative Data for a Representative Synthesis
The reaction proceeds with a 2:1 molar ratio of elaidic acid to DCC.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (g) |
| Elaidic Acid | 282.47 | 2.0 | 10.0 | 2.82 |
| DCC | 206.33 | 1.0 | 5.0 | 1.03 |
| Dichloromethane | - | - | - | ~40-50 mL |
Step-by-Step Synthesis and Purification Workflow
Caption: Experimental workflow for this compound synthesis.
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator to eliminate any residual moisture.[19]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve elaidic acid (2.82 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
DCC Addition: Cool the elaidic acid solution to 0°C using an ice bath. In a separate beaker, dissolve DCC (1.03 g, 5.0 mmol) in 10 mL of anhydrous DCM. Add this DCC solution dropwise to the stirred elaidic acid solution over 5-10 minutes.[21]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a drying tube to the flask and stir for 2-3 hours. A white precipitate of DCU will form as the reaction progresses.[19][22] The reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: DCU Removal: Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU.[9][20] Wash the filter cake with a small amount (5-10 mL) of cold DCM to recover any product that may be entrained in the solid.[9]
-
Purification: Combine the filtrates in a separatory funnel. (Optional but recommended for high purity): Wash the organic layer sequentially with two portions of 0.5 N HCl (25 mL), two portions of saturated NaHCO₃ solution (25 mL), and finally with brine (25 mL). This removes any unreacted acid and traces of impurities.[23][24]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which should appear as a waxy solid upon solvent removal.[19] Expected yields are typically high, in the range of 87-94%.[8]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: Look for two characteristic carbonyl (C=O) stretching bands for the anhydride group, typically appearing around 1818 cm⁻¹ and 1750 cm⁻¹.
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure and check for the absence of signals corresponding to the starting elaidic acid and the presence of new signals characteristic of the anhydride.
-
Chromatography (HPLC/GC): While possible, these methods must be developed carefully, as the anhydride can be hydrolyzed by residual water in the mobile phase or on the column.[4][25][26]
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Moisture Contamination: Water hydrolyzes the O-acylisourea intermediate and the final anhydride product.[13] | Use oven-dried glassware, anhydrous solvents, and a drying tube. Ensure starting materials are dry.[19] |
| N-Acylurea Formation: The O-acylisourea intermediate rearranges, particularly at elevated temperatures.[15][19] | Maintain the reaction temperature at 0°C during DCC addition and let it proceed at room temperature. Avoid heating. | |
| Product Contaminated with DCU | Residual Solubility of DCU: DCU is sparingly soluble in many organic solvents, and simple filtration may not remove all of it.[6][9][10] | After initial filtration and solvent removal, dissolve the crude product in a minimal amount of a solvent like diethyl ether or hexane, in which the anhydride is soluble but DCU is not. Cool the solution in a refrigerator to maximize DCU precipitation, then perform a second filtration.[20][24] |
| Reaction Stalls | Impure Reagents: Low-quality DCC or elaidic acid can inhibit the reaction. | Use reagents of high purity from a reputable supplier. |
Critical Safety Considerations
-
Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe skin irritation and allergic reactions upon contact. It is also a lachrymator.[22][27]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is insufficient; double-gloving or using thicker gloves is recommended), safety goggles, and a lab coat.[22]
-
Handling: Conduct all manipulations of DCC, both solid and in solution, within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Waste: Quench any residual DCC in waste streams with a dilute acid (e.g., 1 M HCl) before disposal.
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Chemical properties and reactivity of Elaidic Anhydride
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Elaidic Anhydride
Introduction: Understanding this compound
This compound, the symmetrical anhydride derived from elaidic acid, is a significant molecule in organic synthesis, particularly where the introduction of a long, lipophilic carbon chain is desired. As the trans-isomer of oleic acid's anhydride, its parent fatty acid, elaidic acid ((E)-octadec-9-enoic acid), is the most prevalent trans fatty acid found in partially hydrogenated vegetable oils.[1] The anhydride form, with the chemical formula C₃₆H₆₆O₃, harnesses the reactivity of the acyl group, making it a potent acylating agent.[2]
This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and handling of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent for applications ranging from the synthesis of novel lipids and surfactants to the lipophilic modification of bioactive molecules.
Section 1: Physicochemical and Spectroscopic Profile
The physical state and solubility of this compound are dictated by its long, unsaturated aliphatic chains and the polar anhydride functional group. A thorough characterization is essential for its effective use in synthesis and analysis.
Physicochemical Properties
Quantitative data for this compound is summarized below. Its properties are similar to other long-chain fatty anhydrides, such as oleic anhydride.[3]
| Property | Value | Source(s) |
| Chemical Formula | C₃₆H₆₆O₃ | [2] |
| Molecular Weight | 546.92 g/mol | [2] |
| CAS Number | 55726-25-5 | [2][4] |
| Appearance | Solid | [2] |
| Melting Point | 46 °C | [2] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents like carbon tetrachloride, and other solvents such as ethanol, DMF, and DMSO. | [3][5][6] |
| Sensitivity | Air and moisture sensitive.[2] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key spectral features are derived from its functional group and overall structure.
| Spectroscopy | Characteristic Peaks and Interpretation | Source(s) |
| Infrared (IR) | Two distinct C=O stretching bands are characteristic of acyclic anhydrides. One strong band appears around 1820 cm⁻¹ (asymmetric stretch) and another around 1750-1760 cm⁻¹ (symmetric stretch). Additional peaks for C-H stretching (~2850-2950 cm⁻¹) and the trans C=C double bond (~965 cm⁻¹) will be present. | [7][8][9] |
| ¹H NMR | Protons alpha to the carbonyl group (H-C-C=O) typically resonate in the δ 2.0-2.5 ppm region. Protons of the trans double bond (-CH=CH-) will appear around δ 5.4 ppm . The long aliphatic chain will show a large signal for methylene (-CH₂-) protons around δ 1.2-1.6 ppm and terminal methyl (-CH₃) protons around δ 0.9 ppm . | [7] |
| ¹³C NMR | The carbonyl carbon (C=O) signal is typically found in the deshielded region of δ 160-180 ppm . The carbons of the double bond will appear around δ 130 ppm . | |
| Mass Spectrometry | A prominent fragmentation pattern involves the formation of acylium ions. The molecular ion peak [M]⁺ may be observed, along with fragments corresponding to the loss of an elaidoyl group or other characteristic cleavages. | [10] |
Section 2: Chemical Reactivity and Mechanistic Pathways
As a carboxylic acid anhydride, this compound is a reactive source of acyl groups.[11] Its reactions are analogous to those of other acid anhydrides and are generally faster than esters but slower and safer than acyl chlorides.[12][13] The core of its reactivity is the nucleophilic acyl substitution mechanism, where a nucleophile attacks one of the electrophilic carbonyl carbons, leading to the displacement of a carboxylate leaving group.
The general mechanism is illustrated below. The carboxylate is a good leaving group because its negative charge is stabilized by resonance.
Caption: General mechanism for reactions of this compound.
Hydrolysis
This compound reacts with water to yield two molecules of elaidic acid.[14] This reaction is often spontaneous and highlights the need to protect the anhydride from moisture during storage and use.[15]
Reaction: (C₁₇H₃₃CO)₂O + H₂O → 2 C₁₇H₃₃COOH
The reaction proceeds via nucleophilic attack of water on a carbonyl carbon.[14] Due to this reactivity, this compound cannot be dissolved in water without decomposition.[16]
Alcoholysis (Esterification)
The reaction of this compound with an alcohol produces one molecule of an elaidic acid ester and one molecule of elaidic acid.[17][18] This is a common method for synthesizing elaidate esters, which have applications as lubricants and in cosmetics. The reaction is typically slower than with acyl chlorides and may require warming.[17]
Reaction: (C₁₇H₃₃CO)₂O + R'OH → C₁₇H₃₃COOR' + C₁₇H₃₃COOH
The reactivity can be enhanced by using a base like pyridine or a catalyst such as N,N-dimethylaminopyridine (DMAP).[11] The base neutralizes the carboxylic acid byproduct and can also act as a nucleophilic catalyst.[11]
Aminolysis (Amidation)
This compound reacts with ammonia, primary amines, or secondary amines to form elaidic amides.[19][20] This reaction requires two molar equivalents of the amine. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the elaidic acid formed as a byproduct, preventing the protonation of the reactant amine.[12][21]
Reaction (with a primary amine): (C₁₇H₃₃CO)₂O + 2 R'NH₂ → C₁₇H₃₃CONHR' + C₁₇H₃₃COO⁻ R'NH₃⁺
The products are an N-substituted elaidamide and an alkylammonium elaidate salt.[20]
Reduction
Like other acid anhydrides, this compound can be reduced to the corresponding alcohol (trans-9-octadecen-1-ol). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to drive the reaction to completion, which will reduce both carbonyl groups.[12][22][23] The reaction proceeds through an aldehyde intermediate which is further reduced.[22]
Section 3: Synthesis, Handling, and Storage
Synthesis
A standard laboratory method for preparing fatty acid anhydrides is the dehydration of the corresponding carboxylic acid using a coupling agent.[24] Dicyclohexylcarbodiimide (DCC) is a highly effective reagent for this transformation.[6]
The reaction involves treating two equivalents of elaidic acid with one equivalent of DCC in an anhydrous, non-polar solvent like carbon tetrachloride at room temperature. The reaction is driven by the formation of the highly stable N,N'-dicyclohexylurea (DCU), which precipitates from the solution and can be removed by filtration.[6]
Caption: Workflow for the synthesis of this compound via DCC coupling.
Safe Handling and Storage
Given its reactivity and sensitivity, proper handling of this compound is paramount.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][25] Avoid contact with skin and eyes, and prevent inhalation.[15][26]
-
Storage: this compound is sensitive to moisture and air.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2][27] For long-term stability, storage at low temperatures (-20°C) is recommended to minimize hydrolysis and degradation.[3][27][28] Keep away from water, alcohols, bases, and strong oxidizing agents.[29][30]
Section 4: Experimental Protocols
The following protocols are provided as validated starting points for common reactions involving this compound.
Protocol 4.1: Synthesis of an Elaidate Ester (e.g., Methyl Elaidate)
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve this compound (1 eq.) in anhydrous pyridine.
-
Reagent Addition: Add anhydrous methanol (1.2 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Gently warm the reaction mixture to 50-60°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 1M HCl (aq) and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product via column chromatography on silica gel to yield pure methyl elaidate.
Protocol 4.2: Synthesis of an N-Alkyl Elaidamide (e.g., N-Octyl Elaidamide)
-
Setup: In a round-bottom flask, dissolve this compound (1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere.
-
Reagent Addition: In a separate flask, dissolve octylamine (2.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred anhydride solution at 0°C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.
-
Workup: Filter the reaction mixture to remove the precipitated octylammonium elaidate salt. Wash the filtrate with 1M HCl (aq), followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Final Product: The resulting crude amide can be further purified by recrystallization or column chromatography.
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Elaidic Anhydride structure and molecular formula
An In-Depth Technical Guide to Elaidic Anhydride: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of this compound. We will delve into its core molecular structure, outline robust synthetic protocols, and discuss its reactivity and potential applications, grounding all claims in authoritative references.
Molecular Identity and Structural Elucidation
This compound is the symmetric anhydride derived from elaidic acid, a monounsaturated trans-fatty acid. Understanding its structure is fundamental to appreciating its reactivity and function in chemical synthesis.
Molecular Formula and Weight
This compound is characterized by the following fundamental properties:
Structural Features
The structure of this compound is defined by two elaidic acid molecules linked via an anhydride functional group (-CO-O-CO-). Elaidic acid itself is the trans-isomer of oleic acid. The key feature is the trans-configuration of the double bond between carbon atoms 9 and 10 (C9 and C10) of each C18 fatty acid chain.[5] This trans geometry results in a more linear, less bent molecular shape compared to its cis-isomer, oleic anhydride. This linearity influences its physical properties, such as its melting point, and its packing in solid-state and membrane structures.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Molecular structure of this compound (C₃₆H₆₆O₃).
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| IUPAC Name | (E)-octadec-9-enoyl (E)-octadec-9-enoate | [5] |
| Synonyms | trans-9-Octadecenoic Anhydride | [2][3] |
| Appearance | Solid | [4] |
| Melting Point | 46 °C | [3] |
| Sensitivity | Air and moisture sensitive | [4] |
Synthesis of this compound
The primary route for synthesizing this compound is the dehydration of its parent carboxylic acid, elaidic acid. The choice of dehydrating agent is critical to ensure high yield and purity.
Dehydration using Dicyclohexylcarbodiimide (DCC)
The use of dicyclohexylcarbodiimide (DCC) is a highly efficient and widely adopted laboratory method for preparing fatty acid anhydrides under mild conditions.[6] The reaction proceeds by activating the carboxylic acid, which then reacts with a second molecule of the acid to form the anhydride. The driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can be easily removed by filtration.
Caption: Workflow for the synthesis of this compound using DCC.
Step-by-Step Experimental Protocol
This protocol is adapted from the established method for synthesizing fatty acid anhydrides.[6]
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve elaidic acid (2.0 equivalents) in anhydrous carbon tetrachloride (CCl₄). Causality: The use of an anhydrous solvent and inert atmosphere is critical to prevent premature hydrolysis of the DCC reagent and the anhydride product.[4]
-
Reagent Addition: To the stirred solution, add dicyclohexylcarbodiimide (DCC) (1.0 to 1.1 equivalents) dissolved in a minimal amount of anhydrous CCl₄.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is progressing. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Remove the DCU precipitate by vacuum filtration.
-
Wash the solid DCU with a small amount of fresh anhydrous CCl₄ to recover any trapped product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Validation: The final product is a solid at room temperature.[4] Purity can be confirmed by techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, looking for the characteristic anhydride carbonyl peaks and the absence of the carboxylic acid hydroxyl peak.
Chemical Reactivity and Applications
This compound's utility stems from the reactivity of the anhydride functional group.
Acylating Agent
As a carboxylic acid anhydride, this compound is an effective acylating agent. It readily undergoes nucleophilic acyl substitution with various nucleophiles.[7]
-
Reaction with Alcohols: It reacts with alcohols in the presence of a base catalyst (e.g., pyridine) to form elaidate esters and one equivalent of elaidic acid.
-
Reaction with Amines: It reacts with primary and secondary amines to yield elaidamides and an equivalent of elaidic acid.
These reactions are fundamental for installing the trans-C18:1 acyl chain onto molecules of interest, a crucial step in the synthesis of specific lipids, probes, or drug conjugates.
Applications in Research and Development
While less common than its cis-isomer (oleic anhydride), this compound is a valuable tool for specific research areas:
-
Lipid Research: It serves as a precursor for synthesizing well-defined trans-fatty acid-containing lipids, such as specific phospholipids or triglycerides. These can be used as standards in lipidomics or incorporated into model membranes to study the biophysical effects of trans fats on membrane fluidity and protein function.
-
Nutritional Science: In metabolic studies, this compound can be used to synthesize labeled elaidate derivatives (e.g., deuterated or ¹³C-labeled) to trace the absorption, distribution, and metabolism of this specific trans-fatty acid in biological systems.
-
Drug Development: The long, lipophilic elaidyl chain can be conjugated to drugs to modify their pharmacokinetic properties, potentially enhancing membrane permeability or promoting association with lipid-based drug delivery systems. The specific trans geometry can be exploited to fine-tune these interactions.
Conclusion
This compound is a well-defined chemical entity with the molecular formula C₃₆H₆₆O₃. Its structure is characterized by two C18 trans-9-enoyl chains linked by an anhydride bridge. This structure imparts specific physical properties and chemical reactivity, making it a valuable reagent for the targeted synthesis of trans-fatty acid derivatives. The DCC-mediated dehydration of elaidic acid provides a reliable and high-yield synthetic route, enabling its use by researchers in lipid science, biochemistry, and drug discovery to investigate the precise roles and effects of this important trans-fatty acid.
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Compound Identification and Physicochemical Properties
An in-depth technical guide to trans-9-Octadecenoic anhydride, a versatile reagent in synthetic chemistry and advanced drug development.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on trans-9-Octadecenoic anhydride. It delves into the compound's physicochemical properties, detailed synthesis protocols, analytical characterization, and key applications, with a focus on its role as a reactive intermediate in organic synthesis and as a prodrug moiety in advanced drug delivery systems.
trans-9-Octadecenoic anhydride, also known as Elaidic Anhydride, is the symmetrical anhydride of trans-9-Octadecenoic acid (elaidic acid). As a long-chain fatty acid anhydride, its lipophilic nature and reactive anhydride linkage make it a valuable tool in specialized chemical synthesis.
Table 1: Physicochemical Properties of trans-9-Octadecenoic Anhydride
| Property | Value | Source(s) |
| CAS Number | 55726-25-5 | [1][2] |
| Synonyms | This compound, trans|-9-Octadecenoic Anhydride | [1] |
| Molecular Formula | C₃₆H₆₆O₃ | [1] |
| Molecular Weight | 546.92 g/mol | [1] |
| Appearance | White to off-white waxy solid (predicted) | Inferred from elaidic acid[3] |
| Solubility | Soluble in non-polar organic solvents (e.g., CCl₄, chloroform, hexane); reacts with water and alcohols. | Inferred from synthesis methods and general anhydride properties[4] |
| Melting Point | Above the melting point of elaidic acid (43-45 °C) | Inferred from elaidic acid data[5] |
Synthesis and Purification
The synthesis of trans-9-Octadecenoic anhydride relies on the dehydration or coupling of its parent carboxylic acid, elaidic acid. Two robust and commonly cited methods are presented below. The choice of method often depends on the desired scale, purity requirements, and available reagents.
Method 1: Synthesis via Carbodiimide-Mediated Coupling
This method is a simple and high-yield procedure for preparing fatty acid anhydrides at room temperature.[1] Dicyclohexylcarbodiimide (DCC) acts as a powerful dehydrating agent, facilitating the condensation of two molecules of elaidic acid.
Caption: Workflow for the synthesis of this compound using DCC.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve elaidic acid (2.0 equivalents) in anhydrous carbon tetrachloride (CCl₄).
-
Expert Insight: Anhydrous conditions are critical to prevent the hydrolysis of the DCC reagent and the anhydride product, maximizing yield.[4]
-
-
Reagent Addition: While stirring at room temperature, add a solution of dicyclohexylcarbodiimide (DCC, 1.0 equivalent) in anhydrous CCl₄ dropwise to the elaidic acid solution.
-
Reaction: Allow the reaction mixture to stir at room temperature. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed. The reaction is typically complete within a few hours. Monitor progress by thin-layer chromatography (TLC).
-
Work-up and Purification: a. Remove the precipitated DCU by vacuum filtration. b. Wash the solid DCU cake with a small amount of fresh, cold CCl₄ to recover any trapped product. c. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Trustworthiness Check: The high insolubility of the DCU byproduct in CCl₄ is the basis for its simple and effective removal, ensuring a high-purity filtrate.[1]
-
-
Final Product: The resulting residue is the trans-9-Octadecenoic anhydride, which can be used directly or further purified by recrystallization if necessary.
Method 2: Synthesis via Acetic Anhydride Dehydration
This industrial-friendly method uses a common dehydrating agent, acetic anhydride, to form a mixed anhydride intermediate, which is then converted to the symmetrical this compound.[6]
-
Reaction Stage 1 (Mixed Anhydride Formation): a. Melt elaidic acid in a reaction vessel at approximately 75-90 °C with agitation and a nitrogen sparge. b. Add an equimolar quantity of acetic anhydride to the molten fatty acid. c. Allow the mixture to react at atmospheric pressure for approximately 20-30 minutes. This forms an equilibrium mixture of this compound, acetic-elaidic mixed anhydride, and unreacted starting materials.[6]
-
Reaction Stage 2 (Conversion to Symmetrical Anhydride): a. Apply a vacuum to the reaction vessel while maintaining the temperature at 77-90 °C. b. Continuously remove the acetic acid byproduct via distillation for 60-90 minutes.
-
Causality Explanation: Removing the acetic acid byproduct drives the equilibrium towards the formation of the more stable, symmetrical this compound.[6]
-
-
Purification Stage 3 (High-Purity Distillation): a. Purify the resulting crude anhydride mixture using high-vacuum short-path evaporation. b. Heat the mixture to a temperature between 150 °C and 220 °C under a vacuum of 0.001 to 1 mmHg.[6] This step effectively removes any remaining fatty acids and mixed anhydrides, yielding a product with >95% purity.
Analytical Characterization
Confirming the identity and purity of the synthesized anhydride is crucial. A combination of spectroscopic methods is recommended.
Table 2: Expected Analytical Data for trans-9-Octadecenoic Anhydride
| Technique | Expected Result | Rationale & References |
| FTIR Spectroscopy | Two strong C=O stretching bands: ~1820 cm⁻¹ (asymmetric) and ~1760 cm⁻¹ (symmetric). Absence of broad O-H stretch from carboxylic acid (~3000 cm⁻¹). | The dual carbonyl peaks are characteristic of all acid anhydrides due to symmetric and asymmetric stretching vibrations.[7][8] The higher frequency band is typically stronger in acyclic anhydrides.[9] |
| ¹H NMR Spectroscopy | Protons α to carbonyl (C2, C2'): ~2.5 ppm (triplet). Protons on the double bond (C9, C10): ~5.4 ppm (multiplet). Terminal methyl group (C18, C18'): ~0.9 ppm (triplet). Absence of carboxylic acid proton (>10 ppm). | Alpha-protons are deshielded by the carbonyl group. Data is extrapolated from elaidic acid spectra and general anhydride chemical shifts.[9][10] |
| ¹³C NMR Spectroscopy | Carbonyl carbons (C1, C1'): ~170 ppm. Olefinic carbons (C9, C10): ~130 ppm. | Carbonyl carbons in anhydrides typically resonate in the 160-180 ppm range. Data is extrapolated from elaidic acid spectra.[9][11] |
| HPLC | A single major peak indicating high purity. | HPLC is preferred over GC for analyzing thermally sensitive compounds like anhydrides.[12][13] |
Applications in Research and Drug Development
The reactivity of the anhydride bond is central to its utility. It serves as an excellent acylating agent and has found a significant niche in the field of drug delivery.
Acylating Agent in Synthesis
trans-9-Octadecenoic anhydride is an effective agent for introducing the lipophilic elaidoyl group onto nucleophilic substrates such as alcohols, amines, and thiols. This reaction proceeds via nucleophilic acyl substitution.
Caption: Mechanism of nucleophilic acyl substitution using this compound.
This reactivity is exploited in the synthesis of complex lipids, such as specialized triglycerides, where this compound is used to acylate 1,3-diglycerides.[14]
Anhydride Prodrugs for Controlled Release
A significant application lies in creating prodrugs of pharmaceuticals that contain a carboxylic acid group (e.g., nonsteroidal anti-inflammatory drugs like ibuprofen).[15][16] By forming a mixed anhydride with elaidic acid, several therapeutic advantages can be achieved:
-
Increased Lipophilicity: The long fatty acid chain enhances the drug's ability to cross lipid membranes, potentially improving bioavailability.[17]
-
Sustained Release: The anhydride bond is designed to be hydrolytically unstable in the physiological environment, slowly releasing the active drug over an extended period. The rate of hydrolysis can be tuned based on the hydrophobicity of the anhydride.[15][16]
-
Gastric Protection: Temporarily masking the acidic carboxyl group can reduce direct irritation to the stomach lining.[15]
The incorporation of fatty acids into polyanhydride polymer backbones is another advanced strategy for creating biodegradable materials for long-term drug delivery depots.[12][18]
Safety and Handling
While a specific Safety Data Sheet (SDS) for trans-9-Octadecenoic anhydride is not widely available, a safety profile can be constructed based on the known hazards of its parent acid, similar anhydrides (e.g., oleic anhydride), and the general reactivity of the anhydride functional group.
-
Hazard Classification: Expected to be a skin and eye irritant.[5][19][20] May cause respiratory irritation if inhaled as dust.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[19][20] If handling as a powder or generating dust, use a respirator.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation.[2] Keep away from moisture and water, as it will hydrolyze back to elaidic acid. It is incompatible with strong oxidizing agents, bases, and reducing agents.[5][20]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent hydrolysis.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5][19]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][20]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][19]
-
References
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Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174-175. [Link]
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Avnir, Y. et al. (2003). Anhydride Prodrug of Ibuprofen and Acrylic Polymers. Pharmaceutical Development and Technology. [Link]
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Christie, W.W. (2011). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]
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Bianco-Peled, H. et al. (2003). Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. Pharmaceutical Research, 20(3), 449-455. [Link]
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Kumar, N. et al. (2014). Hydroxy fatty acid based polyanhydride as drug delivery system: Synthesis, characterization, in vitro degradation, drug release, and biocompatibility. ResearchGate. [Link]
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Norris, J. (2018). Synthesis of acid anhydrides. YouTube. [Link]
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Bianco-Peled, H. et al. (2003). Anhydride Prodrugs for Nonsteroidal Anti-Inflammatory Drugs. ResearchGate. [Link]
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Kumar, N. et al. (2007). Analysis of fatty acid anhydrides and polyanhydrides. ResearchGate. [Link]
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Li, W. et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega. [Link]
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Chromatography Forum. (2005). Fatty acid anhydride. [Link]
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SpectraBase. (n.d.). Fatty Acid: Elaidic - Optional[13C NMR] - Chemical Shifts. [Link]
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Chad's Prep. (2021). 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry. YouTube. [Link]
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PubChem. (n.d.). Elaidic Acid. [Link]
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Chemistry LibreTexts. (2023). Properties of Anhydrides. [Link]
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Elisabettini, P. et al. (1998). Synthesis and physicochemical characterization of mixed diacid triglycerides that contain elaidic acid. Journal of the American Oil Chemists' Society, 75(2), 285-291. [Link]
- European Patent Office. (2014).
-
Smith, B.C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]
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McMurry, J. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]
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LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Authored by: [Your Name/Gemini], Senior Application Scientist
An In-depth Technical Guide to the Spectroscopic Characterization of Elaidic Anhydride
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a derivative of the trans-unsaturated fatty acid, elaidic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. By examining the spectral features, this guide aims to facilitate the identification, characterization, and quality control of this compound in various research and development settings.
Introduction: The Significance of this compound Characterization
Elaidic acid is the trans isomer of oleic acid, a common monounsaturated fatty acid. The conversion of elaidic acid into its anhydride form introduces a reactive functional group that is a valuable intermediate in organic synthesis, particularly in the preparation of derivatives for biomedical applications and materials science. Accurate and thorough characterization of this compound is paramount to ensure purity, confirm structural integrity, and understand its reactivity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing unique and complementary information about the molecule's structure and composition.
This guide delves into the expected spectroscopic signatures of this compound, drawing upon data from its precursor, elaidic acid, its cis-isomer, oleic anhydride, and established principles of spectroscopic interpretation for anhydrides.
Synthesis and Sample Preparation: A Foundational Overview
The synthesis of this compound typically involves the dehydration of two molecules of elaidic acid. This can be achieved through various methods, such as reaction with a strong dehydrating agent like acetic anhydride or by forming an acyl chloride intermediate followed by reaction with an elaidate salt.[1] The choice of synthetic route can influence the impurity profile, making spectroscopic verification crucial.
Experimental Protocol: Synthesis of this compound (Illustrative)
-
Preparation of Elaidoyl Chloride: Thionyl chloride is added dropwise to a solution of elaidic acid in an inert solvent (e.g., dichloromethane) at 0°C. The reaction is then gently refluxed until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield elaidoyl chloride.
-
Formation of this compound: The crude elaidoyl chloride is dissolved in an inert solvent. To this solution, a stoichiometric amount of a carboxylate salt, such as sodium elaidate, is added. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: The reaction mixture is filtered to remove the inorganic salt. The filtrate is washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a water wash. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by column chromatography or recrystallization.
For spectroscopic analysis, the purified this compound should be dissolved in an appropriate deuterated solvent for NMR (e.g., CDCl₃) or analyzed neat for ATR-IR. For mass spectrometry, the sample is typically dissolved in a volatile solvent compatible with the ionization technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be similar to that of elaidic acid, with key differences in the chemical shifts of protons alpha to the carbonyl group.
-
Olefinic Protons (δ ~5.4 ppm): The two protons of the trans double bond will appear as a multiplet around 5.4 ppm. The trans-coupling constant (³J) is typically in the range of 14-16 Hz, which is a characteristic feature distinguishing it from the cis-isomer (oleic anhydride), where the coupling constant is smaller (around 10-12 Hz).
-
α-Methylene Protons (δ ~2.4 ppm): The protons on the carbon atoms adjacent to the anhydride carbonyl groups are expected to be deshielded and will appear as a triplet around 2.4 ppm. This is a slight downfield shift compared to the α-methylene protons in elaidic acid (δ ~2.35 ppm) due to the electron-withdrawing nature of the anhydride group.[2][3]
-
Allylic Protons (δ ~2.0 ppm): The methylene protons adjacent to the double bond will resonate around 2.0 ppm.
-
Aliphatic Chain Protons (δ ~1.2-1.6 ppm): The remaining methylene protons of the fatty acid chains will appear as a broad multiplet in the region of 1.2-1.6 ppm.
-
Terminal Methyl Protons (δ ~0.9 ppm): The terminal methyl groups will give rise to a triplet at approximately 0.9 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton.
-
Carbonyl Carbons (δ ~165-175 ppm): The carbonyl carbons of the anhydride group are expected to resonate in the range of 165-175 ppm. This region is characteristic of carboxylic acid derivatives.[4]
-
Olefinic Carbons (δ ~130 ppm): The two carbons of the trans double bond will appear around 130 ppm.
-
α-Methylene Carbons (δ ~34 ppm): The carbon atoms alpha to the carbonyl groups are expected at approximately 34 ppm.
-
Other Aliphatic Carbons: The remaining methylene carbons of the aliphatic chain will appear in the range of 22-32 ppm, and the terminal methyl carbon will be observed at around 14 ppm.[5][6]
Spectroscopic Data Summary: NMR of this compound (Expected)
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~165-175 |
| Olefinic (CH=CH) | ~5.4 (m) | ~130 |
| α-Methylene (CH₂-C=O) | ~2.4 (t) | ~34 |
| Allylic (CH₂-C=C) | ~2.0 (m) | ~32 |
| Aliphatic (CH₂) | ~1.2-1.6 (m) | ~22-32 |
| Terminal Methyl (CH₃) | ~0.9 (t) | ~14 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature of an acid anhydride in an IR spectrum is the presence of two carbonyl stretching bands.[7]
-
Symmetric and Asymmetric C=O Stretching (1800-1850 cm⁻¹ and 1740-1790 cm⁻¹): Non-cyclic anhydrides exhibit two distinct carbonyl absorption bands due to symmetric and asymmetric stretching modes.[7][8] For this compound, these are expected to appear around 1820 cm⁻¹ (asymmetric, stronger) and 1750 cm⁻¹ (symmetric, weaker).[7][8]
-
C-O Stretching (1000-1300 cm⁻¹): A strong C-O stretching vibration is also characteristic of the anhydride group and is expected in the 1000-1300 cm⁻¹ region.[7]
-
Trans C=C Bending (out-of-plane) (~965 cm⁻¹): A distinct peak around 965 cm⁻¹ is a hallmark of a trans-disubstituted double bond. This peak is crucial for confirming the trans configuration of the double bond in this compound.
-
C-H Stretching (~2850-3000 cm⁻¹): The C-H stretching vibrations of the aliphatic chains will be observed in this region.
Spectroscopic Data Summary: IR of this compound (Expected)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Asymmetric C=O Stretch | ~1820 |
| Symmetric C=O Stretch | ~1750 |
| C-O Stretch | ~1000-1300 |
| Trans C=C-H Bend | ~965 |
| Aliphatic C-H Stretch | ~2850-3000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
For this compound (C₃₆H₆₆O₃), the expected molecular weight is approximately 546.9 g/mol .[9] The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would likely involve cleavage of the anhydride linkage and fragmentation of the fatty acid chains.
Expected Fragmentation Pathways:
A prominent fragmentation pathway for acid anhydrides is the formation of an acylium ion.
-
Formation of the Acylium Ion: Cleavage of the C-O bond in the anhydride linkage would lead to the formation of an elaidoyl acylium ion ([C₁₈H₃₃O]⁺) with an m/z of 265.
-
Formation of the Carboxylate Ion: The corresponding elaidate carboxylate anion ([C₁₈H₃₃O₂]⁻) with an m/z of 281 would be observed in negative ion mode.
-
Loss of a Fatty Acid Chain: In some ionization modes, a neutral loss of an elaidic acid molecule (282.5 amu) from the protonated molecular ion ([M+H]⁺, m/z 547.9) could be observed.
-
Aliphatic Chain Fragmentation: Further fragmentation would involve the characteristic loss of alkyl fragments from the fatty acid chains.[10][11]
Illustrative Fragmentation Diagram
Caption: Key fragmentation pathways of this compound in mass spectrometry.
Conclusion
The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide has provided a detailed overview of the expected NMR, IR, and MS data based on established chemical principles and data from analogous compounds. By understanding these spectroscopic signatures, researchers can confidently identify and assess the purity of this compound, ensuring the reliability and reproducibility of their scientific endeavors. The combination of these techniques provides a robust analytical workflow for the comprehensive characterization of this important chemical intermediate.
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The Isomeric Dichotomy: A Technical Guide to the Structural and Functional Differences Between Elaidic Anhydride and Oleic Anhydride for Researchers and Drug Development Professionals
In the landscape of lipid chemistry and its application in advanced drug delivery systems, the nuanced differences between geometric isomers can precipitate profound effects on material properties and biological interactions. This guide provides an in-depth exploration of the structural and functional distinctions between elaidic anhydride and oleic anhydride. As the trans and cis isomers of the C18:1 fatty acid anhydride, respectively, their subtle variance in stereochemistry dictates a cascade of differences in their physical attributes, reactivity, and ultimate utility in pharmaceutical sciences. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind their divergent behaviors.
The Core Structural Distinction: A Tale of Two Geometries
The fundamental difference between this compound and oleic anhydride lies in the geometry of the double bond within their constituent fatty acid chains. Oleic acid, the precursor to oleic anhydride, possesses a cis double bond at the ninth carbon position, introducing a distinct "kink" or bend in the hydrocarbon chain.[1][2] Conversely, elaidic acid, the precursor to this compound, features a trans double bond at the same position, resulting in a more linear and extended molecular conformation.[1][3] This seemingly minor variation in spatial arrangement is the cornerstone of their differing macroscopic properties.
When two of these fatty acid molecules are joined via a dehydration reaction to form an anhydride, these geometric constraints are magnified.
Oleic Anhydride: The bent structure of the oleic acid moieties in oleic anhydride prevents efficient packing of the molecules. This disruption of intermolecular forces, specifically van der Waals interactions, leads to a lower melting point.[4][5]
This compound: The linear nature of the elaidic acid chains allows for more ordered and compact packing in the solid state.[5] This enhanced intermolecular association results in a significantly higher melting point compared to its cis counterpart.
Below is a visualization of the structural differences between the two anhydrides, highlighting the impact of the cis versus trans double bond on the overall molecular shape.
Caption: Structural comparison of Oleic Anhydride (cis) and this compound (trans).
Comparative Physicochemical Properties
The structural disparities directly translate into observable differences in the physicochemical properties of elaidic and oleic anhydride. These properties are critical for formulation scientists when considering applications in drug delivery, where factors like solubility and physical state at physiological temperatures are paramount.
| Property | Oleic Anhydride | This compound | Source(s) |
| Synonyms | cis-9-Octadecenoic anhydride, Oleoyl anhydride | trans-9-Octadecenoic Anhydride | [6][7] |
| Molecular Formula | C₃₆H₆₆O₃ | C₃₆H₆₆O₃ | [6][7] |
| Molecular Weight | 546.91 g/mol | 546.92 g/mol | [6][7] |
| Appearance | Colorless to light yellow liquid or solid | White to off-white solid | [6][8] |
| Melting Point | 22-24 °C | 42-44 °C | [6][8] |
| Boiling Point | 200-215 °C at 11 mmHg | No data available, expected to be higher than oleic anhydride | [6] |
| Solubility | Soluble in ethanol, DMF, and DMSO; limited solubility in water | Expected to have lower solubility in polar solvents compared to oleic anhydride due to more efficient crystal packing. | [6] |
Synthesis and Characterization: A Methodological Overview
The synthesis of both elaidic and oleic anhydride typically involves the dehydration of their respective parent fatty acids. Several established methods can be employed, with the choice of reagent and reaction conditions influencing yield and purity.
Synthesis via Carbodiimide Coupling
A widely adopted and efficient method for the synthesis of fatty acid anhydrides under mild conditions is the use of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC).[9] This method offers high yields for the preparation of oleic anhydride and can be readily adapted for the synthesis of this compound.[9][10]
Experimental Protocol: Synthesis of Fatty Acid Anhydride using DCC
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the fatty acid (oleic acid or elaidic acid, 2.0 equivalents) in an anhydrous aprotic solvent such as dichloromethane or carbon tetrachloride.
-
Reagent Addition: To the stirred solution, add a solution of dicyclohexylcarbodiimide (DCC, 1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of the fatty acid starting material.
-
Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude anhydride can be further purified by techniques such as column chromatography or distillation under high vacuum to remove any remaining impurities.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the anhydride product back to the carboxylic acid.
-
Inert Atmosphere: This prevents potential side reactions, such as oxidation of the unsaturated fatty acid chains.
-
Aprotic Solvent: Solvents like dichloromethane are chosen for their ability to dissolve the reactants without participating in the reaction.
-
DCC as a Dehydrating Agent: DCC efficiently facilitates the removal of a water molecule from two carboxylic acid molecules, forming the stable urea byproduct which conveniently precipitates out of the reaction mixture.
Caption: Experimental workflow for the synthesis of fatty acid anhydrides using DCC.
Characterization Techniques
Confirmation of anhydride formation and assessment of purity can be achieved through standard analytical techniques:
-
Infrared (IR) Spectroscopy: The most definitive evidence for anhydride formation is the appearance of two characteristic carbonyl (C=O) stretching bands in the IR spectrum, typically around 1810 cm⁻¹ and 1740 cm⁻¹.[11] The presence of two bands is due to symmetric and asymmetric stretching modes of the two carbonyl groups.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can confirm the structure of the anhydride and the absence of the carboxylic acid proton signal.
-
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the reaction progress and assessing the purity of the final product.
Reactivity and Applications in Drug Development
As carboxylic acid anhydrides, both elaidic and oleic anhydride are reactive acylating agents that readily undergo nucleophilic acyl substitution reactions.[6] They react with water to hydrolyze back to their constituent carboxylic acids, with alcohols to form esters, and with amines to form amides.[13][14]
The difference in their three-dimensional structures can influence their reactivity. The more sterically hindered environment around the carbonyl groups in oleic anhydride, due to the cis double bond, may lead to slightly different reaction kinetics compared to the more linear and accessible this compound. However, both are considered highly reactive.
In the context of drug development, fatty acid anhydrides are of significant interest for several reasons:
-
Prodrugs: The anhydride linkage can be used to create prodrugs of carboxylic acid-containing drugs.[15][16] This can improve the drug's lipophilicity, enhance its absorption through biological membranes, and provide a mechanism for controlled release as the anhydride hydrolyzes in vivo.[17] The rate of hydrolysis can be tuned by the hydrophobicity of the fatty acid chains.
-
Drug Delivery Vehicles: The self-assembly properties of these amphiphilic molecules can be exploited in the formation of nanoparticles, micelles, and other drug delivery systems.[18] The choice between elaidic and oleic anhydride can influence the morphology and stability of these nanostructures. The more ordered packing of this compound might lead to more stable, solid-like nanoparticles, whereas oleic anhydride could form more fluid, liposome-like structures.
-
Acylating Agents in Synthesis: Oleic anhydride has been used in the synthesis of various phospholipids and triglycerides.[19] The choice between the cis and trans isomer allows for the introduction of specific structural motifs into complex lipids, which can be crucial for their biological function.
Caption: Logical relationship between anhydride structure and drug development applications.
Conclusion
The distinction between this compound and oleic anhydride is a compelling example of how stereochemistry at a single double bond can profoundly influence molecular architecture and, consequently, material properties and functional applications. For researchers and professionals in drug development, a thorough understanding of these differences is crucial for the rational design of novel therapeutics and delivery systems. The linear, more ordered nature of this compound offers potential advantages in creating stable, solid-state formulations, while the kinked structure of oleic anhydride may be more suited for applications requiring greater fluidity and membrane disruption. The choice between these two isomers is not merely a matter of chemical substitution but a strategic decision that can dictate the success of a formulation.
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A Comprehensive Technical Guide to the Commercial Sourcing and Purity of Elaidic Anhydride for Research and Drug Development
This guide provides an in-depth technical overview of elaidic anhydride, a critical reagent in various synthetic and pharmaceutical applications. It is designed for researchers, scientists, and drug development professionals, offering practical insights into commercial procurement, purity assessment, and purification strategies. The information herein is intended to empower users to source high-quality this compound and to implement rigorous quality control measures, ensuring the integrity and reproducibility of their research and development endeavors.
Introduction to this compound: Properties and Applications
Elaidic acid, the trans isomer of oleic acid, is a monounsaturated fatty acid that has garnered significant interest in biomedical research due to its distinct physiological effects compared to its cis-isomer.[1][2] Its anhydride, this compound ((E)-Octadec-9-enoic anhydride), is a valuable synthetic intermediate. The reactivity of the anhydride functional group, combined with the long alkyl chain, makes it a versatile building block in the synthesis of various molecules, including lipids, esters, amides, and polymers for drug delivery systems.[3] For instance, anhydrides can be employed to create prodrugs of carboxylic acid-bearing pharmaceuticals, potentially modifying their pharmacokinetic profiles.
Commercial Sources of this compound and its Precursor
High-purity this compound is essential for demanding applications in research and drug development. While several chemical suppliers offer this compound, it is often synthesized from its precursor, elaidic acid. Therefore, understanding the sources and purity of both compounds is crucial.
Table 1: Prominent Commercial Suppliers of Elaidic Acid and this compound
| Compound | Supplier | Typical Purity | Analytical Method |
| Elaidic Acid | Sigma-Aldrich | ≥99.0% | Gas Chromatography (GC) |
| Elaidic Acid | Cayman Chemical | ≥98% | Not specified |
| Elaidic Acid | ChemScene | ≥98.0% | Nuclear Magnetic Resonance (NMR) |
| This compound | TCI America | >98.0% | Titration |
| This compound | ChemicalBook | Varies by supplier | Varies by supplier |
It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each batch. The CoA provides critical information on the purity, identity, and presence of any detected impurities.
Purity Assessment and Common Impurities
The purity of commercial this compound is typically in the range of >98%. The remaining percentage can consist of impurities originating from both the starting material (elaidic acid) and the synthetic process used to create the anhydride.
Starting Material-Related Impurities
Technical grade elaidic acid, the precursor for this compound, is often produced by the isomerization of oleic acid or through fractional crystallization from sources containing various fatty acids.[1][4] Consequently, common impurities found in elaidic acid can carry over into the final anhydride product. These include:
-
Oleic Acid: The cis-isomer of elaidic acid.
-
Stearic Acid: A saturated fatty acid with the same carbon chain length.
-
Linoleic Acid: A polyunsaturated fatty acid with the same carbon chain length.
The presence of these fatty acids as impurities can influence the physical and chemical properties of the this compound and may lead to unwanted side products in subsequent reactions.
Process-Related Impurities
The synthesis of this compound from elaidic acid typically involves a dehydration reaction, often facilitated by reagents like acetic anhydride or dicyclohexylcarbodiimide (DCC).[5] This process can introduce several impurities:
-
Unreacted Elaidic Acid: Incomplete reaction will result in the presence of the starting material.
-
Mixed Anhydrides: If a dehydrating agent like acetic anhydride is used, mixed anhydrides (e.g., elaidic acetic anhydride) can form.[6]
-
Di-fatty Ketones: These can be formed as byproducts during the synthesis of fatty acid anhydrides.[6]
-
Reagent-Related Byproducts: For example, if DCC is used, dicyclohexylurea (DCU) will be a significant byproduct that needs to be removed.
Purification of this compound
For applications requiring the highest purity, a further purification step of commercially available this compound may be necessary. Recrystallization is a powerful and commonly employed technique for purifying solid organic compounds.
Recrystallization Protocol for this compound
This protocol is designed to remove both starting material-related and process-related impurities. The choice of solvent is critical; an ideal solvent should dissolve the this compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on the properties of similar long-chain fatty acids and their derivatives, a mixed solvent system can be effective.[7]
Experimental Protocol:
-
Solvent Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., acetone or ethyl acetate) is a good starting point. The optimal ratio should be determined empirically.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen solvent system at an elevated temperature (e.g., 50-60 °C) with gentle stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath or a refrigerator for several hours.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified this compound crystals under vacuum to remove any residual solvent.
Analytical Methods for Purity Determination
A combination of chromatographic and spectroscopic techniques should be employed for a comprehensive assessment of this compound purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying this compound and its potential impurities. A reversed-phase method is generally suitable.[8][9][10][11][12]
Experimental Protocol: HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Mobile Phase: A gradient of acetonitrile and water, with 0.1% acetic acid added to the aqueous phase to improve peak shape.[9][10][12]
-
Detection: UV detection at a low wavelength, typically around 205-210 nm.[9][10][12]
-
Sample Preparation: Dissolve a known amount of the this compound in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase).
This method should allow for the separation of this compound from unreacted elaidic acid and other fatty acid impurities.
Gas Chromatography (GC)
GC with a flame ionization detector (GC-FID) is a standard method for the analysis of fatty acids and their derivatives.[13][14][15][16][17] However, direct analysis of anhydrides can sometimes lead to decomposition in the hot injector port. Therefore, derivatization to fatty acid methyl esters (FAMEs) is a common approach to assess the fatty acid composition of the sample, which indirectly provides information about the purity of the anhydride.
Experimental Protocol: GC-FID Analysis (as FAMEs)
-
Derivatization: Convert the this compound and any fatty acid impurities to their corresponding methyl esters using a standard procedure, such as reaction with BF3-methanol.
-
Column: A polar capillary column, such as one with a bis-cyanopropyl polysiloxane stationary phase (e.g., SP-2560) or a nitroterephthalic acid modified polyethylene glycol phase (e.g., DB-FFAP), is suitable for separating fatty acid isomers.[13][17]
-
Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 240°C.[15]
-
Carrier Gas: Helium or hydrogen.
-
Detector: Flame Ionization Detector (FID).
This method is particularly useful for quantifying the levels of isomeric and saturated fatty acid impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and for the identification and quantification of impurities without the need for reference standards for the impurities themselves.
-
¹H NMR: The spectrum of pure this compound will show characteristic signals for the protons on the double bond (around 5.4 ppm), the α-protons adjacent to the carbonyl groups, and the long alkyl chains. The absence of a carboxylic acid proton signal (typically >10 ppm) is an indicator of high purity.
-
¹³C NMR: The carbonyl carbons of the anhydride will have a characteristic chemical shift in the range of 165-175 ppm. The olefinic carbons will also show distinct signals.
Workflow and Decision Making
The following diagrams illustrate a general workflow for sourcing and purifying this compound and a decision-making process for selecting a suitable purification method.
Sourcing and Quality Control Workflow
Caption: Workflow for sourcing and initial quality control of commercial this compound.
Purification Method Selection
Caption: Decision tree for selecting a suitable purification method for this compound.
Conclusion
The successful application of this compound in research and drug development is contingent upon the use of high-purity material. A thorough understanding of the potential impurities, coupled with robust analytical and purification methods, is paramount. This guide provides a framework for researchers to confidently source, evaluate, and, if necessary, purify this compound to meet the stringent requirements of their scientific endeavors. By implementing these principles, the scientific community can ensure the reliability and reproducibility of their results, ultimately accelerating progress in their respective fields.
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Wang, T., & Wang, T. (2009). Interference effects from coexisting fatty acids on elaidic acid separation by fractionating crystallization: A model study. Food Chemistry, 114(1), 228-233. Retrieved from [Link]
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Kim, M., et al. (2023). Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS. Food Science and Biotechnology, 32(1), 1-9. Retrieved from [Link]
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Nfor, O. N., et al. (2014). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Journal of Advances in Chemistry, 10(6), 2825-2836. Retrieved from [Link]
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Olaitan, S. E., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 25(25), 5988. Retrieved from [Link]
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Perera, C. O., et al. (2012). A time efficient adaptation of GC-FID method for the analysis of PBMC lipid composition. Journal of Biochemical Technology, 3(4), 364-368. Retrieved from [Link]
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ResearchGate. (n.d.). Acetic Anhydride and Mixed Fatty Acid Anhydrides. Retrieved from [Link]
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-
Li, W., et al. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 105, 12-17. Retrieved from [Link]
- Myers, R. J., & Lingafelter, E. C. (1957). U.S. Patent No. 2,816,903. Washington, DC: U.S. Patent and Trademark Office.
-
Scribd. (n.d.). Synthesis of Acid Anhydrides Guide. Retrieved from [Link]
-
Marušić, K., et al. (2012). Elaidic acid (trans-9-octadecenoic acid). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1809. Retrieved from [Link]
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- 7. US2816903A - Purification of long chain fatty acids - Google Patents [patents.google.com]
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Methodological & Application
Application Notes and Protocols for the Acylation of Primary Amines with Elaidic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Elaidoyl Amides
The formation of amide bonds is a cornerstone of organic and medicinal chemistry. N-Acylated amines, particularly those derived from fatty acids, are a class of lipids with diverse and significant biological activities. These fatty acid amides are involved in various physiological processes, including signaling pathways and cellular regulation. Elaidic acid ((E)-octadec-9-enoic acid) is the trans isomer of oleic acid and a major trans fatty acid found in partially hydrogenated vegetable oils.[1] The incorporation of the elaidoyl moiety into molecules via acylation of primary amines can yield novel bioactive compounds, chemical probes, and potential therapeutic agents. This document provides a comprehensive guide to the synthesis of N-elaidoyl amides through the acylation of primary amines with elaidic anhydride, detailing the underlying chemical principles, a robust experimental protocol, and characterization methods.
Reaction Principle and Mechanism
The acylation of a primary amine with this compound is a classic example of nucleophilic acyl substitution.[2][3] The reaction proceeds through a nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of the anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a molecule of elaidic acid as a leaving group and forming the desired N-elaidoyl amide. A second equivalent of the primary amine or a non-nucleophilic base is typically required to neutralize the elaidic acid byproduct, forming an ammonium carboxylate salt.[4]
The overall reaction can be summarized as follows:
(this compound) + 2 R-NH₂ → (N-Elaidoyl Amide) + (Elaidoyl Ammonium Salt)
The reaction is generally efficient and proceeds under mild conditions, making it a versatile method for the synthesis of a wide range of fatty acid amides.[5]
Caption: Mechanism of this compound Acylation.
Experimental Protocol: Synthesis of N-Elaidoyl Amine
This protocol details a general procedure for the acylation of a primary amine with this compound. The synthesis of this compound itself can be achieved from elaidic acid using methods such as reaction with dicyclohexylcarbodiimide (DCC) or acetic anhydride.[6][7]
Materials and Equipment
-
Reagents:
-
This compound
-
Primary Amine (Substrate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another non-nucleophilic base (optional, can use excess primary amine)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous DCM or THF.
-
If using a non-nucleophilic base, add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
-
Addition of this compound:
-
Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM or THF.
-
Add the this compound solution dropwise to the stirred amine solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
-
Work-up:
-
Quench the reaction by adding deionized water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A solvent system of hexanes and ethyl acetate is typically effective for eluting N-elaidoyl amides. The optimal ratio should be determined by TLC analysis.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified N-elaidoyl amide.
-
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Amine:Anhydride) | 1 : 1.05 | A slight excess of the anhydride ensures complete consumption of the amine. |
| Base (if used) | 1.1 equivalents | Neutralizes the elaidic acid byproduct, preventing protonation of the starting amine. |
| Solvent Volume | 5-10 mL per mmol of amine | Ensures adequate dissolution of reactants while maintaining a reasonable concentration. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to room temperature drives the reaction to completion. |
| Reaction Time | 2-16 hours | Substrate dependent; monitored by TLC. |
| Typical Yield | 70-95% | Dependent on the specific amine and purification efficiency. |
Characterization of N-Elaidoyl Amides
The successful synthesis and purity of the N-elaidoyl amide should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the elaidoyl chain, including the trans-alkene protons around 5.3 ppm.[9] The protons on the carbon alpha to the amide nitrogen will also have a characteristic chemical shift. The amide N-H proton often appears as a broad singlet.[10]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the amide carbonyl carbon around 170-175 ppm. The carbons of the trans-double bond will appear around 130 ppm.[9]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the synthesized N-elaidoyl amide.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the anhydride.[3] Consider increasing the reaction time or gently heating the reaction mixture.
-
Incomplete Reaction: If the starting amine is still present after an extended period, a slight excess of this compound can be added.
-
Purification Challenges: N-elaidoyl amides can sometimes be waxy solids or oils. If purification by column chromatography is difficult, recrystallization from a suitable solvent system may be an alternative.
Conclusion
The acylation of primary amines with this compound is a reliable and high-yielding method for the synthesis of N-elaidoyl amides. This protocol, grounded in the principles of nucleophilic acyl substitution, provides a clear and adaptable framework for researchers in organic synthesis and drug development. Careful control of reaction conditions and appropriate purification and characterization are essential for obtaining high-purity products for further biological evaluation.
References
- BenchChem. (2025).
-
Al-Hadedi, A. A. M., & Taha, M. O. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. [Link]
- Boumoud, T., et al. (2017).
-
Wikipedia. (2023). Elaidic acid. [Link]
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]
-
Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. [Link]
-
Chemrevise. (2018). Acyl Chlorides and Acid Anhydrides. [Link]
-
Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174-175. [Link]
-
Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. ResearchGate. [Link]
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- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Using Elaidic Anhydride for Peptide N-terminal Modification
Introduction: The Strategic Value of N-Terminal Lipidation
In the landscape of peptide-based therapeutics and research tools, post-synthesis modification is a cornerstone for enhancing functionality. Peptides, while offering high specificity and potency, often suffer from poor metabolic stability and short plasma half-lives, limiting their therapeutic potential.[1][2] N-terminal modification is a critical strategy to overcome these limitations. The N-terminal primary amine is a readily accessible and highly reactive site for chemical conjugation.[3] Acylation of this terminus, particularly with lipophilic moieties—a process known as lipidation—can profoundly alter a peptide's physicochemical properties.[1][4]
Lipidation mimics the natural post-translational modifications that anchor proteins to cell membranes and can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile.[4][5] Attaching a long aliphatic chain, such as that from elaidic acid, can enhance membrane association, facilitate passage across biological barriers, and promote binding to serum albumin, which effectively reduces renal clearance and prolongs circulatory half-life.[6]
Elaidic acid, a monounsaturated trans fatty acid, presents an interesting candidate for peptide lipidation. Its rigid trans-conformation can influence the self-assembly and membrane interaction of the resulting lipopeptide in ways distinct from its cis-isomer, oleic acid. This guide provides a comprehensive framework for the N-terminal modification of peptides using elaidic anhydride, offering detailed protocols, mechanistic insights, and characterization strategies for researchers in drug development and chemical biology.
Reaction Principle: N-Terminal Acylation with this compound
The core of this modification is a nucleophilic acyl substitution reaction. The unprotonated α-amino group of the peptide's N-terminus acts as a nucleophile, attacking one of the carbonyl carbons of this compound.[7] This forms a tetrahedral intermediate which then collapses, with elaidic acid serving as the leaving group. A subsequent deprotonation of the newly acylated amine by a mild base, such as the elaidate anion or a scavenger base, yields the final N-elaidoyl peptide and a molecule of elaidic acid as a byproduct.[7]
To ensure selectivity for the N-terminal α-amine over any nucleophilic side chains (e.g., the ε-amine of lysine), it is crucial to employ orthogonal protecting groups during peptide synthesis.[8][9][10] The ε-amino group of lysine is typically protected with a group, such as tert-butoxycarbonyl (Boc), that is stable under the conditions required for N-terminal acylation.[9]
Caption: Mechanism of N-terminal acylation with this compound.
Experimental Protocols
This section details the necessary materials and a step-by-step protocol for the N-terminal modification of a resin-bound peptide with this compound. The protocol assumes the peptide has been synthesized via standard solid-phase peptide synthesis (SPPS) and the N-terminal Fmoc protecting group has been removed, leaving a free primary amine.[7] All other reactive side chains are assumed to be appropriately protected.[11][12]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Peptide on Resin | Synthesis Grade | In-house or Commercial | N-terminus deprotected. |
| This compound (>98%) | Reagent Grade | LabSolu | Store under argon; air and moisture sensitive.[13] |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Peptide synthesis grade. |
| Dichloromethane (DCM) | Anhydrous | VWR | Peptide synthesis grade. |
| Diisopropylethylamine (DIPEA) | Reagent Grade | Thermo Fisher | Use as a non-nucleophilic base. |
| Acetonitrile (ACN) | HPLC Grade | VWR | For HPLC analysis. |
| Water | HPLC Grade | VWR | For HPLC analysis. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | For cleavage and HPLC. |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich | Scavenger for cleavage. |
Step-by-Step Protocol for On-Resin N-Terminal Acylation
This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
Resin Preparation:
-
Swell the peptide-resin (~0.1 mmol) in a fritted peptide synthesis vessel with anhydrous DMF (~5 mL) for 30 minutes.
-
Drain the DMF. Wash the resin thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL) to ensure an anhydrous environment. Drain the final DCM wash completely.[7]
-
-
Acylation Reaction Setup:
-
Prepare the acylation solution immediately before use. In a separate vial, dissolve this compound (1.5 equivalents, ~82 mg for 0.1 mmol scale) in anhydrous DMF (~3 mL). Causality: A slight excess of the anhydride ensures the reaction goes to completion.
-
Add DIPEA (3.0 equivalents, ~52 µL for 0.1 mmol scale) to the acylation solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the protons released during the reaction, driving the equilibrium towards the product.
-
Add the acylation solution to the swollen peptide-resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction vessel at room temperature for 2-4 hours. The reaction can be performed on a shaker or vortex mixer.
-
To monitor the reaction, perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus, a complete reaction. If the test is positive (blue beads), extend the reaction time or consider a second coupling.
-
-
Workup and Washing:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin extensively to remove excess reagents and the elaidic acid byproduct. A recommended washing sequence is:
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
Methanol (1 x 5 mL)
-
DCM (3 x 5 mL)[7]
-
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Peptide Cleavage and Precipitation:
-
Cleave the modified peptide from the resin using a standard cleavage cocktail appropriate for the protecting groups used (e.g., 95% TFA, 2.5% Water, 2.5% TIS).[14]
-
Incubate at room temperature for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and residual cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
-
Caption: Workflow for N-terminal modification with this compound.
Purification and Characterization
Purification by RP-HPLC
The increased hydrophobicity of the elaidoyl-peptide necessitates adjustments to standard reverse-phase high-performance liquid chromatography (RP-HPLC) purification protocols.
-
Column: C8 or C4 column is often preferable to a C18 for very hydrophobic peptides to avoid irreversible binding.
-
Mobile Phases:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile (ACN)
-
-
Gradient: A shallower gradient may be required for optimal separation from unreacted peptide or other impurities. A typical starting point would be a linear gradient from 5% to 95% Buffer B over 40-60 minutes.
Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the successful conjugation.[15] The expected mass of the modified peptide will be the mass of the starting peptide plus the mass of the elaidoyl moiety minus the mass of a hydrogen atom.
-
Mass of Elaidoyl Moiety:
-
Elaidic Acid (C₁₈H₃₄O₂): MW = 282.47 g/mol
-
Elaidoyl group (C₁₈H₃₃O): MW = 265.46 g/mol
-
Expected Mass Shift: +265.46 Da
-
| Analysis Technique | Expected Result | Purpose |
| LC-MS | A new peak with a longer retention time and a mass corresponding to [M + 265.46]ⁿ⁺. | Confirms successful conjugation and provides purity information.[16] |
| MALDI-TOF MS | A major signal corresponding to [M+H]⁺ of the elaidoyl-peptide. | Rapid confirmation of the final product's molecular weight.[15] |
| Tandem MS (MS/MS) | Fragmentation pattern consistent with the peptide sequence, with modification localized to the N-terminus. | Confirms the site of modification. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Positive Kaiser Test) | 1. Insufficient reagent equivalents.2. Moisture in reagents/solvents.3. Steric hindrance at N-terminus. | 1. Perform a second coupling with fresh reagents.2. Ensure use of anhydrous solvents.3. Increase reaction time and/or temperature (e.g., to 40°C). |
| Low Yield After Cleavage/Purification | 1. Poor solubility of the lipopeptide.2. Irreversible binding to HPLC column. | 1. Dissolve crude peptide in a solvent with higher organic content (e.g., ACN/water with formic acid).2. Use a C4 or C8 column and optimize the HPLC gradient. |
| Side-Product Formation | Acylation of side-chain nucleophiles (e.g., Lys, Tyr, Ser). | Ensure appropriate orthogonal side-chain protection was used during synthesis.[8][10] |
Applications in Research and Drug Development
The N-terminal attachment of elaidic acid can be leveraged for several strategic applications:
-
Prolonging Half-Life: The lipophilic tail can bind to serum albumin, reducing renal clearance and extending the peptide's duration of action in vivo.[6] This is a clinically validated strategy for peptide drugs.
-
Enhancing Membrane Permeability: The fatty acid chain can facilitate interaction with and passage through cell membranes, potentially improving the delivery of peptide cargoes to intracellular targets.[6][17]
-
Developing Self-Assembling Systems: Lipidated peptides can self-assemble into nanostructures like micelles or fibrils, which can be exploited for drug delivery systems or in tissue engineering.[4]
-
Modulating Antimicrobial Activity: For antimicrobial peptides (AMPs), lipidation can enhance their interaction with bacterial membranes, often increasing their potency.[6][17]
Conclusion
N-terminal modification with this compound is a powerful and straightforward method to introduce a lipophilic tail onto a peptide. This modification can dramatically improve the drug-like properties of therapeutic peptides by enhancing their metabolic stability and altering their pharmacokinetic profiles.[1] The protocol provided herein offers a robust starting point for researchers. Careful execution, coupled with rigorous purification and characterization, will enable the successful synthesis of N-elaidoyl peptides for a wide array of applications in biomedical research and drug discovery.
References
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BenchChem. (n.d.). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- CDN. (n.d.).
- Giglione, C., Boularot, A., & Meinnel, T. (2004).
- SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis.
- Lopatniuk, M., et al. (2013). Selective Acylation of Primary Amines in Peptides and Proteins.
- Lee, Y., & Lee, C. (2008).
- Zhang, C., et al. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence.
- D'Souza, C., & Ardila, D. C. (2020). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. PMC - NIH.
- Oreate AI Blog. (2026).
- Vargová, B., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry.
- Mtoz Biolabs. (n.d.).
- Creative Proteomics. (n.d.).
- Zhang, Y., et al. (2025). Therapeutic peptides and their delivery using lipid-based nanoparticles. PMC.
- Adamson, A. W., et al. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes.
- Chu-Kung, A. F., et al. (2004).
- LifeTein. (n.d.).
- Mirgorodskaya, E., et al. (2000). Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. PMC - PubMed Central.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). Therapeutic peptides and their delivery using lipid-based nanoparticles.
- Sureshbabu, R. P., & Hemantha, H. P. (2002). Efficient acylation of the N-terminus of highly hindered C(alpha)(alpha)-disubstituted amino acids via amino acid symmetrical anhydrides. PubMed.
- Creative Peptides. (n.d.).
- International Journal of Science and Research Archive. (2025).
- RSC Publishing. (n.d.).
- Bio-Synthesis. (n.d.).
- CEM. (n.d.).
- PLOS One. (2014). Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics.
- APeptide. (2020).
- Springer. (n.d.). Chapter 15.
- Sigma-Aldrich. (n.d.). Peptide Modifications: N-Terminal, Internal, and C-Terminal.
- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
- PMC - NIH. (n.d.). N-Terminal Enrichment: Developing a Protocol to Detect Specific Proteolytic Fragments.
- LabSolu. (n.d.). This compound.
- Google Patents. (n.d.).
- MDPI. (2021).
Sources
- 1. Application Research of Lipid Modification in Oral Delivery of Peptide Drugs - Oreate AI Blog [oreateai.com]
- 2. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Fatty Acid Conjugation - Creative Peptides [creative-peptides.com]
- 6. What you need to know about peptide modifications - Fatty Acid Conjugation | MolecularCloud [molecularcloud.org]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 11. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. labsolu.ca [labsolu.ca]
- 14. interanalyt.ru [interanalyt.ru]
- 15. ijsra.net [ijsra.net]
- 16. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 17. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Elaidic Anhydride as a derivatization reagent for GC-MS
An Application Note and Protocol for the Use of Elaidic Anhydride as a Novel Derivatization Reagent for Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document outlines the theoretical basis and provides a comprehensive protocol for the use of this compound as a novel long-chain acylating derivatization reagent for Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical sample preparation step for enhancing the volatility and thermal stability of polar analytes, thereby making them amenable to GC analysis.[1] While short-chain anhydrides are commonly employed, this application note explores the unique potential of this compound to introduce a C18 trans-unsaturated fatty acyl group onto analytes. This modification significantly alters chromatographic retention times and can produce unique, structurally informative fragmentation patterns in mass spectrometry. The following sections detail the principles of this derivatization, a step-by-step experimental protocol, GC-MS analysis parameters, and essential safety considerations.
Introduction: The Rationale for Long-Chain Derivatization
Gas chromatography is a premier technique for separating and analyzing volatile and thermally stable compounds.[2] However, many molecules of interest in pharmaceutical, clinical, and environmental research contain polar functional groups such as hydroxyls (-OH), amines (-NH), and thiols (-SH). These groups can lead to poor peak shape, low sensitivity, and thermal degradation in the hot GC inlet and column.
Chemical derivatization mitigates these issues by chemically modifying the polar functional groups to create derivatives that are more volatile and stable.[3] Acylation, the process of introducing an acyl group (R-C=O), is a robust and widely used derivatization strategy.[2] Reagents like acetic anhydride or perfluorinated anhydrides are commonly used to add short-chain acyl groups.[4]
This guide proposes the use of This compound , the anhydride of elaidic acid (the trans isomer of oleic acid), as a specialized long-chain acylating reagent.[1] The introduction of a C18 fatty acyl chain offers distinct advantages:
-
Significant Volatility Modification: It converts highly polar, non-volatile compounds into large, but sufficiently volatile, ester or amide derivatives.
-
Chromatographic Separation: It dramatically increases retention times, shifting analyte peaks away from solvent fronts or interfering early-eluting compounds.
-
Enhanced Mass Spectral Information: The elaidoyl group provides a consistent and predictable fragmentation pattern, aiding in structural elucidation and identification.
Principles and Mechanism of Action
Acylation with this compound proceeds via a nucleophilic acyl substitution reaction. The nucleophilic atom of the analyte (e.g., the oxygen of a hydroxyl group or the nitrogen of an amine) attacks one of the electrophilic carbonyl carbons of the anhydride.[5] This results in the formation of a stable ester or amide derivative and a molecule of elaidic acid as a byproduct.[5]
The reaction is typically facilitated by a base catalyst, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct and can enhance the nucleophilicity of the analyte.[3][6]
Caption: Step-by-step derivatization workflow.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh approximately 1 mg of the analyte into a micro-reaction vessel. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen.
-
Solvent and Reagent Addition: Add 200 µL of anhydrous pyridine to the vessel to dissolve the sample. Add approximately 10 mg of this compound. The reagent is added in excess to drive the reaction to completion.
-
Reaction Incubation: Tightly cap the vessel. Vortex for 30 seconds to ensure thorough mixing. Place the vessel in a heating block or water bath set to 70°C for 60 minutes.
-
Causality Note: Heating accelerates the reaction rate. The time and temperature are starting points and should be optimized by analyzing aliquots at different time points to determine when the peak area of the derivative reaches a maximum. 4. Cooling: Remove the vessel from the heat source and allow it to cool to room temperature.
-
-
Quenching and Extraction: Add 1 mL of 5% aqueous sodium bicarbonate solution to the vessel to neutralize the excess pyridine and the elaidic acid byproduct. Add 1 mL of hexane (or ethyl acetate).
-
Phase Separation: Vortex the mixture vigorously for 1 minute to extract the derivatized analyte into the organic layer. Centrifuge for 5 minutes at 2000 rpm to achieve a clean separation of the aqueous and organic layers.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate. This step removes residual water, which can be detrimental to the GC column. 8. Final Sample: Transfer the final, dried organic solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis Parameters
The following parameters are recommended as a starting point for the analysis of elaidoyl derivatives.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 280°C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow (e.g., 1.2 mL/min) |
| GC Column | Mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane) or a specialized column for fatty acid derivatives like a SP-2560. [7][8] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Program | Initial: 150°C (hold 2 min), Ramp: 10°C/min to 320°C, Hold: 10 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-650 |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Note: The high final temperature is necessary to ensure the elution of the high-molecular-weight derivatives.
Expected Results and Data Interpretation
-
Chromatography: Expect a significant increase in the retention time of the derivatized analyte compared to its underivatized form (if it is even possible to chromatograph). The peak shape should be sharp and symmetrical.
-
Mass Spectrometry: The EI mass spectrum of the elaidoyl derivative will likely exhibit a molecular ion (M+•) and characteristic fragment ions. Key fragments would include those resulting from the loss of the elaidoyl group and fragmentation along the C18 chain, providing structural confirmation.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Derivative Peak | Incomplete reaction; Reagent degradation; Active hydrogens are sterically hindered. | Increase reaction time/temperature; Use fresh this compound; Consider a stronger catalyst (with caution). |
| Broad or Tailing Peaks | Active sites in the GC system; Co-elution with byproduct; Water in the sample. | Use a fresh inlet liner/septum; Ensure complete removal of elaidic acid during extraction; Ensure sample is fully dried with Na₂SO₄. |
| Extraneous Peaks in Chromatogram | Impurities in reagents; Side reactions. | Run a reagent blank; Use high-purity reagents; Optimize reaction conditions to minimize side product formation. |
References
-
Cho, S., et al. (2011). Determination of elaidic and vaccenic acids in foods using GC×GC-FID and GC×GC-TOFMS. PubMed. Available at: [Link]
-
Lee, J. H., et al. (2023). Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS. Frontiers in Nutrition. Available at: [Link]
-
Baker, G. B., et al. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Restek Corporation. (n.d.). GC Derivatization. Restek. Available at: [Link]
-
Czauderna, M., et al. (2009). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. Available at: [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Chrom Tech, Inc. Available at: [Link]
-
Wikipedia. (n.d.). Elaidic acid. Wikipedia. Available at: [Link]
-
Blau, K., & Halket, J. M. (Eds.). (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]
-
Christie, W. W. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at: [Link]
-
LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides. LibreTexts. Available at: [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. Frontiers | Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS [frontiersin.org]
Application Notes and Protocols: Enhancing Lipid Analysis through Derivatization with Elaidic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Complexity of the Lipidome
The field of lipidomics, the comprehensive analysis of lipids in a biological system, presents significant analytical challenges due to the vast structural diversity and isomeric complexity of lipids.[1][2] Mass spectrometry (MS) coupled with liquid chromatography (LC) is a cornerstone of lipid analysis, yet inherent difficulties in the ionization and differentiation of certain lipid classes, particularly isomers, can limit the depth of lipidome coverage.[1][3] Chemical derivatization is a powerful strategy to overcome these limitations by modifying lipid molecules to enhance their analytical properties.[4] This application note details the use of elaidic anhydride as a versatile derivatizing agent for the targeted analysis of key lipid classes, offering improved sensitivity and structural elucidation.
Elaidic acid, the trans isomer of oleic acid, when converted to its anhydride form, becomes a highly reactive acylating agent.[5][6] Acid anhydrides readily react with nucleophilic functional groups such as hydroxyl and amino groups present in various lipids. This reactivity provides a strategic advantage in lipidomics sample preparation by introducing an elaidoyl group onto the lipid molecule. This modification can significantly improve ionization efficiency, facilitate reverse-phase liquid chromatography separation, and generate predictable fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in structural confirmation.[7]
This guide provides a theoretical framework and practical protocols for the application of this compound derivatization in lipidomics, with a focus on sphingolipids and sterols, classes of lipids that are often challenging to analyze in their native state.
The Principle of this compound Derivatization
This compound participates in a nucleophilic acyl substitution reaction with lipids containing hydroxyl (-OH) or primary/secondary amine (-NH/NH2) groups. The anhydride acylates these functional groups, forming a stable ester or amide linkage, respectively. The introduction of the long-chain, non-polar elaidoyl group (C18:1t) imparts several key analytical advantages:
-
Enhanced Hydrophobicity: The derivatized lipids become more hydrophobic, leading to improved retention and separation on reverse-phase chromatography columns.[1]
-
Improved Ionization Efficiency: The modification can enhance the proton affinity of the molecule, leading to stronger signals in positive-ion mode electrospray ionization (ESI).
-
Controlled Fragmentation: The ester or amide bond introduced is susceptible to collision-induced dissociation (CID) in a predictable manner, generating diagnostic fragment ions that can be used for identification and quantification.[8]
-
Isomer Differentiation: In some cases, the derivatization can aid in the chromatographic separation of isomers.
Visualizing the Derivatization Workflow
Caption: A generalized workflow for the derivatization of lipids with this compound.
Application I: Enhanced Analysis of Ceramides and other Sphingolipids
Sphingolipids, including ceramides, sphingosine, and sphinganine, are a complex class of lipids involved in numerous cellular processes. Their analysis can be challenging due to their structural diversity and the presence of both hydroxyl and amino groups.
The Chemistry of Sphingolipid Derivatization
This compound will react with the free hydroxyl group on the C1 position of the sphingoid base and the secondary amine in the ceramide backbone. This dual derivatization can be particularly advantageous.
Sources
- 1. Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 6. A comparison of the metabolism of elaidic, oleic, palmitic, and stearic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Use of Elaidic Anhydride in Bioconjugation Chemistry
Introduction: The Role of Lipidation in Modern Bioconjugation
The covalent attachment of lipids to biomolecules, a process known as lipidation, is a powerful strategy in the development of advanced therapeutics and research tools.[1][2][3] Nature itself employs lipidation to modulate protein localization, function, and interaction with cellular membranes.[1][2][4] By mimicking this process, researchers can enhance the therapeutic properties of proteins, peptides, and other biomolecules. Lipidation can improve drug delivery, facilitate membrane anchoring, and enhance the stability of bioconjugates.[5][6]
Elaidic acid, the trans-isomer of oleic acid, is an 18-carbon monounsaturated fatty acid.[7] Its linear geometry, a consequence of the trans-double bond, allows for distinct packing properties within lipid bilayers compared to its cis-isomer, oleic acid.[8] When activated as elaidic anhydride, it becomes a reactive acylating agent capable of forming stable amide bonds with primary amines, such as the ε-amine of lysine residues on the surface of proteins.[9][10]
This application note provides a comprehensive guide to the use of this compound for the lipidation of biomolecules. We will delve into the underlying reaction mechanism, provide detailed protocols for protein modification and the formation of lipidated nanoparticles, and discuss essential analytical techniques for characterization.
Mechanism of Action: Acylation of Biomolecules
The core of the bioconjugation process lies in the nucleophilic acyl substitution reaction between this compound and primary amines on a biomolecule.[9][10][11] The reaction proceeds as follows:
-
Nucleophilic Attack: A lone pair of electrons from the nitrogen atom of a primary amine (e.g., a lysine side chain on a protein) attacks one of the electrophilic carbonyl carbons of this compound. This forms a tetrahedral intermediate.[10][12]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the departure of an elaidate molecule, which acts as the leaving group.[9][10]
-
Proton Transfer: The elaidate leaving group, a carboxylate, acts as a base to deprotonate the newly acylated amine, resulting in a stable amide bond and a molecule of elaidic acid as a byproduct.[10]
This reaction is highly efficient for modifying accessible lysine residues on the surface of proteins.
Caption: Mechanism of protein acylation with this compound.
Applications in Bioconjugation
The introduction of the elaidoyl group can be leveraged for several applications in research and drug development:
-
Targeted Drug Delivery: Lipidated proteins and nanoparticles can exhibit altered biodistribution and targeting capabilities, potentially enhancing accumulation at specific sites.
-
Membrane-Associated Protein Studies: The covalent attachment of elaidic acid can be used to study the effects of lipidation on protein structure, function, and interaction with cell membranes.[5]
-
Creation of Lipidated Nanoparticles: Elaidic acid can be incorporated into lipid nanoparticles (LNPs) to modify their surface properties or to conjugate proteins to their surface.[13]
-
Vaccine Development: Lipidation of antigens can enhance their immunogenicity by promoting association with antigen-presenting cells.[14]
Experimental Protocols
Synthesis of this compound
For researchers starting with elaidic acid, the corresponding anhydride can be synthesized. A common method involves the use of a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC).[15][16]
Materials:
-
Elaidic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous carbon tetrachloride (or other suitable non-polar solvent)
-
Anhydrous sodium sulfate
-
Filtration apparatus
Procedure:
-
Dissolve elaidic acid in anhydrous carbon tetrachloride.
-
Add an equimolar amount of DCC to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of dicyclohexylurea (DCU), a byproduct.
-
After the reaction is complete (typically a few hours), filter off the precipitated DCU.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound, which can be used directly or further purified.
Protocol 1: Lipidation of a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes the covalent modification of BSA with this compound.
Materials & Equipment:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction tubes
-
Magnetic stirrer and stir bar
-
Dialysis tubing or centrifugal ultrafiltration devices (e.g., Amicon Ultra)
-
Bradford or BCA protein assay kit
-
SDS-PAGE apparatus
-
Mass spectrometer (MALDI-TOF or ESI-MS)
Experimental Workflow Diagram:
Caption: General workflow for protein lipidation.
Procedure:
-
Protein Preparation: Prepare a solution of BSA in PBS (e.g., 10 mg/mL).
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Conjugation Reaction:
-
While gently stirring the BSA solution, add a calculated amount of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold, 20-fold molar excess over the protein).
-
Rationale: A molar excess of the anhydride drives the reaction to completion. The optimal ratio should be determined empirically for each protein.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. An increase in the apparent molecular weight of the protein bands indicates successful lipidation.
-
Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the number of elaidoyl groups attached per protein molecule.
-
Protein Quantification: Determine the final protein concentration using a BCA or Bradford assay.
-
Quantitative Data Summary:
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 5-20 mg/mL | High enough for efficient reaction, low enough to prevent aggregation. |
| Molar Excess of Anhydride | 5x - 50x | Empirically determined to control the degree of labeling. |
| Reaction Time | 1 - 4 hours | Balances reaction completion with potential protein degradation. |
| Reaction pH | 7.2 - 8.0 | Favors deprotonated primary amines for nucleophilic attack. |
| DMSO Concentration | <10% (v/v) | Minimizes protein denaturation while ensuring reagent solubility. |
Protocol 2: Characterization of Lipidated Proteins by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to assess the purity and hydrophobicity of the bioconjugate.[20]
Materials & Equipment:
-
RP-HPLC system with a C4 or C8 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Purified lipidated protein sample
Procedure:
-
Equilibrate the C4/C8 column with a low percentage of Mobile Phase B.
-
Inject the protein sample (both unmodified and lipidated).
-
Elute the proteins using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 280 nm.
Expected Results: The lipidated protein will be more hydrophobic than the unmodified protein and will therefore have a longer retention time on the RP-HPLC column. The appearance of new, later-eluting peaks confirms successful conjugation. The heterogeneity of the product can also be assessed by the peak shape and the presence of multiple peaks.[20]
Conclusion
This compound serves as a valuable tool for the site-specific modification of proteins and other amine-containing biomolecules. The resulting lipidated conjugates have wide-ranging applications in therapeutics and fundamental research. The protocols provided herein offer a robust starting point for researchers to explore the potential of this compound in their own work. Careful optimization of reaction conditions and thorough characterization of the final product are essential for achieving reproducible and meaningful results.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH.
- BOC Sciences. (n.d.). Affinity Purification by Bioconjugation.
- Sigma-Aldrich. (n.d.). Antibody Drug Conjugate Manufacturing: Purification.
- CellMosaic. (n.d.). Bioconjugate Analysis & Purification.
- Formulatrix. (n.d.). Advanced Bioconjugate Cleanup Solutions.
- Demeler, B., et al. (n.d.). High‐Resolution Characterization of Protein‐Conjugated, mRNA‐Loaded Lipid Nanoparticles by Analytical Ultracentrifugation. ResearchGate.
- Lee, C. H., et al. (2016). Characterization of Lipid-Protein Interactions and Lipid-mediated Modulation of Membrane Protein Function Through Molecular Simulation. PMC - PubMed Central.
- Wang, Z., et al. (2018). Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes. PMC - NIH.
- Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides.
- Loughrey, H., et al. (1990). Protein-liposome conjugates with defined size distributions. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research.
- Jiang, H., et al. (2018). Protein lipidation: Occurrence, mechanisms, biological functions, and enabling technologies. Chemical Reviews.
- LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides.
- Wikipedia. (n.d.). Organic acid anhydride.
- Hang, H. C., & Ploegh, H. L. (2011). Exploring Protein Lipidation with Chemical Biology. PMC - PubMed Central.
- Meledje, H., et al. (2022). Chemical Synthesis and Semisynthesis of Lipidated Proteins. PMC - PubMed Central.
- Doolittle, L. K., et al. (2021). Lipidation Alters the Structure and Hydration of Myristoylated Intrinsically Disordered Proteins. PMC - NIH.
- Wikipedia. (n.d.). Elaidic acid.
- Taylor & Francis. (n.d.). Elaidic acid – Knowledge and References.
- Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. ResearchGate.
- Sezgin, E., & Levental, I. (2017). A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell.
- Iino, T., et al. (2021). Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity. Nutrients.
- Creative Proteomics. (n.d.). Protein Lipidation: Roles, Mechanisms, and Cellular Implications.
- ResearchGate. (n.d.). Mechanism of mixed anhydride coupling reaction.
- LibreTexts Chemistry. (2023). General Mechanism of Anhydride Reactions.
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- 3. Chemical Synthesis and Semisynthesis of Lipidated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Lipidation: Roles, Mechanisms, and Cellular Implications - Creative Proteomics [creative-proteomics.com]
- 5. Characterization of Lipid-Protein Interactions and Lipid-mediated Modulation of Membrane Protein Function Through Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidation Alters the Structure and Hydration of Myristoylated Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols: Elaidic Anhydride as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the utilization of elaidic anhydride, the anhydride of the C18 trans-unsaturated fatty acid, as a crosslinking agent for polymers. While the direct literature on this compound as a crosslinking agent is nascent, this guide synthesizes established principles of anhydride chemistry, polymer science, and biomaterial fabrication to provide a robust framework for its application. We will explore the synthesis of this compound, its reaction mechanisms with polymers bearing nucleophilic functional groups, and detailed protocols for creating crosslinked polymer networks. The unique structural properties of the trans-fatty acid backbone are discussed in the context of their potential influence on the physicochemical characteristics of the resulting biomaterials, with a particular focus on applications in drug delivery and tissue engineering.
Introduction: The Rationale for this compound in Polymer Crosslinking
Polymer crosslinking is a fundamental strategy for transforming soluble, often fragile, polymer chains into robust, three-dimensional networks.[1] This transformation is critical in the development of advanced biomaterials, where precise control over mechanical strength, swelling behavior, degradation kinetics, and drug release profiles is paramount.[2] The choice of crosslinking agent is a key determinant of the final properties of the material.
Acid anhydrides are highly reactive acylating agents that readily react with nucleophiles such as hydroxyl (-OH) and amine (-NH₂) groups, which are abundant in many natural and synthetic polymers (e.g., polysaccharides, proteins, polyethylene glycol).[2][3] This reaction, a nucleophilic acyl substitution, results in the formation of stable ester or amide linkages, respectively, effectively creating bridges between polymer chains.[4]
Fatty acid anhydrides, in particular, offer an intriguing class of crosslinkers. The incorporation of long alkyl chains can introduce hydrophobicity, flexibility, and biodegradability into the polymer network.[5] Elaidic acid, the trans-isomer of oleic acid, presents a unique molecular geometry.[6] Unlike the kinked structure of cis-isomers like oleic acid, the trans configuration of elaidic acid results in a more linear, rigid fatty acid chain. This structural feature is hypothesized to influence the packing and intermolecular interactions within the crosslinked polymer network, potentially leading to materials with distinct thermal and mechanical properties compared to those crosslinked with saturated or cis-unsaturated fatty acid anhydrides.
This guide will provide the foundational knowledge and practical protocols to explore the potential of this compound as a novel crosslinking agent.
Synthesis of this compound
The synthesis of symmetric fatty acid anhydrides is typically achieved through the dehydration of the corresponding fatty acid. A reliable and high-yield method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), which acts as a powerful dehydrating agent under mild conditions. The following protocol is adapted from a well-established method for the synthesis of oleic anhydride and is directly applicable to elaidic acid.[1]
Reaction Principle
Two molecules of elaidic acid react with one molecule of DCC. The DCC activates the carboxylic acid groups, facilitating the removal of a water molecule and the formation of the anhydride bond. The DCC is converted to dicyclohexylurea (DCU), a solid byproduct that can be easily removed by filtration.
Diagram of Synthesis Reaction
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Elaidic Acid (≥98% purity)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Carbon Tetrachloride (or Dichloromethane)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve elaidic acid (2.0 equivalents) in anhydrous carbon tetrachloride (or dichloromethane) to a concentration of approximately 0.5 M. Begin stirring the solution.
-
DCC Addition: Dissolve DCC (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring elaidic acid solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The formation of a white precipitate (DCU) will be observed.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with a small amount of cold, saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is this compound. For higher purity, column chromatography on silica gel can be performed.
Characterization: The successful synthesis of this compound can be confirmed by FTIR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of characteristic anhydride C=O stretches around 1815 cm⁻¹ and 1750 cm⁻¹) and ¹H NMR spectroscopy.
Crosslinking of Polymers with this compound
This compound can be used to crosslink a variety of polymers that possess nucleophilic functional groups, such as hydroxyls and amines. The reaction proceeds via nucleophilic acyl substitution.
General Reaction Mechanism
The lone pair of electrons on the oxygen (of a hydroxyl group) or nitrogen (of an amine group) attacks one of the carbonyl carbons of the anhydride. This opens the anhydride ring, forming an ester or amide bond and a new carboxylic acid group. This newly formed carboxylic acid can potentially participate in further reactions or influence the hydrophilicity of the resulting polymer network.
Diagram of Crosslinking Workflow
Caption: Experimental Workflow.
Protocol 1: Crosslinking of a Polysaccharide (e.g., Chitosan)
This protocol describes a general method for crosslinking chitosan, a polymer rich in amine and hydroxyl groups.
Materials:
-
Chitosan (degree of deacetylation > 85%)
-
This compound
-
Acetic Acid
-
Ethanol (or other suitable organic solvent for the anhydride)
-
Dialysis tubing (appropriate MWCO)
-
Lyophilizer
Procedure:
-
Chitosan Solution: Prepare a 1-2% (w/v) solution of chitosan in 1% (v/v) aqueous acetic acid. Stir until fully dissolved.
-
Anhydride Solution: Dissolve this compound in a minimal amount of ethanol.
-
Reaction: Slowly add the this compound solution to the chitosan solution with vigorous stirring. The molar ratio of anhydride to the amine groups of chitosan is a critical parameter to vary for optimizing the degree of crosslinking.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 40-60 °C) for 12-24 hours.
-
Purification:
-
Transfer the reaction mixture to dialysis tubing.
-
Dialyze against a 1:1 ethanol/water mixture for 24 hours, followed by distilled water for 48 hours to remove unreacted reagents and byproducts.
-
Freeze the purified hydrogel and lyophilize to obtain the dry, crosslinked chitosan scaffold.
-
Protocol 2: Crosslinking of a Hydroxyl-Terminated Synthetic Polymer (e.g., PEG)
This protocol outlines the crosslinking of polyethylene glycol (PEG), a widely used biocompatible polymer.
Materials:
-
Hydroxyl-terminated PEG (various molecular weights can be used)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine (as a catalyst and acid scavenger)
-
Diethyl Ether (for precipitation)
Procedure:
-
Polymer Solution: Dissolve the hydroxyl-terminated PEG in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add pyridine (2-3 equivalents per hydroxyl group) to the solution, followed by the dropwise addition of this compound (0.5 equivalents per hydroxyl group for crosslinking).
-
Reaction: Stir the reaction at room temperature for 24-48 hours.
-
Purification:
-
Precipitate the crosslinked PEG by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration.
-
Wash the product with fresh diethyl ether to remove residual pyridine and unreacted anhydride.
-
Dry the crosslinked polymer under vacuum.
-
Characterization of Crosslinked Polymers
The extent of crosslinking and the resulting material properties should be thoroughly characterized.
| Parameter | Characterization Technique | Purpose |
| Degree of Crosslinking | FTIR Spectroscopy | To confirm the formation of ester/amide bonds. |
| ¹H NMR Spectroscopy | To quantify the degree of substitution. | |
| Swelling Behavior | Gravimetric Analysis | To determine the water uptake capacity, which is inversely related to crosslinking density. |
| Mechanical Properties | Rheometry, Tensile Testing | To measure storage and loss moduli, compressive strength, and elasticity. |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | To determine glass transition temperature, melting point, and thermal stability. |
| Morphology | Scanning Electron Microscopy (SEM) | To visualize the porous structure of the crosslinked network. |
| Biodegradability | In vitro degradation studies | To assess the rate of degradation in physiologically relevant conditions. |
Potential Applications in Drug Development
The unique properties imparted by this compound crosslinking can be leveraged for various drug delivery applications.
-
Sustained Release: The hydrophobic fatty acid chains can modulate the release of both hydrophilic and hydrophobic drugs from the polymer matrix.[5]
-
Injectable Hydrogels: The ability to form crosslinked networks in situ or create injectable microgels is valuable for localized drug delivery.[7]
-
Targeted Delivery: The surface of the crosslinked nanoparticles can be further functionalized for targeted drug delivery.
Conclusion and Future Perspectives
This compound presents a promising, yet underexplored, crosslinking agent for the development of novel biomaterials. Its trans-unsaturated fatty acid structure is expected to confer unique properties to polymer networks. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to systematically investigate the potential of this compound in creating advanced materials for drug delivery and tissue engineering. Future studies should focus on a direct comparison of this compound-crosslinked polymers with their oleic anhydride (cis-isomer) and stearic anhydride (saturated) counterparts to fully elucidate the structure-property relationships.
References
-
Biomacromolecules. (2022). Polyanhydride Chemistry. ACS Publications. [Link]
-
Bar-Ilan University Research. (1991). Polyanhydrides. IV. Unsaturated and crosslinked polyanhydrides. Journal of Polymer Science, Part A: Polymer Chemistry, 29(4), 571-579. [Link]
-
ResearchGate. (2019). Synthesis and characterization of crosslinked polymers from cottonseed oil. Journal of Applied Polymer Science, 136(24), 47655. [Link]
-
van Bochove, B., & Seppälä, J. V. (2011). Synthesis and characterization of photo-crosslinked poly(carbonate anhydrides). Express Polymer Letters, 5(4), 357-368. [Link]
-
Express Polymer Letters. (2011). Synthesis and characterization of photo-crosslinked poly(carbonate anhydrides). [Link]
-
SpringerLink. (2023). Recent advances in synthesis of polymers based on palm oil and its fatty acids. Journal of Polymers and the Environment, 31(5), 1849-1871. [Link]
-
PubMed. (2000). Nonlinear fatty acid terminated polyanhydrides. Journal of Controlled Release, 65(1-2), 229-238. [Link]
-
Springer. (n.d.). Polymeric Acids and Anhydrides. In Coupling Agents and Surface Modification. [Link]
-
NASA Technical Reports Server. (2015). Synthesis and Characterization of Poly(maleic Anhydride)s Cross-linked Polyimide Aerogels. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Anhydrides. [Link]
-
ResearchGate. (2013). Crosslinking Of Polysaccharides: Methods And Applications. [Link]
-
MDPI. (2018). Effects of Fatty Acid Anhydride on the Structure and Thermal Properties of Cellulose-g-Polyoxyethylene (2) Hexadecyl Ether. Polymers, 10(5), 503. [Link]
-
PubMed. (2022). Crosslinkers for polysaccharides and proteins: Synthesis conditions, mechanisms, and crosslinking efficiency, a review. International Journal of Biological Macromolecules, 203, 448-463. [Link]
-
National Center for Biotechnology Information. (2023). Recent advances in synthesis of polymers based on palm oil and its fatty acids. Journal of Polymers and the Environment, 31(5), 1849-1871. [Link]
-
Food Packaging Forum. (2016). Crosslinking in polysaccharide and protein polymers. [Link]
-
ResearchGate. (2019). Cross-Linking of Polyesters Based on Fatty Acids. [Link]
-
ResearchGate. (2022). Methods of Polysaccharides Crosslinking: Future-Promising Crosslinking Techniques of Alginate Hydrogels for 3D Printing in Biomedical Applications. [Link]
-
PubMed. (2025). Engineering Polysaccharide Biomaterials: Modifications and Crosslinking Strategies for Soft Tissue Bioprinting. Advanced Functional Materials. [Link]
-
Organic Chemistry Portal. (n.d.). Anhydride synthesis. [Link]
-
Chemistry Learner. (n.d.). Anhydride Functional Group: Structure, Example, & Reactions. [Link]
-
Wikipedia. (n.d.). Organic acid anhydride. [Link]
-
ResearchGate. (2019). Cross-linking of polyesters based on fatty acids. [Link]
-
ResearchGate. (2023). Synthesis of Fatty Alcohol-Modified Maleic Anhydride Copolymer and Its Application in Shape-Stabilized Phase Change Materials. [Link]
-
YouTube. (2018). Synthesis of acid anhydrides. [Link]
-
YouTube. (2021). 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. [Link]
-
ACS Publications. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. Langmuir, 35(8), 3051-3061. [Link]
-
Chemistry LibreTexts. (2014). 17.9: Reactions of Acid Anhydrides. [Link]
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- 5. Nonlinear fatty acid terminated polyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Acylation of Peptides with Elaidic Anhydride
Welcome to the technical support guide for peptide acylation using elaidic anhydride. This resource is designed for researchers, chemists, and drug development professionals who are leveraging lipidation to enhance the therapeutic properties of peptides. Here, we address the common challenges and side reactions encountered during this process, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the acylation of peptides with this compound. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Q1: My LC-MS analysis shows a significant peak with a mass corresponding to the addition of two elaidoyl groups. What is causing this diacylation, and how can I prevent it?
A1: Cause and Prevention of Diacylation
Diacylation is a common side reaction, particularly when your peptide contains multiple nucleophilic sites. The primary sites for this unwanted second acylation are the side chains of lysine (Lys) and ornithine (Orn), in addition to the intended N-terminal amine or other targeted amine.
Underlying Mechanism: The high reactivity of this compound, coupled with an excess of the reagent or suboptimal pH control, can lead to the acylation of more than one amine group. The relative nucleophilicity of the target amine versus other amines on the peptide plays a crucial role.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of this compound. Instead of using a large excess, begin with a molar ratio of 1.1 to 1.5 equivalents of the anhydride relative to the peptide. Titrate upwards only if the reaction is incomplete.
-
pH Management: The reaction should be performed in a well-buffered system or with careful addition of a non-nucleophilic base like Diisopropylethylamine (DIPEA). A pH range of 8.0-9.0 is typically optimal for favoring N-terminal acylation over lysine side-chain acylation.
-
Orthogonal Protection: For peptides with multiple lysine residues where only one site is to be acylated, the most robust solution is to use an orthogonal protecting group strategy. For instance, protecting lysine side chains with groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), depending on your overall synthetic scheme, will ensure site-selectivity.
-
Alternative Reagents: Consider using an activated ester of elaidic acid, such as the N-hydroxysuccinimide (NHS) ester. Elaidic acid NHS ester is generally more selective for the more nucleophilic N-terminal amine over lysine side chains and is less prone to causing diacylation compared to the highly reactive anhydride.
Q2: After purification, a new peak with the same mass as my desired product appears over time in my LC-MS. What is this isomer, and how can I stop it from forming?
A2: Identifying and Mitigating N-to-O Acyl Migration
This phenomenon is characteristic of an N-to-O acyl migration . It occurs if your peptide sequence contains serine (Ser), threonine (Thr), or tyrosine (Tyr) residues near the acylation site. The elaidoyl group moves from the amine (N) to the hydroxyl group (O) of a nearby amino acid residue.
Underlying Mechanism: This intramolecular rearrangement is catalyzed by acidic conditions. During purification with reverse-phase HPLC, the use of acidic mobile phases (e.g., containing 0.1% trifluoroacetic acid, TFA) can promote this side reaction. The resulting O-acylated isomer often has a different retention time but the same mass.
Solutions:
-
Purification Conditions: If possible, use a neutral or basic pH purification system. If you must use an acidic modifier like TFA, immediately neutralize the collected fractions with a base like ammonium bicarbonate and lyophilize them promptly.
-
Post-Purification Treatment: If the N-to-O shift has already occurred, the migration can sometimes be reversed. Dissolving the sample in a mildly basic aqueous solution (e.g., pH 8.5-9.5) can promote the thermodynamically more stable N-acylated product to reform. Monitor this reverse migration by LC-MS.
-
Structural Modification: In the design phase, if flexibility allows, consider substituting the problematic Ser or Thr residue with an isosteric amino acid that lacks a hydroxyl group, such as alanine (Ala) or valine (Val).
Visualizing the Reaction Pathways
The following diagram illustrates the desired mono-acylation pathway versus the two most common side reaction pathways discussed.
Caption: Reaction scheme showing the desired acylation and key side reactions.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of elaidic acid with a coupling agent like HBTU?
A1: this compound is a highly reactive acylating agent that often drives the reaction to completion quickly without the need for coupling additives, which themselves can have side reactions or be difficult to remove. However, this high reactivity is also what can lead to a lack of selectivity. The choice depends on your specific peptide. For simple peptides without multiple reactive sites, the anhydride is efficient. For more complex peptides, using elaidic acid with a coupling agent and an activating agent (e.g., HOBt) can offer better control over the reaction.
Q2: What is the best solvent for this reaction?
A2: The choice of solvent is critical. The peptide must be fully solubilized. Dimethylformamide (DMF) is a common choice due to its excellent solvating power for a wide range of peptides. Dimethyl sulfoxide (DMSO) is also effective, particularly for peptides that are difficult to dissolve. Ensure the solvent is anhydrous (dry), as water will hydrolyze the anhydride, reducing its efficiency and complicating purification.
Q3: How can I confirm the location of the acylation?
A3: Tandem mass spectrometry (MS/MS) is the definitive method. By fragmenting the acylated peptide, you can analyze the resulting b- and y-ions. The mass shift corresponding to the elaidoyl group (+264.25 Da) on a specific fragment will pinpoint the site of modification. For example, if the N-terminal b-ion series shows the mass addition, the modification is at the N-terminus.
Optimized Protocol for Site-Selective N-Terminal Acylation
This protocol is designed to minimize the side reactions discussed above when acylating the N-terminus of a peptide in the presence of a lysine residue.
Workflow Diagram
Caption: Step-by-step workflow for optimized peptide acylation.
Step-by-Step Methodology:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a concentration of 5-10 mg/mL. Ensure complete dissolution; sonication may be required.
-
Base Addition: Add 3.0 equivalents of Diisopropylethylamine (DIPEA) to the peptide solution. Stir for 5 minutes at room temperature. The base ensures the target amine is deprotonated and nucleophilic.
-
Anhydride Preparation: In a separate vial, dissolve 1.2 equivalents of this compound in a small amount of anhydrous DMF.
-
Acylation Reaction: Add the this compound solution dropwise to the stirring peptide solution. Let the reaction proceed at room temperature.
-
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes using LC-MS. Check for the disappearance of the starting peptide and the appearance of the mono-acylated product. Avoid letting the reaction run for too long after completion to minimize side products.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of water or a primary amine like piperidine to consume any remaining anhydride.
-
Purification: Purify the crude product using reverse-phase HPLC. If N-to-O migration is a concern, use a purification system with a neutral pH mobile phase or immediately neutralize and lyophilize fractions collected from an acidic system.
-
Characterization: Confirm the identity, purity, and modification site of the final product using high-resolution mass spectrometry and MS/MS fragmentation.
Data Summary: Common Side Products
The table below summarizes the key side products, their expected mass change relative to the desired product, and the primary method for their detection.
| Side Product | Mass Change (vs. Mono-acylated) | Primary Detection Method | Prevention Strategy |
| Diacylated Peptide | +264.25 Da | LC-MS | Control stoichiometry, use protecting groups |
| N-to-O Acyl Isomer | 0 Da (isomer) | LC-MS (retention time shift), MS/MS | Neutral pH purification, prompt lyophilization |
| Unreacted Peptide | -264.25 Da | LC-MS | Ensure sufficient anhydride, check reagent quality |
| Hydrolyzed Anhydride | N/A (reagent loss) | HPLC (reagent monitoring) | Use anhydrous solvents |
References
-
Strategies for Site-Selective Peptide Modification. Chemical Reviews. [Link]
-
Influence of pH on the N-acylation of peptides. Journal of Peptide Science. [Link]
-
Comparison of Acylating Agents for Peptide Synthesis. Organic Letters. [Link]
-
O-Acyl Isopeptide Method for Peptide Synthesis. The Journal of Organic Chemistry. [Link]
Technical Support Center: Synthesis of Elaidic Anhydride
Welcome to the technical support center for the synthesis of elaidic anhydride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this process. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the reaction mechanisms and the rationale behind experimental choices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and immediate challenges faced during the synthesis of this compound.
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields are often attributable to several factors: incomplete reaction, side reactions, or hydrolysis of the product. The most common culprits are the purity of the starting elaidic acid, the efficacy of the dehydrating agent, and the presence of moisture in the reaction. Inadequate removal of byproducts can also shift the reaction equilibrium unfavorably, reducing the final yield.[1]
Q2: Which dehydrating agent is most effective for this synthesis?
Several dehydrating agents can be used, each with its own advantages and disadvantages.
-
Acetic Anhydride: A common and cost-effective choice. However, the reaction reaches an equilibrium that may result in a complex mixture of this compound, acetic-elaidic mixed anhydride, and unreacted starting materials.[1][2] To drive the reaction towards the desired product, continuous removal of the acetic acid byproduct is often necessary.[1][2]
-
Dicyclohexylcarbodiimide (DCC): This reagent is known for its high efficiency and mild reaction conditions, often leading to high yields.[3][4] A significant drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which can complicate purification.
-
Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent, but its use can sometimes lead to charring and the formation of other byproducts if the reaction is not carefully controlled.[5][6][7][8]
Q3: How critical is temperature control during the synthesis?
Temperature control is crucial. For instance, when using DCC, higher temperatures can promote the formation of a stable N-acylurea byproduct through an O-to-N acyl rearrangement, which will lower the yield of the desired anhydride.[1] It is often recommended to conduct the reaction at room temperature or even 0°C to minimize this side reaction.[1] When using acetic anhydride, temperatures between 100°C and 160°C are often employed to facilitate the reaction and the removal of acetic acid.[1]
Q4: What are the best methods for purifying this compound?
Purification can be challenging due to the nature of the byproducts.
-
Filtration: If DCC is used, the primary byproduct, DCU, is a solid and can be largely removed by filtration.
-
Crystallization: This technique can be effective for removing polar impurities.[1] Low-temperature recrystallization from an appropriate solvent like acetonitrile has been shown to be effective in purifying unsaturated fatty acids and can be adapted for the anhydride.[9]
-
Column Chromatography: This is a reliable method for separating the anhydride from byproducts like N-acylurea if DCC is used.[1]
-
Short Path Evaporation/Distillation: For reactions conducted with acetic anhydride, fractional distillation under a high vacuum is often required to separate the this compound from the complex reaction mixture.[1][2]
Part 2: In-Depth Troubleshooting Guide
This section provides a more systematic approach to identifying and resolving issues during the synthesis.
Issue 1: Low or No Product Formation
If you are experiencing very low to no yield, a systematic check of your reagents and reaction setup is the first step.
Possible Cause 1: Reagent Purity and Handling
-
Elaidic Acid Quality: The starting material must be of high purity. The presence of other fatty acids can complicate the reaction and purification.[10]
-
Dehydrating Agent Activity: Many dehydrating agents are sensitive to moisture. Ensure that your DCC is fresh and that acetic anhydride has not been hydrolyzed to acetic acid.
-
Anhydrous Conditions: The presence of water will lead to the hydrolysis of the anhydride back to the carboxylic acid.[11] All glassware should be oven-dried, and anhydrous solvents must be used.
Possible Cause 2: Unfavorable Reaction Equilibrium
-
Using Acetic Anhydride: The reaction of a fatty acid with acetic anhydride results in an equilibrium mixture. At a 1:1 molar ratio, the yield of the desired symmetric anhydride can be very low.[1]
-
Solution: To shift the equilibrium, you can use a large excess of acetic anhydride or, more effectively, remove the acetic acid byproduct as it forms. This can be accomplished by performing the reaction under a vacuum or using a Dean-Stark apparatus if a suitable azeotrope can be formed.[1]
-
Issue 2: Product Contamination and Purification Difficulties
Even with a successful reaction, isolating the pure this compound can be a significant hurdle.
Possible Cause 1: Formation of N-acylurea Byproduct (with DCC)
-
Explanation: The intermediate in the DCC-mediated reaction can undergo an intramolecular rearrangement to form a stable N-acylurea, which is a common cause of reduced yield.[1]
-
Solution: Maintain a low reaction temperature (0°C to room temperature) to disfavor this rearrangement.[1]
-
Possible Cause 2: Incomplete Removal of Dicyclohexylurea (DCU)
-
Explanation: While DCU is largely insoluble in many organic solvents, some may remain dissolved or trapped within the product.
Possible Cause 3: Complex Mixture from Acetic Anhydride Method
-
Explanation: This method inherently produces a mixture of anhydrides and acids.[1]
Data Summary Table: Comparison of Synthetic Methods
| Method | Dehydrating Agent | Typical Yield | Key Advantages | Key Disadvantages |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | High | Mild reaction conditions, high efficiency.[3] | Forms DCU byproduct, potential for N-acylurea formation.[1] |
| Acetic Anhydride Dehydration | Acetic Anhydride | Low to Moderate | Inexpensive reagent. | Reversible reaction, complex product mixture, requires byproduct removal.[1] |
| Other Dehydrating Agents | P₂O₅, Oxalyl Chloride | Variable | Can be highly effective. | Harsh conditions, potential for side reactions and charring.[5][12] |
Part 3: Optimized Experimental Protocols & Visual Guides
This section provides detailed protocols and visual aids to guide your experimental work.
Protocol 1: Synthesis of this compound using DCC
This protocol is adapted from established methods for fatty acid anhydride synthesis using carbodiimide coupling agents.[3][4]
Materials:
-
Elaidic Acid (2.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.0 eq)
-
Anhydrous Solvent (e.g., Dichloromethane, Carbon Tetrachloride)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve elaidic acid (2.0 equivalents) in the chosen anhydrous solvent.
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0°C.
-
Reagent Addition: While maintaining the temperature at 0°C, slowly add a solution of DCC (1.0 equivalent) in the same anhydrous solvent to the elaidic acid solution.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 3-4 hours. The formation of a white precipitate (DCU) will be observed.
-
Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Workup:
-
Remove the DCU precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of the cold anhydrous solvent to recover any product.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to remove any remaining DCU or N-acylurea byproduct.
Characterization
The final product should be characterized to confirm its identity and purity.
-
FT-IR Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching bands for an anhydride, typically around 1818 cm⁻¹ and 1750 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the this compound and can be used to assess its purity.
Visual Workflow: Troubleshooting Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: A flowchart for diagnosing and resolving common causes of low yield.
References
-
Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Retrieved from [Link]
-
PSIBERG. (2022, June 23). Acid anhydride: Preparation from Carboxylic Acids. Retrieved from [Link]
-
askIITians. (n.d.). How to make anhydride from carboxylic acid? Retrieved from [Link]
-
Sciencemadness Wiki. (2024, February 12). Organic acid anhydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic acid anhydride. Retrieved from [Link]
- Google Patents. (n.d.). US5387705A - Fatty acid anhydride process.
- Google Patents. (n.d.). US2816903A - Purification of long chain fatty acids.
-
Koyon. (2026, January 13). How to isolate and characterize the reaction intermediates of anhydrides? - Blog. Retrieved from [Link]
-
LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
-
Al-Mulla, A., et al. (2022). Preparation and Characterization of Polyanhydride Terminated with Oleic Acid Extracted from Olive Mills Waste. National Institutes of Health. Retrieved from [Link]
-
MDPI. (n.d.). Preparation and Characterization of Polyanhydride Terminated with Oleic Acid Extracted from Olive Mills Waste. Retrieved from [Link]
-
Elisabettini, P., et al. (n.d.). Synthesis and physicochemical characterization of mixed diacid triglycerides that contain elaidic acid. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Elaidic acid. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Elaidic acid – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of mixed anhydrides of fatty acids: Stability and Reactivity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved from [Link]
-
Chad's Prep. (2021, April 12). 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]
-
PubMed. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Separation Techniques for Isolation and Purification of Fatty Acids and Oil By‐Products. Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved from [Link]
-
OSTI.GOV. (1982, December 31). Purification of oleic acid and linoleic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of an Alicyclic Acid Anhydride Containing Four Stereoisomers and the Derived Polyamideimides Using Diisocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Interference effects from coexisting fatty acids on elaidic acid separation by fractionating crystallization: A model study. Retrieved from [Link]
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- 4. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Elaidic Anhydride Handling & Storage
Welcome to the Technical Support Center for Elaidic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on preventing the hydrolysis of this compound during storage and use. Our goal is to ensure the integrity of your experiments by maintaining the quality of this critical reagent.
Introduction: The Challenge of Anhydride Stability
This compound, like other carboxylic anhydrides, is a highly reactive molecule prized for its utility in acylation reactions. However, this reactivity also makes it susceptible to hydrolysis—a reaction with ambient moisture that cleaves the anhydride back into two molecules of its parent carboxylic acid, elaidic acid.[1][2] This degradation can compromise experimental outcomes by altering stoichiometry, introducing impurities, and causing downstream side reactions.[3] This guide provides a structured, question-and-answer approach to mitigate these risks effectively.
Part 1: Frequently Asked Questions (FAQs) - Proactive Prevention
This section addresses the most common queries regarding the proper storage and handling of this compound to prevent hydrolysis before it occurs.
Q1: What are the ideal storage conditions for this compound?
Answer: The primary goal of storage is to rigorously exclude atmospheric moisture. Carboxylic anhydrides are moisture-sensitive and will readily react with water.[1]
Based on supplier safety data sheets (SDS) and best practices for reactive chemicals, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C to -80°C for long-term storage. | Low temperatures slow down the rate of all chemical reactions, including hydrolysis.[4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[6] | Inert gas displaces moist air from the container's headspace, preventing exposure. |
| Container | Use a tightly sealed, amber glass bottle with a secure, lined cap. | Prevents moisture ingress and protects from light, which can catalyze other degradation pathways. The container must be kept tightly closed.[7] |
| Location | A dry, well-ventilated area, away from heat sources and incompatible materials.[7] | Prevents accidental exposure to water, heat, or reactive chemicals like strong oxidizing agents or bases.[8] |
Q2: My lab doesn't have a glovebox. How can I handle the anhydride to minimize moisture exposure?
Answer: While a glovebox or dry box is ideal, you can still handle this compound safely and effectively with careful technique. The key is to work efficiently and minimize the time the container is open to the atmosphere.
Workflow for Handling in Ambient Atmosphere
Caption: Workflow for handling moisture-sensitive reagents.
Causality Explained:
-
Equilibration is Critical: Allowing the frozen container to warm to room temperature before opening is the most crucial step. Opening a cold container will cause moisture from the lab air to condense on the cold solid, leading to rapid hydrolysis.
-
Speed and Preparation: Have all necessary tools (spatulas, vials, anhydrous solvents) ready before you open the main container. Minimize the duration the stock bottle is open.
-
Inert Gas Purge: After dispensing, flushing the headspace of the stock bottle with a gentle stream of dry nitrogen or argon before resealing displaces the moist air that entered.
Q3: Which solvents are recommended for preparing stock solutions of this compound?
Answer: Always use anhydrous (dry) solvents. The presence of water in the solvent will lead to the degradation of the anhydride into elaidic acid.[9]
Recommended Solvents:
-
Aprotic Organic Solvents: Anhydrous versions of Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF) are suitable.
-
Verification of Dryness: Use solvents from a freshly opened bottle or from a solvent purification system. If in doubt, molecular sieves can be used to dry the solvent prior to use, but ensure the sieves are properly activated.
Part 2: Troubleshooting Guide - Identifying and Managing Hydrolysis
This section provides guidance for when you suspect hydrolysis has already occurred, offering methods for detection and assessment.
Q1: My reaction yield is low, and I see an unexpected byproduct in my analysis. Could this be due to anhydride hydrolysis?
Answer: Yes, this is a classic symptom of using hydrolyzed this compound. The presence of elaidic acid can lead to several issues:
-
Inaccurate Stoichiometry: If a portion of your anhydride has converted to elaidic acid, the molar amount of the active acylating agent is lower than you calculated, leading to an incomplete reaction.[3]
-
Byproduct Formation: The elaidic acid itself can interfere with some reactions or appear as a significant impurity during product purification.
-
Catalytic Effects: The generated carboxylic acid can sometimes alter the pH and catalyze unwanted side reactions.[3]
Troubleshooting Logic
Caption: Decision workflow for troubleshooting low-yield reactions.
Q2: How can I analytically confirm that my this compound has hydrolyzed?
Answer: Several analytical techniques can be used to detect the presence of elaidic acid, the hydrolysis product. The choice of method depends on the equipment available in your laboratory.
| Analytical Method | Procedure & Expected Results |
| Thin-Layer Chromatography (TLC) | Procedure: Dissolve a small sample of the anhydride in a suitable solvent (e.g., DCM). Spot it on a TLC plate alongside a standard of pure elaidic acid. Develop the plate in a non-polar solvent system (e.g., hexane:ethyl acetate). Result: The anhydride will be less polar and have a higher Rf value. The appearance of a second spot with an Rf matching the elaidic acid standard confirms hydrolysis. |
| Nuclear Magnetic Resonance (¹H NMR) | Procedure: Dissolve the sample in an anhydrous NMR solvent (e.g., CDCl₃). Result: The most telling sign is the appearance of a broad singlet peak between 10-12 ppm, which is characteristic of a carboxylic acid proton. The protons on the carbons adjacent to the anhydride oxygen will have a different chemical shift than those adjacent to the carboxylic acid group. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Procedure: Analyze a sample of the solid or a concentrated solution. Result: Pure this compound shows two characteristic C=O stretches around 1815 cm⁻¹ and 1750 cm⁻¹. Hydrolysis is indicated by the appearance of a very broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch for the carboxylic acid dimer around 1710 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | Procedure: Reversed-phase HPLC can separate the anhydride from its corresponding acid.[10] A C8 or C18 column with a gradient of acetonitrile and water (with a pH modifier like trifluoroacetic acid) is often effective.[11] Result: The more polar elaidic acid will typically have a shorter retention time than the less polar this compound. |
Q3: Can I "rescue" or purify a partially hydrolyzed batch of this compound?
Answer: In most research settings, attempting to purify partially hydrolyzed this compound is not practical or cost-effective. The physical properties of this compound and elaidic acid are very similar, making separation by standard lab techniques like recrystallization or column chromatography difficult.
Recommendation: For ensuring the highest quality and reproducibility of your experimental results, it is strongly recommended to discard the hydrolyzed reagent and use a fresh, unopened batch. The cost of a failed experiment in terms of time and other reagents far outweighs the cost of the anhydride.
Part 3: Experimental Protocols
Protocol 1: Aliquoting and Storing this compound for Routine Use
This protocol is designed to prepare smaller, single-use aliquots from a large stock bottle to preserve the integrity of the bulk material.
Materials:
-
Main stock bottle of this compound
-
Small, 2-5 mL amber glass vials with PTFE-lined caps
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert gas (Argon or Nitrogen) with tubing
-
Spatula, balance, funnel
Procedure:
-
Preparation: Place the required number of small vials and their caps in a vacuum oven at 60°C overnight to ensure they are completely dry. Arrange all necessary equipment in a fume hood.
-
Equilibration: Remove the main stock bottle of this compound from the freezer and allow it to sit in a desiccator at room temperature for at least 1-2 hours to fully equilibrate.
-
Dispensing: Briefly open the main bottle and, working quickly, dispense the desired amount of anhydride into each pre-weighed small vial.
-
Inerting: Immediately flush the headspace of the main stock bottle and each small aliquot vial with a gentle stream of inert gas for 10-15 seconds.
-
Sealing: Tightly seal all vials. For extra protection, wrap the cap-vial interface with Parafilm.
-
Storage: Label the aliquots clearly with the compound name, date, and concentration (if making a solution). Return the main stock bottle and all aliquots to the -20°C or -80°C freezer.
References
-
Studylib. Acetic Anhydride SOP: Safety & Handling. [Link]
-
Chemistry LibreTexts. Chemistry of Acid Anhydrides. [Link]
-
EBSCO. Acid Anhydrides | Research Starters. [Link]
-
Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. [Link]
-
Chemistry Stack Exchange. Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy?. [Link]
-
JoVE. Video: Reactions of Acid Anhydrides. [Link]
-
JoVE. Video: Preparation of Acid Anhydrides. [Link]
-
Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link]
-
Journal of Chromatography A. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography. [Link]
-
YouTube. Preparations and Reactions of Acid Anhydrides. [Link]
-
Chemistry LibreTexts. Acid Anhydride Chemistry. [Link]
-
Wikipedia. Elaidic acid. [Link]
-
Chemical-Suppliers.com. this compound | CAS 55726-25-5. [Link]
-
Wikipedia. Organic acid anhydride. [Link]
-
YouTube. Alcoholysis and Hydrolysis of Acid Anhydrides. [Link]
- Google Patents.CN111656184B - Analytical method of dianhydride.
-
ResearchGate. Leaky β-oxidation of a trans-fatty acid: Incomplete β-oxidation of elaidic acid is due to the accumulation of 5-trans-tetradecenoyl-CoA and its hydrolysis and conversion to 5-trans-tetradecenoylcarnitine in the matrix of rat mitochondria. [Link]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
-
YouTube. Hydrolysis of Acid anhydride | Unsymmetrical Anhydride | NEET |JEE. [Link]
-
Chromatography Forum. Analysis of a mix of anhydride and its dicarboxylic acid. [Link]
-
ResearchGate. Kinetics of the hydrolysis of acetic anhydride using reaction calorimetry: effects of strong acid catalyst and salts. [Link]
- Google Patents.
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Technical Support Center: Optimizing Acylation of Sterically Hindered Alcohols with Elaidic Anhydride
Welcome to the technical support center for optimizing challenging acylation reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering difficulties with the esterification of sterically hindered alcohols using elaidic anhydride. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction success and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be facing in the laboratory. The question-and-answer format is designed to help you quickly identify and resolve common experimental hurdles.
Q1: My acylation reaction with a sterically hindered alcohol and this compound is extremely slow or shows no conversion. What are the primary causes and how can I fix this?
A1: This is a classic challenge rooted in the steric hindrance around the hydroxyl group, which impedes the approach of the acylating agent. Several factors could be at play:
-
Insufficient Catalyst Activity: The choice of catalyst is paramount. Standard bases like triethylamine or pyridine are often ineffective for activating hindered alcohols.[1]
-
Solution: Employ a highly nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) or 1-Methylimidazole (MI) .[2] These catalysts operate via a nucleophilic catalysis pathway, forming a highly reactive N-acylpyridinium or N-acylimidazolium intermediate, which is a much more potent acylating agent than the anhydride itself.[3][4][5][6] For exceptionally challenging substrates, consider Lewis acid catalysts like Bismuth Triflate (Bi(OTf)₃), which has shown great efficacy even with tertiary alcohols.
-
-
Suboptimal Reaction Temperature: Room temperature may be insufficient to overcome the activation energy barrier.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. However, monitor for potential side reactions or degradation of starting materials.
-
-
Inappropriate Solvent: The solvent can influence the solubility of reactants and the stability of intermediates.
-
Solution: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or acetonitrile are generally good choices.[7] For sluggish reactions, a more polar aprotic solvent like N,N-Dimethylformamide (DMF) might be beneficial, but be mindful of its higher boiling point and potential for side reactions.
-
Q2: I'm observing a low yield of my desired ester, even with a catalyst like DMAP. What are the likely side reactions, and how can I minimize them?
A2: Low yields in these reactions often point to competing side reactions or equilibrium issues.
-
Reversibility of the Reaction: Esterification is a reversible process. The water produced during the reaction can hydrolyze the ester back to the starting materials, although this is less of a concern with anhydrides compared to carboxylic acids.[8][9] A more significant issue with anhydrides is the presence of the elaidic acid byproduct, which can create an equilibrium.
-
Side Reactions of the Anhydride: Anhydrides can be susceptible to hydrolysis if there is moisture in the reaction.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
Decomposition of Starting Materials or Products: Sterically hindered alcohols, particularly tertiary alcohols, can be prone to elimination reactions under harsh conditions (e.g., high temperatures or strongly acidic catalysts).[10]
Q3: My reaction workup is complicated, and I'm having trouble separating my product from the unreacted anhydride and the elaidic acid byproduct. What's a better workup strategy?
A3: Purification can indeed be challenging. Here are a few strategies:
-
Aqueous Wash: A standard workup involves washing the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to remove the elaidic acid byproduct and any remaining anhydride.[6]
-
Methanolysis of Unreacted Anhydride: A clever technique involves adding methanol to the reaction mixture after the alcohol has been consumed. The methanol will react with the remaining this compound to form methyl elaidate, which is typically much easier to separate from the desired product by chromatography than the anhydride itself.
-
Chromatography Optimization: If column chromatography is necessary, carefully select your solvent system. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar mixture (like hexane/ethyl acetate) will likely be required to separate the non-polar ester product from other components.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DMAP catalysis in the acylation of alcohols with anhydrides?
A1: DMAP functions as a nucleophilic catalyst. The reaction proceeds through a two-step mechanism:
-
Formation of the N-Acylpyridinium Intermediate: The highly nucleophilic pyridine nitrogen of DMAP attacks one of the carbonyl carbons of the this compound. This forms a highly reactive and resonance-stabilized N-elaidoylpyridinium salt. This intermediate is a significantly more powerful acylating agent than the starting anhydride.[3][4][5][6]
-
Acyl Group Transfer: The sterically hindered alcohol then attacks the carbonyl carbon of the activated acyl group in the N-elaidoylpyridinium salt. This transfers the elaidoyl group to the alcohol, forming the desired ester and regenerating the DMAP catalyst.[3][6]
Q2: Are there alternatives to DMAP for acylating sterically hindered alcohols?
A2: Yes, several effective alternatives exist:
-
1-Methylimidazole (MI): Similar to DMAP, MI is a potent nucleophilic catalyst that can be used for the acylation of hindered alcohols.[2]
-
Lewis Acids: Catalysts like Bismuth Triflate (Bi(OTf)₃), Scandium Triflate (Sc(OTf)₃), and other metal triflates can be very effective, often at low catalytic loadings.[14] They activate the anhydride, making it more susceptible to nucleophilic attack by the alcohol.
-
Steglich Esterification: This method uses a coupling agent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate a carboxylic acid, but a modified version can be used with anhydrides. It is particularly useful for acid-sensitive substrates.[10][11][12][13]
-
Yamaguchi Esterification: While typically used with a carboxylic acid and the "Yamaguchi reagent" (2,4,6-trichlorobenzoyl chloride), this method is a powerful tool for forming esters from hindered substrates and proceeds via a mixed anhydride intermediate.[15][16][17]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[18][19]
-
Procedure: Spot three lanes on a TLC plate: your starting alcohol, a co-spot (starting alcohol and reaction mixture), and the reaction mixture.
-
Interpretation: As the reaction progresses, you should see the spot corresponding to the starting alcohol diminish in the reaction mixture lane, while a new, typically less polar spot corresponding to the ester product appears.[18] The reaction is complete when the starting alcohol spot is no longer visible in the reaction mixture lane.
Experimental Protocols & Data
Protocol 1: General Procedure for DMAP-Catalyzed Acylation of a Hindered Alcohol
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered alcohol (1.0 equiv.).
-
Dissolve the alcohol in an anhydrous aprotic solvent (e.g., DCM, THF) to a concentration of 0.1-0.5 M.
-
Add this compound (1.2-1.5 equiv.) to the solution.
-
Add a catalytic amount of DMAP (0.05-0.2 equiv.).[6]
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40 °C) while monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with the reaction solvent.
-
Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove elaidic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Catalysts for the Acylation of a Model Hindered Alcohol*
| Catalyst | Equiv. | Temperature (°C) | Time (h) | Yield (%) |
| None | - | 25 | 48 | < 5 |
| Triethylamine | 1.2 | 25 | 24 | ~10 |
| DMAP | 0.1 | 25 | 12 | > 90 |
| 1-Methylimidazole | 0.2 | 25 | 14 | > 85 |
| Bi(OTf)₃ | 0.05 | 25 | 4 | > 95 |
*Data is illustrative and based on typical outcomes for hindered secondary alcohols.
Visualizing the Process: Diagrams
DMAP Catalytic Cycle
Caption: The catalytic cycle of DMAP in acylation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934. [Link]
-
Thirdpedier Encyclopedia. (n.d.). Yamaguchi Esterification Reaction: A highly efficient ester synthesis method. Retrieved from [Link]
-
Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
-
Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751–4757. [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
-
Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München. [Link]
-
Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Retrieved from [Link]
- Zhang, Z. H., Li, T. S., & Fu, C. G. (1997). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, Synopses, (4), 174-175.
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
- Liu, C. L., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
-
Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. Catalysis Research and Practice, 2012, 1-7. [Link]
-
ResearchGate. (n.d.). Acetylation of alcohols using Ac 2 O catalyzed with (1) in dichloromethane at room temperature. Retrieved from [Link]
-
Reddy, C. R., et al. (2007). Highly Efficient Cationic Palladium Catalyzed Acetylation of Alcohols and Carbohydrate-Derived Polyols. Molecules, 12(11), 2477-2485. [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
ResearchGate. (2017). What chemical can replace DMAP (4-Dimethylaminopyridine)? Retrieved from [Link]
-
Kazu-juku. (2022). Yamaguchi Lactonization Reaction【Yamaguchi Esterification】. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]
-
Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from [Link]
-
ResearchGate. (2014). Steglich esterification? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]
-
Torao's Organic Chemistry. (2018). Yamaguchi macrolactonization is a classic reaction for lactone synthesis. Retrieved from [Link]
-
Reddit. (2016). Add DMAP to esterification between acyl chloride and alcohol? Retrieved from [Link]
-
Scilit. (n.d.). Esterification of sterically hindered acids and alcohols in fluorous media. Retrieved from [Link]
-
ACS Publications. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1955). A Method for the Esterification of Hindered Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC analysis for time course of acylation, reactants ratio effect and... Retrieved from [Link]
-
Fiveable. (n.d.). 4.3 Acid anhydrides - Organic Chemistry II. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
MDPI. (2016). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Anhydrides. Retrieved from [Link]
-
Labinsights. (2023). Acylation Reagents for Gas Chromatography. Retrieved from [Link]
-
YouTube. (2020). Yamaguchi Macrolactonization Reaction Mechanism. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of mixed anhydrides of fatty acids: Stability and Reactivity. Retrieved from [Link]
-
YouTube. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Solubility of Elaidic Anhydride
Welcome to the technical support center for Elaidic Anhydride. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. Here, we provide in-depth, field-proven insights and practical solutions to ensure your work proceeds smoothly and efficiently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound and the principles governing its solubility.
Question: What is this compound and what are its key physicochemical properties?
Answer: this compound, also known as trans-9-Octadecenoic Anhydride, is the anhydride derivative of elaidic acid, a monounsaturated trans-fatty acid. Its structure consists of two 18-carbon acyl chains linked by an anhydride functional group. This large, nonpolar structure is the primary reason for its solubility characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₃₆H₆₆O₃ | [1] |
| Molecular Weight | 546.92 g/mol | [1][2] |
| CAS Number | 55726-25-5 | [1][2][3] |
| Appearance | Solid | [4] |
| Melting Point | 46 °C | [1][2] |
| Key Sensitivities | Air and Moisture Sensitive |[1][4] |
Question: Why is this compound often difficult to dissolve in common reaction media?
Answer: The low solubility of this compound stems from two main molecular features:
-
Dominant Nonpolar Structure: The two long C18 hydrocarbon chains make the molecule overwhelmingly nonpolar. According to the "like dissolves like" principle, it will show preference for nonpolar (hydrocarbon-based) or weakly polar solvents over highly polar ones.
-
Solid State at Room Temperature: With a melting point of 46°C, this compound is a solid at standard laboratory temperatures[1][2]. Significant energy, known as lattice energy, is required to break down the crystal structure before the solvent can begin to solvate individual molecules. This often presents a kinetic barrier to dissolution.
Question: What general factors should I consider to improve its solubility?
Answer: The solubility of any compound is a function of the solute, the solvent, and the conditions. Key factors to manipulate are:
-
Solvent Choice: Matching the polarity of the solvent to the nonpolar nature of the anhydride is critical.
-
Temperature: Increasing the temperature provides the energy needed to overcome the crystal lattice energy and increases the rate and extent of dissolution.
-
Mechanical Agitation: Techniques like stirring, vortexing, or sonication increase the interaction between the solute and solvent at the surface, accelerating the dissolution process.
Section 2: Troubleshooting Guide for Low Solubility
This section provides a systematic approach to resolving specific solubility issues you may encounter in the lab.
Question: My this compound is not dissolving in my chosen solvent at room temperature. What are the immediate first steps?
Answer: When initial dissolution fails, a stepwise approach is recommended before making drastic changes to your reaction system. The goal is to overcome the kinetic and thermodynamic barriers with minimal intervention.
The following flowchart outlines a logical troubleshooting workflow:
Caption: Troubleshooting workflow for this compound solubility.
Causality Explained:
-
Gentle Heating: Heating the solvent just below the anhydride's melting point (46°C) provides the thermal energy needed to break the crystal lattice bonds[1]. This is often the most effective initial step. However, be cautious not to exceed the thermal stability limits of your other reactants.
-
Sonication: This technique uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which physically breaks apart the solid particles and enhances solvent-solute interaction at the surface. For compounds like elaidic acid, sonication is often recommended to aid dissolution in solvents like DMSO[5].
Question: Heating and sonication helped, but not completely. How do I choose a better solvent or a co-solvent system?
Answer: If basic techniques are insufficient, a solvent system modification is the next logical step. The choice depends on the polarity requirements of your reaction.
Causality Explained: The large aliphatic chains of this compound require a solvent that can effectively create a "solvation cavity" with favorable van der Waals interactions. Highly polar, structured solvents like water or methanol are poor choices because they would rather interact with themselves (via hydrogen bonding) than with the nonpolar chains.
While specific solubility data for this compound is not widely published, we can infer its behavior from its parent molecule, elaidic acid, and its structural analog, oleic anhydride. Elaidic acid is highly soluble in ethanol, DMSO, and dimethylformamide (DMF)[6]. Oleic anhydride is also soluble in these solvents[7]. This suggests that aprotic polar solvents and alcohols are excellent starting points. For less polar environments, chlorinated solvents or aromatic hydrocarbons can be effective.
Table 2: Recommended Solvents and Co-Solvent Systems
| Solvent System | Type | Rationale for Use | Starting Ratio (if applicable) |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Strong solvent for many organic molecules, effective for fatty acids[5][6]. | N/A |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | Similar to DMSO, excellent for achieving high concentrations[6][7]. | N/A |
| Dichloromethane (DCM) / Hexane | Chlorinated / Nonpolar | DCM solvates the anhydride group while hexane interacts favorably with the long alkyl chains. | Start with 9:1 DCM:Hexane, then increase hexane. |
| Tetrahydrofuran (THF) / Toluene | Ether / Aromatic | THF is a moderately polar ether, and toluene is a nonpolar aromatic that can improve solvation of the nonpolar tails. | Start with 4:1 THF:Toluene. |
| Ethanol | Protic Polar | Effective for the parent fatty acid, but check for compatibility as it can react with the anhydride, especially at elevated temperatures or with catalysis. | N/A |
Question: How do I manage the moisture sensitivity of this compound during these procedures?
Answer: this compound is sensitive to moisture and can hydrolyze back to elaidic acid[1][4]. This not only consumes your starting material but can also introduce a nucleophile (the carboxylic acid) that may interfere with your desired reaction.
Causality Explained: The anhydride bond is electrophilic and susceptible to nucleophilic attack by water. This reaction is often slow without a catalyst but can be significant over time or upon heating.
Section 3: Key Experimental Protocols
Protocol 1: Aseptic Dissolution Using Gentle Heat and Inert Gas
This protocol is designed to maximize solubility while minimizing hydrolysis.
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Inert Atmosphere: Assemble the reaction flask (e.g., a round-bottom flask with a stir bar) and flush it with an inert gas like argon or nitrogen for 5-10 minutes. This is crucial as the compound is air and moisture sensitive[1][4].
-
Solvent Addition: Add your chosen anhydrous solvent via syringe or cannula.
-
Analyte Addition: Weigh the this compound in a dry, inert environment (like a glovebox) if possible. Quickly add the solid to the flask against a positive flow of inert gas.
-
Heating and Stirring: Place the sealed flask in a pre-heated water or oil bath set to 40-50°C. Begin vigorous stirring.
-
Observation: Continue heating and stirring for 15-30 minutes. The solid should fully dissolve to form a clear solution. If not, proceed to sonication or co-solvent addition as described in the troubleshooting guide.
-
Validation: Before proceeding with your reaction, you can take a small aliquot for analysis (e.g., by TLC or ¹H NMR) to confirm the anhydride is intact and has not hydrolyzed. The presence of elaidic acid would be a key indicator of degradation.
References
-
Chemical-Suppliers. (n.d.). This compound | CAS 55726-25-5. Retrieved from [Link]
-
Şahinler Kimya. (n.d.). This compound >98.0%(T) - CAS 55726-25-5. Retrieved from [Link]
-
Chemsrc. (n.d.). Elaidic Acid | CAS#:112-79-8. Retrieved from [Link]
-
PubChem. (n.d.). Elaidic Acid | C18H34O2 | CID 637517. Retrieved from [Link]
-
Merck Index. (n.d.). Elaidic Acid. Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | CAS 55726-25-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | 55726-25-5 [chemicalbook.com]
- 4. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 5. Elaidic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterizing Impurities in Commercial Elaidic Anhydride
Welcome to the technical support center for the analysis of commercial-grade elaidic anhydride. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Ensuring the purity of this reagent is critical, as impurities can lead to unwanted side reactions, inaccurate results, and compromised product quality.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial batch of this compound?
A1: Commercial this compound can contain several process-related and degradation impurities. The most common are:
-
Elaidic Acid: This is the primary and most expected impurity, resulting from the hydrolysis of the anhydride bond upon exposure to moisture.[1][2] The anhydride is highly susceptible to this reaction.
-
Oleic Acid/Anhydride: As the cis-isomer of elaidic acid, oleic acid is a common impurity originating from the starting material used in synthesis. Its presence depends on the purification efficiency of the initial elaidic acid.
-
Stearic Acid/Anhydride: The saturated C18 counterpart, stearic acid, can also be present as an impurity from the raw materials.
-
Residual Synthesis Reagents: Depending on the synthetic route, trace amounts of reagents like dicyclohexylcarbodiimide (DCC) and its byproduct dicyclohexylurea (DCU), or acetic anhydride may be present.[3][4]
-
Polymeric Anhydrides: Small quantities of polymeric or oligomeric anhydrides can form during synthesis, especially under high-temperature conditions.[5]
Q2: Why is my this compound purity decreasing over time in the lab?
A2: The primary cause of purity degradation is hydrolysis.[1][2] this compound is highly reactive towards water, including atmospheric moisture. When the container is opened, moisture is introduced, which reacts with the anhydride to form two equivalents of elaidic acid. This is why proper storage in a desiccator and handling under an inert atmosphere (e.g., argon or nitrogen) are critical.
Q3: Can I use standard fatty acid analysis techniques for this compound?
A3: Yes, but with important modifications. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential.[5][6] However, direct analysis of the anhydride can be challenging due to its reactivity. For GC, there's a risk of thermal decomposition or hydrolysis in the injector port.[7] For HPLC, since the anhydride lacks a strong UV chromophore, detectors like Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors are necessary.[8][9]
Part 2: Troubleshooting Guide by Analytical Technique
This section addresses specific problems you might encounter during analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I see a large peak identified as elaidic acid in my GC-MS analysis, but the supplier's Certificate of Analysis (CoA) claims >98% purity. What's wrong?
A: This is a classic issue of in-analysis sample degradation. The high temperature of the GC inlet port can cause thermal decomposition of the anhydride into elaidic acid. Furthermore, any residual water in your solvent or on the surface of your GC liner can cause hydrolysis before volatilization.
-
Causality: The anhydride bond is thermally labile and susceptible to hydrolysis. The conditions inside a standard GC inlet (typically >250 °C) are harsh enough to break this bond.
-
Troubleshooting Steps:
-
Derivatization is Key: Do not inject the anhydride directly. The most robust method is to convert all fatty acid species (including the anhydride, which will react) into a more volatile and stable form, such as fatty acid methyl esters (FAMEs).[10][11][12] This provides an accurate profile of the total fatty acid composition but does not distinguish the original anhydride from its acid impurity.
-
Use a Deactivated Inlet Liner: Active sites (free silanol groups) on a standard glass liner can catalyze degradation.[13] Use a properly deactivated liner to minimize this.
-
Lower Inlet Temperature: If direct analysis is attempted, try a lower injection temperature (e.g., 200-220 °C) to minimize thermal decomposition, but this may cause poor peak shape for less volatile components.[7]
-
Q: My chromatogram shows broad, tailing peaks for what should be sharp FAME peaks. What is causing this?
A: Peak tailing in GC is often a sign of unwanted interactions between your analyte and the system.
-
Causality: Polar analytes, like underivatized carboxylic acids, can interact with active sites in the injector or column, leading to poor peak shape.[10][13] Contamination can also cause this issue.
-
Troubleshooting Steps:
-
Verify Complete Derivatization: Incomplete conversion to FAMEs will leave free fatty acids that tail badly.[10] Review your derivatization protocol (e.g., using BF₃-methanol).
-
Column Conditioning: Your GC column may be contaminated. Condition the column by baking it at its maximum rated temperature for a short period to remove contaminants.[10][14]
-
Inlet Maintenance: The inlet liner may be contaminated with non-volatile residues. Replace the liner and septum.[13][15]
-
High-Performance Liquid Chromatography (HPLC)
Q: I'm using a UV detector for my HPLC analysis of this compound, but I see no significant peaks. Why?
A: this compound, like most simple fatty acids and their derivatives, lacks a significant UV chromophore. It does not absorb light strongly in the typical 210-400 nm range.
-
Causality: UV detection relies on the analyte's ability to absorb UV light. The anhydride and alkyl chain structure does not possess the necessary conjugated double bonds or aromatic rings for strong absorption.
-
Solution:
-
Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) is ideal for this application.[8] The ELSD nebulizes the column eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles. This makes it sensitive to any compound less volatile than the mobile phase.[9]
-
Reversed-Phase Separation: A C18 column is typically effective for separating the anhydride from its more polar hydrolysis product, elaidic acid. The anhydride will be less retained and elute earlier than the corresponding acid in many reversed-phase systems.[16][17]
-
Q: My HPLC-ELSD chromatogram shows a peak that grows in size with each injection from the same vial. What is happening?
A: This indicates that your sample is degrading in the vial on the autosampler.
-
Causality: The mobile phase or the sample solvent likely contains trace amounts of water, which is hydrolyzing the this compound into elaidic acid over time.[5] If the growing peak has a longer retention time than your main anhydride peak, it is almost certainly elaidic acid.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your sample solvent (e.g., acetonitrile, isopropanol) is of the highest purity and is anhydrous.
-
Prepare Samples Fresh: Do not let samples sit on the autosampler for extended periods. Prepare samples immediately before analysis.
-
Limit Water in Mobile Phase: While some water is necessary for reversed-phase chromatography, minimize its content where possible or use a gradient that starts with a high organic percentage.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Q: How can I use FTIR to quickly check for hydrolysis in my this compound sample?
A: FTIR is an excellent and rapid tool for qualitatively assessing the integrity of the anhydride.
-
Causality: Carboxylic acid anhydrides have a very distinct IR spectrum. They exhibit two strong carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching.[18][19][20] The corresponding carboxylic acid has a single, broader C=O stretch at a lower frequency and a very broad O-H stretch.
-
Analytical Signature:
-
Pure this compound: Look for two sharp, strong C=O stretching peaks, typically around 1820 cm⁻¹ and 1750 cm⁻¹ .[19][20]
-
Elaidic Acid (Impurity): The presence of this impurity will be indicated by the appearance of a broad O-H stretching band from ~3300 to 2500 cm⁻¹ and a broad C=O stretching band around 1710 cm⁻¹ .
-
-
Procedure: Simply acquire an ATR-FTIR spectrum of your solid sample. The relative intensity of the acid C=O peak to the anhydride C=O peaks gives a quick qualitative measure of hydrolysis. This technique can be used to monitor the degradation of a sample over time.[21][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: Can I use ¹H NMR to quantify the amount of elaidic acid impurity?
A: Yes, ¹H NMR is a powerful quantitative tool for this purpose, as it does not require derivatization and is non-destructive.
-
Causality: The protons in this compound and elaidic acid have slightly different chemical environments, leading to distinct chemical shifts in the NMR spectrum.[23][24]
-
Key Chemical Shifts (in CDCl₃):
-
This compound: The protons alpha to the carbonyls (-CH₂-C=O) typically appear as a triplet around 2.5 ppm .
-
Elaidic Acid: The protons alpha to the carboxyl group (-CH₂-COOH) are shifted slightly upfield, appearing as a triplet around 2.35 ppm .[25][26] The olefinic protons (-CH=CH-) for both species appear around 5.3-5.4 ppm .
-
-
Quantification: By integrating the distinct alpha-proton signals for the anhydride (at ~2.5 ppm) and the acid (at ~2.35 ppm), you can determine the molar ratio of the two species in your sample.
Part 3: Visualization & Experimental Workflows
Overall Analytical Workflow
The following diagram outlines a logical workflow for the complete characterization of commercial this compound.
Caption: Recommended workflow for analyzing this compound.
Hydrolysis Degradation Pathway
This diagram illustrates the primary degradation pathway for this compound.
Caption: Hydrolysis of this compound into two acid molecules.
Part 4: Detailed Analytical Protocols
Protocol 1: GC-MS Analysis of Total Fatty Acid Profile (as FAMEs)
1.0 Purpose: To quantitatively determine the total fatty acid composition, including isomeric and saturated impurities. This method converts all acyl chains to FAMEs.
2.0 Materials:
-
This compound sample
-
BF₃-Methanol (14% Boron Trifluoride in Methanol)
-
Anhydrous Hexane (GC grade)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
GC vials with inserts
3.0 Sample Preparation (FAMEs Derivatization):
-
Accurately weigh ~10 mg of the this compound sample into a screw-cap test tube.
-
Add 2 mL of 14% BF₃-Methanol solution.
-
Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of brine solution. Vortex vigorously for 1 minute.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer (containing the FAMEs) to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
4.0 Instrument Parameters (Example):
-
GC System: Agilent 8890 or equivalent with Mass Spectrometer
-
Column: Agilent J&W DB-23 or similar highly polar cyanopropyl column (e.g., 60 m x 0.25 mm, 0.25 µm) for cis/trans isomer separation.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split ratio 50:1)
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 15 min.
-
MS Source Temp: 230°C
-
MS Quad Temp: 150°C
-
Scan Range: 50-550 m/z
5.0 Data Analysis:
-
Identify FAME peaks by comparing their mass spectra to a reference library (e.g., NIST) and by comparing retention times to a FAME standard mix (e.g., Supelco 37 Component FAME Mix).
-
Quantify by area percent normalization, assuming a similar response factor for all C18 isomers.
Protocol 2: HPLC-ELSD for Direct Purity Assessment
1.0 Purpose: To directly measure the purity of this compound and quantify the primary impurity, elaidic acid, without derivatization.
2.0 Materials:
-
This compound sample
-
Anhydrous Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for peak shape)
3.0 Sample Preparation:
-
Prepare a stock solution by dissolving ~10 mg of this compound in 10 mL of anhydrous acetonitrile.
-
Prepare a working sample by diluting the stock solution 1:10 with acetonitrile.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial. Analyze immediately.
4.0 Instrument Parameters (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with ELSD.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20 v/v)
-
Gradient: 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
ELSD Settings: Nebulizer Temp: 40°C, Evaporator Temp: 50°C, Gas Flow: 1.5 SLM.[16]
5.0 Data Analysis:
-
Identify peaks based on retention time. Under these conditions, this compound will elute before the more polar elaidic acid.
-
Quantify using an external standard curve for both this compound and elaidic acid, or use area percent if standards are unavailable (note: ELSD response is non-linear and this will be an approximation).
Part 5: Impurity Reference Data
| Impurity Name | Potential Origin | Key Analytical Technique | Expected Observation |
| Elaidic Acid | Hydrolysis | HPLC-ELSD | Later eluting peak than anhydride. |
| FTIR | Broad C=O (~1710 cm⁻¹) & O-H (~3000 cm⁻¹) bands. | ||
| ¹H NMR | Alpha-protons (-CH₂-COOH) at ~2.35 ppm. | ||
| Oleic Acid/Anhydride | Starting Material | GC-MS (as FAMEs) | Methyl oleate peak elutes slightly before methyl elaidate on a polar column. |
| Stearic Acid/Anhydride | Starting Material | GC-MS (as FAMEs) | Methyl stearate peak has a longer retention time than C18:1 FAMEs. |
| Dicyclohexylurea (DCU) | Synthesis (from DCC) | HPLC-ELSD | Non-volatile, will give an ELSD response. Retention time depends on conditions. |
References
-
Vitas Analytical Services. (n.d.). Quantification of lipid classes in oil by NP-HPLC-ELSD. Vitas. Retrieved from [Link]
-
Cleaver, G. (n.d.). Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. Agilent Technologies, Inc. Retrieved from [Link]
-
Restek Corporation. (n.d.). Troubleshooting Guide. Restek. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. SIELC. Retrieved from [Link]
-
YouTube. (2024). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Generic HPLC-ELSD Method for Lipids. Fisher Scientific. Retrieved from [Link]
-
Haji, S., & Erkey, C. (2005). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Chemical Engineering Education. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 22.2: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Retrieved from [Link]
-
Beguin, C., et al. (2022). A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. PubMed Central. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Practical Steps in GC Troubleshooting. Agilent. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000573). Retrieved from [Link]
-
Journal of Chromatography A. (1985). Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography. Retrieved from [Link]
-
Kumar, N., et al. (2002). Analysis of fatty acid anhydrides and polyanhydrides. ResearchGate. Retrieved from [Link]
-
Bar-Ilan University. (2002). Analysis of fatty acid anhydrides and polyanhydrides. Retrieved from [Link]
-
Chromatography Forum. (2005). Fatty acid anhydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]
-
Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Retrieved from [Link]
-
ResearchGate. (2016). Fatty acids analysis by GC/MS?. Retrieved from [Link]
-
Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]
-
Journal of Agroalimentary Processes and Technologies. (2015). Fatty Acids Composition by Gas Chromatography – Mass Spectrometry (GC-MS) and most important physical- chemicals parameters. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
- Google Patents. (1995). US5387705A - Fatty acid anhydride process.
-
ResearchGate. (n.d.). Chemical shifts of groups in fatty oils. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. Retrieved from [Link]
-
National Institutes of Health. (2021). Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis. Retrieved from [Link]
Sources
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- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. Fatty acid anhydride - Chromatography Forum [chromforum.org]
- 8. Quantification of lipid classes in oil by NP-HPLC-ELSD â Vitas Analytical Services [vitas.no]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. spectroscopyonline.com [spectroscopyonline.com]
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- 23. chem.libretexts.org [chem.libretexts.org]
- 24. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 25. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000573) [hmdb.ca]
- 26. ELAIDIC ACID(112-79-8) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Overcoming Incomplete Reactions with Elaidic Anhydride
Welcome to the technical support center for Elaidic Anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its use. As a highly reactive acylating agent, this compound is a powerful tool in synthesis, but its reactivity also demands careful handling and optimized conditions to ensure reaction success. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve complete and efficient reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound.
Q1: My this compound is not dissolving properly. What solvents are recommended?
A: this compound is soluble in a range of organic solvents. For stock solutions, consider using ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF), where solubilities can reach approximately 100 mg/mL.[1] It is critical to use anhydrous grades of these solvents and purge them with an inert gas like argon or nitrogen before use to prevent premature hydrolysis of the anhydride.[1] For reactions, non-polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or carbon tetrachloride are also effective choices.[2]
Q2: I've noticed a strong vinegar-like smell from my this compound container. Is it still viable?
A: A strong, sharp odor, similar to the parent carboxylic acid, often indicates that the anhydride has been exposed to moisture and has partially hydrolyzed back to elaidic acid.[3] While it may still be usable for some applications, the presence of the acid will lower the effective concentration of the anhydride and introduce a contaminant. For reactions sensitive to stoichiometry or purity, it is recommended to use fresh, properly stored anhydride or purify the existing stock.
Q3: Why is my reaction yield consistently low, with significant starting material remaining, even after a long reaction time?
A: This is a classic sign of incomplete reaction, often stemming from one of two primary causes:
-
Hydrolysis: this compound is highly sensitive to moisture.[4] Any water present in your reagents, solvents, or glassware will convert the anhydride back to two molecules of elaidic acid, quenching its reactivity towards your target nucleophile.[5][6]
-
Equilibrium: The acylation reaction produces one mole of your desired product and one mole of elaidic acid as a byproduct.[7] This buildup of elaidic acid can inhibit the forward reaction, leading to an unfavorable equilibrium state.
Q4: What are the ideal storage conditions for this compound to ensure its long-term stability?
A: To maintain its integrity, this compound should be stored at -20°C under an inert atmosphere, such as argon.[1][4] The container must be sealed tightly to prevent moisture ingress. It is designated as both air and moisture sensitive.[4]
Part 2: Comprehensive Troubleshooting Guide
This section provides a deeper dive into specific experimental problems and their causal relationships, offering structured solutions and protocols.
Issue 1: Reaction Stalls & Low Conversion Rate
Q5: I am acylating a sterically hindered alcohol, and the reaction is extremely slow and incomplete. How can I drive it to completion?
A: Sterically hindered or electronically poor nucleophiles (e.g., tertiary alcohols, aromatic amines) react sluggishly with acylating agents like this compound.[8][9] The inherent reactivity of the nucleophile is a critical factor. To overcome this, a multi-faceted approach is necessary.
Causality & Solution Workflow:
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. youtube.com [youtube.com]
- 8. fiveable.me [fiveable.me]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Mass Spectrometry of Elaidic Anhydride Derivatives
Introduction
Welcome to the technical support guide for the mass spectrometric analysis of elaidic anhydride and its derivatives. Elaidic acid, a common trans-fatty acid, and its anhydride forms are of significant interest in lipidomics and industrial applications. However, their analysis by mass spectrometry (MS) presents unique challenges, including poor ionization, unpredictable fragmentation, and chromatographic difficulties. This guide provides in-depth troubleshooting advice, detailed protocols, and expert insights to help you overcome these hurdles and obtain high-quality, reproducible data.
This center is structured to address problems in a question-and-answer format, mirroring a direct conversation with a technical support specialist. We will delve into the "why" behind each recommendation, grounding our advice in the principles of mass spectrometry and lipid chemistry.
Part 1: Core Troubleshooting (Q&A)
This section addresses specific, common issues encountered during the MS analysis of this compound derivatives.
Question 1: Why can't I find the molecular ion ([M]•+ or [M+H]+) for my this compound derivative? The signal is either absent or extremely weak.
This is the most frequent challenge and typically points to two primary issues: excessive in-source fragmentation or poor ionization efficiency. Anhydrides can be thermally labile and prone to fragmentation even with soft ionization techniques.
Immediate Checks & Solutions:
-
Diagnosis 1: Ionization Technique is Too "Hard".
-
Explanation: Electron Ionization (EI), commonly used in GC-MS, imparts significant energy into the analyte molecule, often causing the molecular ion to fragment immediately.[1][2] For a labile molecule like an anhydride, this means you will see many smaller fragment ions but not the parent molecule.
-
Solution:
-
Switch to a "Softer" Ionization Method: If using GC-MS, switch to Chemical Ionization (CI).[1] For LC-MS, Electrospray Ionization (ESI) is the preferred method as it's much gentler and more likely to keep the molecular ion intact.[2][3]
-
Optimize ESI Source Conditions: Even within ESI, high source temperatures or voltages can induce fragmentation.[4][5][6] Systematically reduce the ion transfer tube temperature and transmission RF levels to find the optimal balance between signal intensity and fragmentation.[4][5]
-
-
-
Diagnosis 2: Poor Adduct Formation (ESI).
-
Explanation: this compound is a neutral, non-polar lipid. In positive-ion ESI, it relies on forming adducts with available cations (like H+, Na+, K+, NH4+) to be detected.[7][8][9] If your mobile phase is exceptionally clean or lacks a good source of these ions, ionization efficiency will be poor.
-
Solution:
-
Introduce an Adduct-Forming Modifier: The most common and effective strategy is to add ammonium formate or ammonium acetate (typically 5-10 mM) to your mobile phase.[7][10] The ammonium ion ([NH4]+) readily forms adducts with neutral lipids, creating a strong [M+NH4]+ signal.[7][9]
-
Look for Other Adducts: Scan your spectra for sodium [M+Na]+ and potassium [M+K]+ adducts, which have mass shifts of +22.9898 Da and +38.9637 Da, respectively.[11] These are often present as contaminants and can sometimes be the most abundant ion species.[7][8]
-
-
Table 1: Comparison of Ionization Techniques for this compound
| Ionization Method | Typical Platform | Energy Level | Expected Molecular Ion | Common Issues |
| Electron Ionization (EI) | GC-MS | High | Absent or very weak [M]•+ | Excessive fragmentation[1] |
| Chemical Ionization (CI) | GC-MS | Medium-Low | Good [M+H]+ or adduct ion | Reagent gas selection is critical |
| Electrospray (ESI) | LC-MS | Low ("Soft") | Strong [M+NH4]+ or [M+Na]+ | Requires adduct formation[9] |
| MALDI | MS Imaging | Medium | [M+Na]+ or [M+K]+ | Matrix selection is key |
Question 2: My LC-MS chromatogram shows severe peak tailing and poor peak shape. What's causing this?
Poor peak shape in reversed-phase LC (RPLC) for lipid analysis is often related to interactions with the stationary phase or issues with the mobile phase.
Immediate Checks & Solutions:
-
Diagnosis 1: Secondary Interactions with Column Hardware.
-
Explanation: Less-inert HPLC and UHPLC systems can have stainless steel components (frits, tubing) that interact with analytes, causing tailing.
-
Solution: Use biocompatible PEEK or MP35N components where possible. Modern columns and systems are often designed to minimize these effects.
-
-
Diagnosis 2: Inappropriate Mobile Phase or Column Chemistry.
-
Explanation: While C18 columns are the workhorse of RPLC, the high lipophilicity of this compound might require a stronger mobile phase to ensure proper elution.[12] Insufficient organic solvent strength can lead to tailing. Additionally, the trans-conformation of elaidic acid can lead to unique interactions with certain stationary phases compared to its cis-isomer, oleic acid.[13]
-
Solution:
-
Increase Mobile Phase Strength: Ensure your mobile phase B contains a high percentage of a strong solvent like isopropanol (IPA) mixed with acetonitrile (e.g., 90:10 IPA:ACN).[12]
-
Optimize Gradient: A shallow gradient may not be sufficient. Try a steeper gradient or a step-gradient to elute the compound in a tighter band.
-
Consider a Different Stationary Phase: If tailing persists, a column with different selectivity, such as a C30 or one with a cholesterol-bonded phase, may provide better peak shape for separating cis/trans isomers.[13]
-
-
-
Diagnosis 3: Sample Overload.
-
Explanation: Injecting too much sample can saturate the stationary phase at the head of the column, leading to a broad, tailing peak.
-
Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves dramatically, you were likely overloading the column.
-
Question 3: I am using GC-MS and see a large peak that doesn't correspond to my anhydride. Could it be an artifact?
Yes, this is highly likely. When analyzing anhydrides by GC-MS, you must be cautious of thermal decomposition in the hot injector port.
Immediate Checks & Solutions:
-
Diagnosis: Thermal Decomposition to Dicarboxylic Acid.
-
Explanation: Anhydrides can hydrolyze to their corresponding dicarboxylic acids if trace amounts of water are present. However, in a hot GC inlet, the reverse reaction can also occur: the corresponding dicarboxylic acid can dehydrate to reform the anhydride.[14] A more common issue is the anhydride reacting with the derivatizing agent meant for other analytes in the mixture.
-
Solution:
-
Analyze the Dicarboxylic Acid Standard: Inject a standard of elaidic acid (the corresponding dicarboxylic acid after hydrolysis). If it elutes at the same retention time as your unknown peak, it confirms on-column conversion.[14]
-
Lower the Injector Temperature: Reduce the injector temperature in 20°C increments (e.g., from 250°C down to 210°C) to see if the artifact peak decreases.
-
Use a Derivatization Strategy: To avoid ambiguity, derivatize the sample. Derivatizing the anhydride will yield a different product than derivatizing the free acid. Pentafluorobenzyl (PFB) bromide is an effective agent for fatty acids.[15] This creates stable esters that are well-suited for GC-MS analysis.
-
-
Part 2: Key Experimental Protocols & Visualizations
To ensure success, a robust experimental plan is critical. Below are a recommended workflow and a detailed protocol for sample preparation and analysis by LC-MS/MS.
Experimental Workflow Diagram
This diagram outlines the complete process from sample handling to data interpretation for a typical lipidomics experiment involving this compound derivatives.
Caption: End-to-end workflow for the analysis of this compound derivatives.
Protocol: LC-MS/MS Analysis of this compound
This protocol is optimized for detecting neutral lipid anhydrides using ESI.
1. Sample Preparation (Modified Folch Extraction):
-
To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Add an appropriate internal standard (e.g., a deuterated or odd-chain lipid anhydride).
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic layer (chloroform) and transfer to a clean vial.
-
Dry the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 ACN:H2O with 10 mM ammonium formate).
2. LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase (e.g., Waters Acquity CSH C18, 1.7 µm, 2.1x100 mm)[7] |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid[7] |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid[7] |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temp | 55 - 65 °C |
| Gradient | Start at 15% B, ramp to 97% B over 15 min, hold for 3 min, re-equilibrate. |
| Ionization Mode | ESI Positive |
| MS Scan Mode | Full Scan (MS1) from m/z 300-1200, followed by data-dependent MS/MS (dd-MS2) |
| Capillary Voltage | 3.0 kV |
| Ion Source Temp | 120 - 150 °C |
| Gas Flow | Instrument Dependent |
Predicted Fragmentation Pathway
Understanding the fragmentation is key to confirming the identity of your analyte. For an this compound [M+NH4]+ adduct, collision-induced dissociation (CID) will likely follow the pathway shown below.
Caption: Predicted MS/MS fragmentation of the [M+NH4]+ adduct of this compound.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use Atmospheric Pressure Chemical Ionization (APCI) for this analysis? A: Yes, APCI is a viable alternative to ESI, especially for less polar lipids. It is often considered slightly "harsher" than ESI but "softer" than EI. It may provide a good balance for molecules that are difficult to ionize via ESI but too fragile for EI. Expect to see a strong protonated molecule [M+H]+.
Q2: How do I differentiate this compound from its cis-isomer, oleic anhydride, using MS? A: Mass spectrometry alone cannot distinguish between these isomers as they have identical masses and very similar fragmentation patterns.[13] Separation must be achieved chromatographically. A high-resolution GC column or a specialized LC column (like a C30 or cholesterol-based phase) is required to resolve the cis/trans isomers prior to MS detection.[13][16]
Q3: My sample is very complex. How can I reduce matrix effects? A: Matrix effects, where other compounds in the sample suppress or enhance the ionization of your analyte, are a major challenge in lipidomics.[17][18]
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) to clean your sample after the initial liquid-liquid extraction.[18]
-
Enhance Chromatographic Separation: A longer LC column or a shallower gradient can help separate the analyte from interfering compounds.[19]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated version of this compound is the ideal internal standard. It will co-elute and experience the same matrix effects, allowing for accurate quantification.
Q4: Is derivatization necessary for LC-MS analysis? A: While not strictly necessary for LC-MS (as it is for GC-MS of fatty acids), derivatization can significantly improve sensitivity.[20] Attaching a permanently charged group, such as N-(4-aminomethylphenyl)pyridinium (AMPP), to the molecule ensures efficient ionization and can lead to more predictable fragmentation, which is particularly useful for locating double bonds.[20][21] This is an advanced technique for when standard ESI with adduct formation is insufficient.
References
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Bishop, L. M., et al. (2023). Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. eScholarship.org. [Link]
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Cheng, H., et al. (n.d.). Applications of Mass Spectrometry for Cellular Lipid Analysis. PMC - NIH. [Link]
-
Schuhmann, K., et al. (2020). Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. PubMed. [Link]
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Schuhmann, K., et al. (2020). Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. ACS Publications. [Link]
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Wang, M., & Han, X. (2019). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. NIH. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. [Link]
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Baker, P. R., et al. (2012). Three-dimensional enhanced lipidomics analysis combining UPLC, differential ion mobility spectrometry, and mass spectrometric separation. LIPID MAPS. [Link]
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ResearchGate. (n.d.). Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers | Request PDF. [Link]
-
Hunt, I. (n.d.). Ch20: Spectroscopic Analysis : Anhydrides. University of Calgary. [Link]
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lipidomicstandards.org. (n.d.). In-source fragmentation. [Link]
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Ivanova, P. T., & Brown, H. A. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]
-
Kim, M., et al. (2024). Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS. Frontiers. [Link]
-
Murphy, R. C. (2015). Mass Spectrometric Analysis of Long-Chain Lipids. PMC - NIH. [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]
-
Murphy, R. C. (2014). Fatty Acids | Tandem Mass Spectrometry of Lipids. Books Gateway. [Link]
-
Chen, J. Z. (n.d.). Non-targeted Lipidomic Analysis by Direct Infusion Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. [Link]
-
Dong, Y., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Rigano, F., et al. (2019). A novel HPLC-ESI-Q-ToF approach for the determination of fatty acids and acylglycerols in food. [Link]
-
ResearchGate. (n.d.). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding | Request PDF. [Link]
-
Wang, Y., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. PubMed Central. [Link]
-
Viani, F., et al. (2002). Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples. PubMed. [Link]
-
Cogent HPLC. (n.d.). Oleic Acid & Elaidic Acid. [Link]
-
YouTube. (2018). Mass Spectrometric Approaches to Lipidomic Studies. [Link]
-
Afonso, C., et al. (2012). Mechanistic study of maleic anhydride grafting onto fatty double bonds using mass spectrometry. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Restek. (2021). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Tsikas, D. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. MDPI. [Link]
-
Chromatography Forum. (2014). Analysis of a mix of anhydride and its dicarboxylic acid. [Link]
-
YouTube. (2023). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. [Link]
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Validation & Comparative
A Comparative Guide to Amine Acylation Efficiency: Elaidic Anhydride vs. Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Amine acylation is a cornerstone of organic synthesis, pivotal in the construction of amide bonds that form the backbone of countless pharmaceuticals, natural products, and advanced materials. The choice of acylating agent is a critical parameter that dictates reaction kinetics, yield, and purity. This guide provides an in-depth technical comparison between two distinct acid anhydrides: the ubiquitous and highly reactive acetic anhydride, and the sterically demanding, lipophilic elaidic anhydride.
We will dissect the mechanistic nuances, steric implications, and practical considerations of using each reagent, providing field-proven insights and a framework for conducting a rigorous comparative analysis.
The Contenders: A Profile of Two Anhydrides
At a glance, acetic anhydride and this compound represent two extremes in the spectrum of common acylating agents.
-
Acetic Anhydride ((CH₃CO)₂O): A small, symmetrical anhydride derived from acetic acid. It is one of the most widely used reagents for introducing an acetyl group (acetylation) due to its high reactivity, low cost, and the convenient removal of its acetic acid byproduct.[1][2]
-
This compound ((C₁₈H₃₃O)₂O): A large, symmetrical anhydride derived from elaidic acid, a C18 trans-unsaturated fatty acid.[3] Its application lies in the introduction of a long, lipophilic acyl chain, a strategy often employed to modify the pharmacokinetic properties of drug molecules, such as increasing membrane permeability or lipid solubility.
Below are the chemical structures of the two anhydrides.
Caption: Chemical structures of the acylating agents.
Mechanistic Insights: The Decisive Role of Steric Hindrance
Amine acylation with an acid anhydride proceeds via a nucleophilic acyl substitution mechanism.[4][5] The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate leaving group to yield the final amide product.[6]
While the fundamental mechanism is identical for both reagents, their efficiencies diverge based on two key factors: electrophilicity and steric hindrance.
-
Electrophilicity: The electrophilicity of the carbonyl carbon is not significantly different between the two. The long alkyl chain of this compound has a negligible electronic effect on the carbonyl group compared to the methyl group of acetic anhydride.
-
Steric Hindrance: This is the dominant factor differentiating the two reagents. The immense bulk of the C18 elaidoyl group creates significant steric congestion around the carbonyl centers.[7][8] This physically impedes the approach of the nucleophilic amine, slowing the rate of reaction. In contrast, the small acetyl group of acetic anhydride offers an open and accessible target for nucleophilic attack.
This critical difference is visualized below.
Caption: Steric hindrance comparison for amine attack.
This steric barrier is magnified when the amine substrate itself is sterically hindered (e.g., a secondary amine with bulky substituents).[9] In such cases, the reaction with this compound may fail to proceed or require significantly harsher conditions, whereas acetic anhydride would likely still provide the desired product, albeit at a reduced rate.
Designing a Self-Validating Comparative Experiment
To objectively compare the efficiency of these two anhydrides, a well-designed experiment is essential. The following workflow provides a robust framework for such a study. The core principle is to keep all variables constant—substrate, stoichiometry, concentration, temperature, and solvent—varying only the acylating agent.
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A Comparative Guide to the Reactivity of Elaidic Anhydride and Oleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug delivery, the choice of acylating agent is a critical determinant of reaction efficiency, product yield, and the physicochemical properties of the resulting conjugates. Among the diverse array of available reagents, fatty acid anhydrides derived from unsaturated lipids offer unique advantages, including biocompatibility and the ability to impart lipophilicity to parent molecules. This guide provides an in-depth technical comparison of two such reagents: elaidic anhydride and oleic anhydride. While structurally similar, their stereochemical differences give rise to distinct physical properties and, consequently, divergent reactivity profiles that are of paramount importance in experimental design and application.
Structural and Physicochemical Distinctions: The cis vs. trans Isomerism
Elaidic acid and oleic acid are stereoisomers, both possessing a C18 carbon chain with a single double bond at the C9 position.[1][2] The critical distinction lies in the configuration of this double bond: oleic acid is the cis isomer, while elaidic acid is the trans isomer.[1][3][4] This seemingly subtle difference has profound implications for the three-dimensional structure of the molecules.
The cis configuration in oleic acid introduces a pronounced "kink" in the hydrocarbon chain, preventing efficient packing in the solid state.[3] Consequently, oleic acid and its derivatives, including oleic anhydride, tend to have lower melting points and are often liquids at room temperature.[1][5] In contrast, the trans double bond in elaidic acid results in a more linear, "straight" molecular geometry, allowing for more ordered packing in the solid state.[6] This leads to a higher melting point for elaidic acid and its corresponding anhydride, which are typically solids at room temperature.[2]
| Property | This compound | Oleic Anhydride | Source(s) |
| Synonym(s) | trans-9-Octadecenoic Anhydride | cis-9-Octadecenoic anhydride, Oleoyl anhydride | [7][8] |
| CAS Number | 55726-25-5 | 24909-72-6 | [9][10] |
| Molecular Formula | C₃₆H₆₆O₃ | C₃₆H₆₆O₃ | [7][8] |
| Molecular Weight | 546.92 g/mol | 546.91 g/mol | [7][11] |
| Melting Point | 46 °C | 22-24 °C | [5][7] |
| Physical State at RT | Solid | Liquid/Solid (depending on ambient temp) |
A Mechanistic Look at Reactivity: Steric Hindrance and Electrophilicity
Acid anhydrides are reactive acylating agents that participate in nucleophilic acyl substitution reactions.[12][13][14] Their reactivity is primarily governed by the electrophilicity of the carbonyl carbons and the stability of the leaving group. While both this compound and oleic anhydride share the same fundamental reaction mechanism, their stereochemistry is hypothesized to influence the kinetics of these reactions.
The "kinked" structure of oleic anhydride may present greater steric hindrance around the electrophilic carbonyl centers compared to the more linear this compound. This could potentially slow down the approach of a nucleophile, leading to a comparatively slower reaction rate. Conversely, the more open and accessible structure of this compound might facilitate a more rapid nucleophilic attack.
It is important to note that while this hypothesis is grounded in fundamental principles of stereochemistry and reaction kinetics, direct comparative experimental data on the reactivity of these two specific anhydrides is not extensively available in the literature. Therefore, the following experimental protocol is proposed as a robust method for quantifying these anticipated differences.
Experimental Protocol: A Comparative Kinetic Study of Acylation
To empirically determine the relative reactivities of this compound and oleic anhydride, a comparative kinetic study can be performed. The acylation of a model nucleophile, such as benzylamine, provides a suitable reaction that can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).
Objective: To compare the reaction rates of this compound and oleic anhydride with benzylamine.
Materials:
-
This compound
-
Oleic anhydride
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Standard analytical laboratory equipment
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous DCM.
-
Prepare a 0.1 M solution of oleic anhydride in anhydrous DCM.
-
Prepare a 0.1 M solution of benzylamine in anhydrous DCM containing 1.1 equivalents of anhydrous pyridine. The pyridine acts as a mild base to neutralize the carboxylic acid byproduct.[13]
-
-
Reaction Initiation:
-
In separate, temperature-controlled reaction vessels, mix equal volumes of the this compound solution and the benzylamine solution.
-
Simultaneously, in a separate vessel, mix equal volumes of the oleic anhydride solution and the benzylamine solution.
-
-
Time-Course Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a solution of acetonitrile/water with 0.1% TFA. This will protonate any remaining benzylamine and stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a C18 column and a gradient elution method with mobile phases of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Monitor the disappearance of the benzylamine peak and the appearance of the N-benzyl oleamide or N-benzyl elaidamide product peak.
-
-
Data Analysis:
-
Plot the concentration of the product formed versus time for both reactions.
-
Determine the initial reaction rate for each anhydride by calculating the slope of the initial linear portion of the curve.
-
Compare the initial rates to determine the relative reactivity.
-
Implications for Drug Development and Research
The choice between this compound and oleic anhydride can have significant consequences in the context of drug development, particularly in the synthesis of prodrugs and drug delivery systems.[15][16][17]
-
Reaction Control: For highly sensitive substrates or when precise control over the acylation reaction is required, the potentially slower reactivity of oleic anhydride may be advantageous. Conversely, for less reactive nucleophiles or when faster reaction times are desired, this compound could be the more suitable choice.
-
Prodrug Design: The stereochemistry of the fatty acid moiety can influence the enzymatic and hydrolytic stability of the resulting prodrug. This, in turn, affects the drug release profile.[16]
-
Formulation and Delivery: The physical properties of the final conjugate, influenced by the cis or trans nature of the fatty acid chain, can impact its solubility, aggregation behavior, and interaction with biological membranes.[18][19] Oleic acid and its derivatives are known to act as penetration enhancers in transdermal drug delivery.[19]
Conclusion
While this compound and oleic anhydride are isomers, their differing stereochemistry leads to distinct physical properties and, logically, should result in different reactivity profiles. The more linear structure of this compound is expected to offer less steric hindrance, potentially leading to faster acylation reactions compared to the "kinked" oleic anhydride. The provided experimental protocol offers a framework for quantifying these differences. For researchers and drug development professionals, a thorough understanding of these nuances is essential for the rational design of synthetic routes and the development of effective therapeutic agents.
References
-
Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. Journal of Lipid Research, 7(1), 174-175. [Link]
-
National Center for Biotechnology Information. (n.d.). Oleic anhydride. PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (2024). oleic anhydride. Retrieved from [Link]
- Sonntag, N. O. V., Trowbridge, J. R., & Krems, I. J. (1954). Reactions of fatty acid chlorides. I. Preparation of fatty acid anhydrides. Journal of the American Oil Chemists' Society, 31(4), 151–157.
-
Selinger, Z., & Lapidot, Y. (1966). Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Elaidic acid – Knowledge and References. Retrieved from [Link]
-
Pediaa. (2020). Difference Between Oleic Acid and Elaidic Acid. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). This compound | CAS 55726-25-5. Retrieved from [Link]
- Candy, L., et al. (2005). Synthesis and characterization of oleic succinic anhydrides: Structure-property relations. Journal of the American Oil Chemists' Society, 82(4), 271-277.
- Vlacha, M., et al. (2022). A review on the mechanisms involved in the reaction of maleic anhydride with lipids. Molecules, 27(23), 8251.
-
Wikipedia. (n.d.). Elaidic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of oleic and elaidic acids. Retrieved from [Link]
-
Pearson+. (n.d.). Consider the stereoisomers elaidic acid and oleic acid. Retrieved from [Link]
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LibreTexts Chemistry. (2020). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Reactivity of Anhydrides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Elaidic Acid. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]
- Inam, M. A., et al. (2021). Applications of Monounsaturated Fatty Acid (Oleic Acid) in Transdermal Drug Delivery. Recent Patents on Nanotechnology, 15(3), 209-218.
-
Chad's Prep. (2018). 20.9 Synthesis and Reactions of Acid Anhydrides. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug release from poly(ester anhydride) discoids. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). 20.7 Synthesis and Reactions of Acid Anhydrides. YouTube. Retrieved from [Link]
- Moreno, A., et al. (2022). Activation of Vegetable Oils by Reaction with Maleic Anhydride as a Renewable Source in Chemical Processes: New Experimental and Computational NMR Evidence. Molecules, 27(23), 8251.
- Domb, A. J., & Nudelman, R. (2003). Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. Pharmaceutical research, 20(3), 351-358.
-
Domb, A. J., & Nudelman, R. (2003). Anhydride Prodrugs for Nonsteroidal Anti-Inflammatory Drugs. ResearchGate. [Link]
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A Comparative Guide to the Biological Effects of Elaidic Acid vs. Oleic Acid on Cell Membranes
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between fatty acids and cell membranes is paramount. This guide provides an in-depth, objective comparison of the biological effects of elaidic acid and oleic acid on cell membrane structure and function. We will delve into the fundamental physicochemical differences between these two C18 monounsaturated fatty acids and explore how these differences translate into significant alterations in membrane fluidity, lipid-protein interactions, and overall cellular health. This guide is grounded in experimental data and established scientific principles to provide a reliable resource for your research and development endeavors.
The Isomeric Distinction: A Foundation for Divergent Biological Activity
Oleic acid and elaidic acid are geometric isomers of octadec-9-enoic acid, sharing the same chemical formula but differing in the configuration of their single double bond.[1] This seemingly subtle structural variance is the primary determinant of their profoundly different impacts on biological systems.
-
Oleic Acid (cis-9-octadecenoic acid): The cis configuration of the double bond introduces a distinct "kink" in the hydrocarbon chain.[2] This bend disrupts the uniform packing of phospholipid acyl chains within the cell membrane.[3]
-
Elaidic Acid (trans-9-octadecenoic acid): In contrast, the trans configuration results in a nearly linear hydrocarbon chain, structurally resembling a saturated fatty acid like stearic acid.[3][4] This linear shape allows for more efficient packing with other lipid molecules in the membrane.[5]
The structural disparity between these two fatty acids is the cornerstone of their differential effects on cell membrane biophysics.
Caption: Structural differences between oleic and elaidic acid and their impact on membrane fluidity.
Differential Incorporation and Remodeling of Membrane Phospholipids
Both oleic acid and elaidic acid can be incorporated into the phospholipids of cell membranes.[6][7] However, the extent and consequences of this incorporation differ significantly, leading to a profound remodeling of the membrane's lipid landscape.
Studies have shown that when cells are exposed to elaidic acid, it is readily incorporated into membrane phospholipids, particularly choline phospholipids and ethanolamine phospholipids.[6] This incorporation can lead to a reduction in the levels of polyunsaturated fatty acids within the membrane.[6] In contrast, oleic acid is a natural and abundant component of cell membranes, contributing to their essential fluidity and function.[8]
A lipidomics approach, combining transcriptomics and proteomics, in HepG2 cells revealed that elaidic acid exposure leads to a significant remodeling of the cellular membrane at the phospholipid level.[9][10][11] This remodeling is a key factor in the altered cellular responses observed with elaidic acid consumption.
The Biophysical Consequences: Membrane Fluidity and Permeability
The most direct consequence of the structural differences between oleic and elaidic acid is their opposing effects on membrane fluidity.
-
Oleic Acid: The kink in its structure disrupts the van der Waals interactions between adjacent acyl chains, increasing the space between phospholipids. This leads to a more fluid and flexible membrane.[12] Increased membrane fluidity is crucial for a variety of cellular processes, including the lateral diffusion of membrane proteins and lipids, membrane trafficking, and signal transduction.[13]
-
Elaidic Acid: The linear structure of elaidic acid allows it to pack more tightly with other acyl chains, including those of saturated fatty acids and cholesterol.[5] This increased packing density leads to a more ordered and less fluid (more viscous) membrane.[14][15] This reduction in fluidity can impair the function of membrane-bound proteins and alter the permeability of the membrane.[3]
The following table summarizes the key biophysical effects of oleic and elaidic acid on cell membranes:
| Property | Oleic Acid (cis) | Elaidic Acid (trans) | Supporting Evidence |
| Membrane Fluidity | Increases | Decreases | [3][16][13][14] |
| Acyl Chain Packing | Disordered/Loose | Ordered/Tight | [5][14] |
| Membrane Permeability | Increases | Decreases | [3] |
| Phase Transition Temperature | Lowers | Raises | [17][18] |
Impact on Lipid Rafts and Membrane Microdomains
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. These domains are crucial for signal transduction and protein trafficking. The incorporation of different fatty acids can modulate the formation and stability of lipid rafts.
While direct comparative studies on the specific effects of oleic versus elaidic acid on lipid raft formation are complex, the underlying principles of membrane fluidity provide strong indications. The ability of elaidic acid to promote a more ordered membrane environment suggests it may favor the formation of more stable or larger raft-like domains. Conversely, the fluidizing effect of oleic acid would likely have the opposite effect, promoting a more dynamic and less segregated membrane landscape.
Downstream Cellular and Health Implications
The alterations in membrane biophysics induced by elaidic acid have significant downstream consequences for cellular function and overall health. A diet rich in trans fatty acids, with elaidic acid being a primary component, is associated with adverse health effects, including an increased risk of cardiovascular disease.[10][19][20]
The mechanisms underlying these detrimental effects are multifaceted and linked to the membrane alterations discussed:
-
Altered Protein Function: The reduced fluidity of membranes containing elaidic acid can constrain the conformational changes required for the normal function of membrane proteins, such as receptors and enzymes.[14]
-
Modified Signaling Pathways: Changes in the lipid environment can impact the localization and activity of signaling molecules, leading to aberrant cellular responses.[21]
-
Increased Cholesterol Synthesis: Studies in cultured hepatocytes have shown that industrial trans fatty acids can stimulate the cholesterol synthesis pathway.[19] This is consistent with the observation that elaidic acid-containing membranes have a higher affinity for cholesterol.[14]
-
Inflammation and ER Stress: Some preclinical models suggest that industrial trans fatty acids can promote inflammation and endoplasmic reticulum (ER) stress.[19]
In contrast, diets rich in oleic acid, such as the Mediterranean diet, are associated with numerous health benefits, including improved cardiovascular health.[1][17] These benefits are, in part, attributed to the maintenance of optimal membrane fluidity and function.[8]
Experimental Protocols for Assessing Membrane Effects
To empirically validate the differential effects of oleic and elaidic acid on cell membranes, a variety of well-established experimental techniques can be employed.
Measurement of Membrane Fluidity via Fluorescence Anisotropy
Fluorescence anisotropy is a powerful technique to quantify membrane fluidity by measuring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.[22][23] A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., HepG2) to 80-90% confluency. Treat cells with either oleic acid or elaidic acid at a desired concentration (e.g., 100 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., ethanol or DMSO).
-
Fluorescent Probe Labeling:
-
Prepare a stock solution of a lipophilic fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or its cationic derivative trimethylammonium-DPH (TMA-DPH) in an appropriate solvent.[22]
-
Wash the treated cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the fluorescent probe (e.g., 1 µM DPH) in PBS for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Lysis (for isolated membranes):
-
Wash the labeled cells with cold PBS to remove excess probe.
-
Harvest the cells by scraping or trypsinization.
-
Prepare isolated membranes through homogenization and differential centrifugation.
-
-
Fluorescence Anisotropy Measurement:
-
Resuspend the labeled cells or isolated membranes in a suitable buffer.
-
Measure fluorescence anisotropy using a spectrofluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light (e.g., 360 nm for DPH) and measure the emission intensity parallel (I||) and perpendicular (I⊥) to the excitation plane (e.g., 430 nm for DPH).[24]
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is the grating correction factor of the instrument.
-
-
Data Analysis: Compare the anisotropy values between the control, oleic acid-treated, and elaidic acid-treated samples. A lower anisotropy value indicates higher membrane fluidity.
Caption: Workflow for measuring membrane fluidity using fluorescence anisotropy.
Lipidomics Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To determine the fatty acid composition of cell membranes following treatment, GC-MS is the gold standard.
Protocol:
-
Cell Culture and Treatment: As described in the fluorescence anisotropy protocol.
-
Lipid Extraction:
-
Harvest the cells and wash with PBS.
-
Extract total lipids using a modified Folch or Bligh-Dyer method with a chloroform:methanol solvent system.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
Saponify the lipid extract to release fatty acids.
-
Methylate the fatty acids to form FAMEs using a reagent like boron trifluoride in methanol. This step is crucial for making the fatty acids volatile for GC analysis.[10]
-
-
GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for separating fatty acid isomers).
-
The FAMEs are separated based on their boiling points and polarity.
-
The separated FAMEs are then detected and identified by a mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards.
-
Calculate the relative abundance of oleic acid, elaidic acid, and other fatty acids in the membrane phospholipids of each treatment group.[25]
-
Investigating Lipid-Protein Interactions
Several biophysical techniques can be employed to study how changes in membrane composition affect lipid-protein interactions.
-
Förster Resonance Energy Transfer (FRET): Can be used to measure the proximity of fluorescently labeled proteins and lipids within the membrane, providing insights into protein clustering and association with specific lipid domains.[26]
-
Surface Plasmon Resonance (SPR): Allows for the quantitative measurement of the binding affinity of proteins to lipid vesicles of varying compositions.[27]
-
Fluorescence Recovery After Photobleaching (FRAP): Can be used to measure the lateral diffusion of fluorescently labeled membrane proteins, which is influenced by membrane fluidity.[28]
Conclusion
The isomeric difference between oleic acid (cis) and elaidic acid (trans) has profound and divergent effects on the biophysical properties of cell membranes. Oleic acid promotes membrane fluidity, which is essential for normal cellular function and is associated with positive health outcomes. In contrast, elaidic acid decreases membrane fluidity, leading to a more rigid and ordered membrane structure. This alteration can impair the function of membrane proteins, disrupt signaling pathways, and contribute to the adverse health effects associated with trans fatty acid consumption.
For researchers in drug development and cellular biology, a thorough understanding of these differential effects is critical. The choice of fatty acids in cell culture media, for example, can significantly impact experimental outcomes. Furthermore, the modulation of membrane fluidity represents a potential therapeutic target, and a clear understanding of the structure-function relationship of fatty acids is fundamental to this endeavor. The experimental protocols outlined in this guide provide a robust framework for investigating these effects in your own research.
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- (n.d.). Elaidic acid – Knowledge and References. Taylor & Francis.
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- (2021, January 1). The fatty acids elaidic acid and oleic acid have exactly the same structu... Filo.
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A Comparative Guide to Derivatization Methods for the Quantitative Analysis of Elaidic Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid analysis, particularly for trans fatty acids like elaidic acid, derivatization is a critical step to ensure accurate and reliable quantification. This guide provides an in-depth comparison of the elaidic anhydride derivatization method against other common techniques. We will delve into the underlying chemistry, provide detailed experimental protocols, and present comparative data to empower you to make informed decisions for your analytical workflows.
The Critical Role of Derivatization in Fatty Acid Analysis
Gas chromatography (GC) is a cornerstone technique for fatty acid analysis. However, the inherent properties of fatty acids, such as their low volatility and tendency to adsorb onto the chromatographic column, necessitate a chemical modification step known as derivatization.[1] This process converts the fatty acids into more volatile and less polar derivatives, typically fatty acid methyl esters (FAMEs), leading to improved chromatographic separation and detection.[2][3]
Why Derivatize?
-
Increased Volatility: Essential for elution in gas chromatography.
-
Improved Peak Shape: Reduces tailing and improves resolution.
-
Enhanced Stability: Prevents thermal degradation of analytes in the GC inlet and column.[1]
-
Increased Detectability: Can introduce moieties that enhance the response of specific detectors.
In-Focus: this compound Derivatization
This compound is a specific type of acylating reagent used for derivatization. Acylation involves the introduction of an acyl group (R-C=O) into a molecule, in this case, converting the carboxylic acid group of elaidic acid into an ester.[1] While less common than methylation for general FAMEs analysis, anhydride reagents are effective for this conversion. The reaction proceeds by nucleophilic attack of an alcohol (often methanol, catalyzed by an acid or base) on the anhydride, leading to the formation of the corresponding methyl ester of elaidic acid and a carboxylic acid byproduct.[4]
Mechanism of Action: The derivatization with this compound, in the presence of an alcohol like methanol and a catalyst, results in the formation of methyl elaidate. This process effectively masks the polar carboxylic acid group, significantly increasing the volatility of the analyte for GC analysis.
Comparative Analysis of Derivatization Techniques
While this compound presents a viable option, it's crucial to compare its performance against more established and widely used derivatization methods for fatty acids. The most common approaches include acid-catalyzed methylation, base-catalyzed transesterification, and methods using reagents like boron trifluoride (BF₃)-methanol.[3][5]
| Derivatization Method | Principle | Advantages | Disadvantages |
| This compound | Acylation of the carboxylic acid group. | Can be effective for specific applications. | Less commonly used, potential for side reactions, acid byproduct must be removed.[1] |
| Acid-Catalyzed Methylation (e.g., Methanolic HCl) | Esterification of free fatty acids and transesterification of acyl lipids.[5] | Versatile for various lipid classes, effective for free fatty acids.[5] | Requires higher temperatures and longer reaction times.[5] |
| Base-Catalyzed Transesterification (e.g., KOH/Methanol) | Transesterification of glycerolipids. | Fast and efficient for oils and fats.[3] | Not effective for free fatty acids, can produce soaps. |
| Boron Trifluoride (BF₃)-Methanol | Lewis acid-catalyzed esterification and transesterification. | Rapid and convenient.[3][5] | Less effective for some lipid classes on its own.[5] |
| (Trimethylsilyl)diazomethane (TMS-DM) | Methylation via a diazomethane derivative. | High recovery values and less variation.[2][6] | More expensive and requires careful handling.[2][6] |
Experimental Protocols & Validation
To provide a practical comparison, we outline detailed protocols for both this compound derivatization and a widely accepted alternative, acid-catalyzed methylation using methanolic HCl. The validation of these methods is paramount and should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[7][8][9]
Method Validation Parameters (ICH Q2(R1))
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][10]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9][11]
-
Accuracy: The closeness of test results obtained by the method to the true value.[7][10]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7][10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11][12]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Experimental Workflow: A Visual Guide
Caption: Comparative Experimental Workflow.
Protocol 1: this compound Derivatization
Objective: To convert elaidic acid to methyl elaidate for GC analysis.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Pyridine or another suitable solvent/catalyst
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Accurately weigh 10-20 mg of the extracted lipid sample into a reaction vial.
-
Add 1 mL of a 1:1 (v/v) solution of this compound in pyridine.
-
Add 2 mL of anhydrous methanol.
-
Cap the vial tightly and heat at 60-70°C for 15-30 minutes.
-
Cool the vial to room temperature.
-
Add 2 mL of hexane and 2 mL of deionized water.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC.
Protocol 2: Acid-Catalyzed Methylation (BF₃-Methanol)
Objective: To convert fatty acids to their corresponding FAMEs using a widely accepted method.[3]
Materials:
-
Boron trifluoride-methanol solution (14% BF₃ in methanol)
-
Hexane (GC grade)
-
Saturated sodium chloride solution
-
Sodium sulfate (anhydrous)
-
Reaction vials with PTFE-lined caps
Procedure:
-
Accurately weigh 10-20 mg of the extracted lipid sample into a reaction vial.
-
Add 1 mL of 14% BF₃-methanol solution.
-
Cap the vial tightly and heat at 100°C for 5-10 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
The sample is now ready for injection into the GC.
Performance Comparison: Experimental Data
The following table summarizes typical performance data when comparing derivatization methods for the analysis of elaidic acid. These values are illustrative and can vary based on the specific sample matrix and instrumentation.
| Validation Parameter | This compound Derivatization | Acid-Catalyzed Methylation (BF₃-Methanol) | (Trimethylsilyl)diazomethane (TMS-DM) |
| Recovery (%) | 85-105% | 90-110% | 90-106%[2] |
| Precision (RSD%) | < 5% | < 3% | < 4% (intraday), < 6% (interday)[2] |
| Linearity (r²) | > 0.995 | > 0.999 | > 0.998 |
| LOD (µg/mL) | ~1 | ~0.5 | ~0.1 |
| LOQ (µg/mL) | ~3[12] | ~1.5 | ~0.3 |
| Reaction Time | 15-30 min | 5-10 min | ~15 min |
| Cost | Moderate | Low | High[2][6] |
Interpretation of Results:
-
Acid-catalyzed methylation with BF₃-methanol and TMS-DM generally exhibit higher recovery and better precision compared to the this compound method.[2]
-
The TMS-DM method often provides the best recovery and precision but at a higher cost and with greater handling precautions.[2][6]
-
This compound derivatization , while effective, may show slightly lower recovery and higher variability. Its primary advantage might lie in specific applications where other reagents could interfere with the analysis.
Conclusion and Recommendations
The choice of derivatization method is a critical decision in the quantitative analysis of elaidic acid. While this compound is a viable option, for most routine applications, acid-catalyzed methylation using BF₃-methanol offers a robust, cost-effective, and efficient alternative. For analyses demanding the highest sensitivity and precision, and where budget allows, the TMS-DM method is a superior choice. [2]
Ultimately, the optimal method will depend on the specific requirements of your assay, including the sample matrix, required sensitivity, and available resources. It is imperative to perform a thorough method validation to ensure the chosen derivatization strategy meets the analytical objectives.[10]
References
-
Salimon, J., Omar, T. A., & Salih, N. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. The Scientific World Journal, 2014, 808954. [Link]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. [Link]
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Salimon, J., Omar, T. A., & Salih, N. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. ResearchGate. [Link]
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Dierkes, G., et al. (2012). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods, 4(5), 1253-1260. [Link]
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Kim, M., et al. (2023). Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS. Food Science and Biotechnology, 32(10), 1433–1441. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
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Kim, M., et al. (2023). Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS. Semantic Scholar. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Kim, M., et al. (2023). Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS. ResearchGate. [Link]
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Al-Rimawi, F., et al. (2016). Development and Validation of a Reversed-Phase HPLC Method for Determination of Elaidic Acid in Oils and Fats. ResearchGate. [Link]
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Ratnayake, W. M. N. (2004). Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry. Journal of AOAC International, 87(2), 523–539. [Link]
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ResearchGate. (n.d.). Chromatogram of oleic and elaidic acid with a concentration of 10 mg... [Link]
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Li, Y., et al. (2015). Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical Analysis, 5(4), 223–230. [Link]
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Regis Technologies. (n.d.). GC Derivatization. [Link]
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Pasqualini, C., et al. (2023). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. Journal of Pharmaceutical and Biomedical Analysis, 235, 115599. [Link]
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Baker, G. B., et al. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141–148. [Link]
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Ghasemzadeh, R., et al. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. ResearchGate. [Link]
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Pasqualini, C., et al. (2023). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. Scilit. [Link]
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A Comparative Guide to Elaidic Anhydride and Other Fatty Acid Anhydrides in Synthetic Applications
This guide provides an in-depth comparative analysis of elaidic anhydride and other prevalent fatty acid anhydrides, including oleic, stearic, and palmitic anhydrides. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their physicochemical properties, reactivity, and synthetic utility. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as a critical resource for selecting the optimal acylating agent for specific research and development objectives.
Introduction: The Role of Fatty Acid Anhydrides in Modern Synthesis
Fatty acid anhydrides are highly valuable reagents in organic synthesis, primarily serving as potent acylating agents.[1] They are derivatives of carboxylic acids and are characterized by two acyl groups linked to a single oxygen atom.[2] This structure renders the carbonyl carbons highly electrophilic, making them susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and thiols.[3]
The principal advantage of using a fatty acid anhydride is the ability to introduce a long aliphatic chain onto a target molecule. This process, known as acylation, is a cornerstone strategy in drug development and material science for modulating the physicochemical properties of a parent compound. Key benefits include:
-
Enhanced Lipophilicity: Increasing the fatty acid character of a drug molecule can improve its ability to cross cell membranes, thereby enhancing bioavailability.[4]
-
Modified Pharmacokinetics: The addition of a fatty acyl chain can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a longer duration of action.[5]
-
Controlled Release Formulations: Fatty acid anhydrides are integral to the synthesis of polyanhydrides, a class of biodegradable polymers used in controlled drug delivery systems.[6][7]
This guide focuses on a comparative study of four C18 and C16 fatty acid anhydrides: this compound, its geometric isomer oleic anhydride, and the saturated analogues stearic and palmitic anhydrides. The choice among these is not arbitrary; it is a critical decision dictated by the desired stereochemistry, physical properties, and biological function of the final synthesized product.
Physicochemical Properties: A Tale of Structure and State
The subtle structural variations among these anhydrides—namely the presence, absence, and geometry of a double bond—give rise to significant differences in their physical properties. These properties, in turn, influence their handling, solubility, and the characteristics of the resulting acylated products.
The key distinction lies between the unsaturated and saturated anhydrides. Elaidic acid and oleic acid are geometric isomers (cis/trans) of octadec-9-enoic acid.[8][9] The trans configuration of the double bond in elaidic acid results in a more linear, rod-like molecular shape, similar to the saturated stearic acid.[10][11] This allows for more efficient packing in the solid state, leading to a significantly higher melting point compared to its cis counterpart, oleic acid.[8][10] The cis double bond in oleic acid introduces a distinct "kink" in the hydrocarbon chain, disrupting crystal lattice formation and resulting in a lower melting point.[9]
Stearic and palmitic anhydrides, being fully saturated, lack this geometric isomerism and possess linear aliphatic chains, leading to strong intermolecular van der Waals forces and the highest melting points in this comparative set.[4]
Table 1: Comparative Physicochemical Properties of Selected Fatty Acid Anhydrides
| Property | This compound | Oleic Anhydride | Stearic Anhydride | Palmitic Anhydride |
| Molecular Formula | C₃₆H₆₆O₃ | C₃₆H₆₆O₃ | C₃₆H₇₀O₃ | C₃₂H₆₂O₃ |
| Molecular Weight | 546.92 g/mol [12] | 546.92 g/mol | 550.94 g/mol [4] | 494.83 g/mol [4] |
| Melting Point | 46 °C[12] | ~25-28 °C | 70-72 °C[4][13][14] | 61-64 °C[4] |
| Appearance | White Solid | Colorless to yellowish liquid/solid | White to pale yellow flakes or powder[4][14] | White powder[4] |
| Key Structural Feature | C18, trans-unsaturated | C18, cis-unsaturated | C18, saturated | C16, saturated |
Reactivity and Mechanistic Considerations
The primary reaction pathway for fatty acid anhydrides is nucleophilic acyl substitution .[15] The reaction is generally slower than with the corresponding acyl chlorides but avoids the production of corrosive hydrogen chloride gas, yielding a carboxylic acid as a byproduct instead.[15][16]
The general mechanism proceeds in two stages:
-
Nucleophilic Addition: The nucleophile (e.g., an alcohol or amine) attacks one of the electrophilic carbonyl carbons of the anhydride, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a carboxylate anion as the leaving group. This carboxylate is then protonated by the protonated nucleophile (or a subsequent workup step) to form a carboxylic acid byproduct.
Figure 1: General mechanism for nucleophilic acyl substitution.
While all fatty acid anhydrides undergo this fundamental reaction, subtle differences in reactivity can be observed:
-
Steric Hindrance: The reactivity can be influenced by steric hindrance around the carbonyl group. For instance, the longer alkyl chain of stearic anhydride may result in slightly lower reaction rates compared to palmitic anhydride under identical conditions.[4]
-
Solubility: The physical state and solubility of the anhydride at the reaction temperature can impact reaction kinetics. Lower-melting anhydrides like oleic and this compound may form more homogeneous reaction mixtures at lower temperatures compared to the higher-melting saturated anhydrides.
Synthetic Applications & Experimental Protocols
The versatility of fatty acid anhydrides makes them indispensable for synthesizing a wide array of molecules. Below are detailed protocols for their most common applications: esterification and amidation.
Esterification of Alcohols
The reaction of a fatty acid anhydride with an alcohol yields a fatty acid ester and a carboxylic acid byproduct.[17][18] This is a fundamental method for producing surfactants, lubricants, and for modifying the properties of polyols.[19]
Experimental Protocol 1: General Procedure for Esterification
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., toluene, dichloromethane).
-
Reagent Addition: Dissolve the fatty acid anhydride (1.1 - 1.5 eq.) in the anhydrous solvent and add it dropwise to the alcohol solution. Add a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP, 0.1 eq.), and a non-nucleophilic base, such as triethylamine or pyridine (1.5 eq.), to scavenge the carboxylic acid byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (40-60 °C) to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure ester.
Figure 2: Workflow for the esterification of an alcohol.
Amidation of Amines
Primary and secondary amines react smoothly with fatty acid anhydrides to form N-substituted fatty amides.[] This reaction is crucial for synthesizing specialty surfactants and for attaching lipid moieties to peptides and other biomolecules. Two equivalents of the amine are typically required, as one equivalent is consumed to neutralize the carboxylic acid byproduct.
Experimental Protocol 2: General Procedure for Amidation
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (2.2 eq.) in an anhydrous polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve the fatty acid anhydride (1.0 eq.) in the same anhydrous solvent and add it dropwise to the chilled amine solution over 15-20 minutes to control the exothermic reaction.
-
Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the consumption of the anhydride by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with water, 1M HCl (to remove excess amine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude amide can be further purified by recrystallization or column chromatography if necessary.
Figure 4: Decision tree for selecting the appropriate fatty acid anhydride.
-
Choose this compound when the goal is to introduce an 18-carbon monounsaturated acyl group with a trans geometry. This is often relevant in the study of trans fats' incorporation into lipids or for synthesizing polymers where a linear, yet unsaturated, chain is desired for specific material properties.
-
Choose Oleic Anhydride when a cis double bond is required. The resulting "kinked" chain is fundamental in applications mimicking natural phospholipids, modulating membrane fluidity, or creating nanoparticles with less ordered core structures.
-
Choose Stearic Anhydride for applications requiring a long, saturated C18 acyl chain. This provides maximum hydrophobicity and promotes tight molecular packing, which is advantageous for creating highly stable films, lubricants, or drug carriers with low permeability. [13][21][22]* Choose Palmitic Anhydride when a saturated C16 acyl chain is sufficient. It offers similar properties to stearic anhydride but with a slightly shorter chain, which can be a subtle but important factor in biological systems, such as in studies of protein S-palmitoylation. [1]
Conclusion
This compound, along with its isomeric and saturated counterparts, represents a powerful class of reagents for chemical synthesis. Their utility extends far beyond simple acylation, enabling the precise tailoring of molecular properties for advanced applications in medicine and material science. The choice between them is not merely one of reactivity but a strategic decision based on the desired three-dimensional structure, physical state, and ultimate function of the end product. By understanding the fundamental links between their molecular structure and macroscopic properties, researchers can harness the full potential of these versatile synthetic tools.
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Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. (2020). ACS Catalysis. Retrieved from [Link]
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Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Stearic anhydride, 97% 638-08-4. (n.d.). Ottokemi. Retrieved from [Link]
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The preparation of amides. (n.d.). Chemguide. Retrieved from [Link]
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Reactivity of Anhydrides. (2023). Chemistry LibreTexts. Retrieved from [Link]
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The reactions of acyl chlorides and acid anhydrides. (2024). Crunch Chemistry. Retrieved from [Link]
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Chemistry of Acid Anhydrides. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications. (n.d.). Longdom Publishing. Retrieved from [Link]
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Anhydrides to Esters. (2017). YouTube. Retrieved from [Link]
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Acid Anhydrides for Ester Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Making esters. (n.d.). Chemguide. Retrieved from [Link]
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Polyanhydride Chemistry. (2022). Biomacromolecules. Retrieved from [Link]
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Polyanhydride Chemistry. (2022). National Institutes of Health. Retrieved from [Link]
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Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. (2003). PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to Hydrophobic Tagging: Evaluating Elaidic Anhydride Against Established Lipid Conjugation Chemistries
For researchers, scientists, and drug development professionals, the targeted delivery of therapeutic proteins and biologics remains a significant challenge. A key strategy to enhance cellular uptake and membrane interaction is the covalent attachment of hydrophobic moieties, a process known as hydrophobic tagging or lipidation.[1] This guide provides an in-depth comparison of various hydrophobic tagging strategies, with a special focus on the prospective use of elaidic anhydride, a novel yet underexplored reagent, against established methods like N-Hydroxysuccinimide (NHS) ester and maleimide-based lipid conjugation.
The Rationale for Hydrophobic Tagging
The cell membrane, a formidable lipid bilayer, effectively bars the entry of large, hydrophilic biomolecules like therapeutic proteins.[2][3] Hydrophobic tagging aims to overcome this barrier by appending a lipidic molecule to the protein, thereby increasing its affinity for the cell membrane. This modification can facilitate a variety of outcomes, from enhanced cellular uptake to specific subcellular localization and prolonged in-vivo half-life.[4] The choice of the hydrophobic tag and the conjugation chemistry is therefore a critical experimental decision that dictates the ultimate biological activity and therapeutic efficacy of the modified protein.
Established Methods for Hydrophobic Tagging: A Comparative Overview
Several chemical strategies have been developed for the site-specific or non-specific lipidation of proteins. Here, we delve into the mechanisms, advantages, and limitations of three widely used approaches.
NHS-Ester-Mediated Acylation of Primary Amines
N-Hydroxysuccinimide esters of fatty acids are popular reagents for attaching lipid tails to proteins.[5] The chemistry targets primary amines, specifically the N-terminal α-amine and the ε-amine of lysine residues, forming a stable amide bond.[6]
Mechanism of Action:
The NHS ester is a good leaving group, facilitating the nucleophilic attack by the primary amine of the protein. The reaction is typically carried out at a slightly alkaline pH (7.5-8.5) to ensure the amine is deprotonated and thus nucleophilic.[7]
Experimental Workflow:
Caption: Workflow for NHS-Ester-Mediated Protein Lipidation.
Advantages:
-
Robust and well-established chemistry: The reaction is reliable and widely documented.[5]
-
Stable amide bond: The resulting amide linkage is highly stable under physiological conditions.
Limitations:
-
Lack of site-specificity: Most proteins contain multiple lysine residues, leading to a heterogeneous population of lipidated species.[8] This can impact protein folding and function.
-
Potential for protein inactivation: Modification of lysine residues within active sites or critical binding domains can lead to a loss of biological activity.
Maleimide-Mediated Thiol-Alkylation
For more site-specific lipidation, maleimide-functionalized lipids are a popular choice. This chemistry targets the thiol group of cysteine residues, which are generally less abundant than lysines, allowing for more controlled conjugation.[9][10]
Mechanism of Action:
The maleimide group undergoes a Michael addition reaction with the sulfhydryl group of a cysteine residue, forming a stable thioether bond. The reaction is most efficient at a pH range of 6.5-7.5.[11]
Experimental Workflow:
Caption: Workflow for Maleimide-Mediated Protein Lipidation.
Advantages:
-
High site-specificity: Cysteine residues are often strategically located, allowing for controlled, site-specific modification.
-
Stable thioether bond: The resulting conjugate is stable under physiological conditions.
Limitations:
-
Requirement for free thiols: The target protein must have an accessible cysteine residue. Disulfide bonds may need to be reduced prior to conjugation, which can affect protein structure.[9]
-
Potential for maleimide hydrolysis: The maleimide group can undergo hydrolysis at higher pH, reducing conjugation efficiency.
Cholesterol-Based Tagging
A more recent and innovative approach involves the use of cholesterol-based tags for cytosolic protein delivery.[2][3] This method, pioneered by the Gao lab, utilizes a non-covalent "tag" that facilitates the direct translocation of proteins across the cell membrane, bypassing the endocytic pathway.[4][12][13]
Mechanism of Action:
The cholesterol tag consists of two cholesterol molecules linked to a dye that non-covalently binds to the protein.[13] The exposed cholesterol moieties are thought to interact with the lipid bilayer, enabling the protein to "slip" into the cytoplasm.[4]
Advantages:
-
Bypasses endocytosis: This avoids lysosomal degradation of the protein cargo, leading to higher intracellular concentrations of active protein.[3]
-
"Plug-and-play" platform: The non-covalent nature of the interaction makes it applicable to a wide range of proteins without the need for genetic engineering.[2]
Limitations:
-
Primarily for smaller proteins: The efficiency of delivery is higher for smaller proteins, as larger proteins may cause significant membrane disruption.[2]
-
Non-covalent attachment: The stability of the protein-tag complex in vivo over longer periods may be a concern.
This compound: A Prospective Tool for Hydrophobic Tagging
While the aforementioned methods are well-established, the exploration of new chemistries for protein lipidation is crucial for expanding the toolbox of drug delivery scientists. Here, we propose the use of This compound as a potentially valuable, yet currently uncharacterized, reagent for hydrophobic tagging.
The Chemistry of Fatty Acid Anhydrides
Fatty acid anhydrides are reactive acylating agents that readily react with nucleophiles such as primary amines to form stable amide bonds.[14][15] The reaction mechanism is analogous to that of NHS esters, with the key difference being the leaving group.
Proposed Mechanism of Action with this compound:
This compound would react with the N-terminal α-amine and the ε-amines of lysine residues on a protein. The reaction would result in the formation of an elaidoylated protein and elaidic acid as a byproduct.
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A Senior Scientist's Guide to the Cross-Validation of Analytical Methods for Elaidic Anhydride Quantification
For professionals in pharmaceutical development and chemical research, the precise quantification of reactive intermediates like Elaidic Anhydride is paramount. As the anhydride of a trans-fatty acid, its measurement presents unique analytical challenges, including potential thermal degradation and a lack of significant UV chromophores. This guide provides an in-depth comparison of three orthogonal analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
We will move beyond a simple listing of methods to a comprehensive cross-validation strategy, grounded in the principles of causality and scientific integrity. This document is designed to equip researchers with the expertise to select, validate, and implement robust analytical methods for confident process control and quality assurance.
The Analytical Challenge: Understanding this compound
This compound's chemical nature dictates the analytical approach. Key considerations include:
-
Thermal Lability: Anhydrides can be susceptible to thermal decomposition, potentially converting back to the corresponding carboxylic acid (elaidic acid) in a hot GC injector, leading to inaccurate quantification[1].
-
Lack of a Strong Chromophore: The molecule does not possess functional groups that absorb strongly in the UV-Visible spectrum, rendering standard HPLC-UV detection ineffective.
-
Moisture Sensitivity: Anhydrides react with water (hydrolysis). Sample preparation and analytical conditions must be carefully controlled to be anhydrous to prevent degradation of the analyte before measurement.
These challenges necessitate the use of specialized detection methods and highlight the importance of cross-validating results from different analytical principles to ensure data integrity.
Orthogonal Analytical Approaches: A Deep Dive
An orthogonal approach, using methods with different separation and detection principles, provides the highest level of confidence in analytical results. We will explore three such techniques.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a workhorse for the analysis of volatile and semi-volatile organic compounds. For fatty acids and their derivatives, it is a standard technique[2][3][4].
Principle of Operation: The sample is vaporized and separated based on its boiling point and interaction with a capillary column. As compounds elute, they are combusted in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon present. FID offers a wide linear range and is highly sensitive to hydrocarbons[2].
Causality Behind Experimental Choices: The primary challenge with GC for anhydrides is potential thermal degradation[1]. To mitigate this, a lower injection port temperature and a rapid temperature ramp are employed. A non-polar column is selected to minimize interaction with the analyte, reducing residence time at high temperatures. While derivatization to fatty acid methyl esters (FAMEs) is common for fatty acid analysis, this would first require hydrolysis of the anhydride, fundamentally changing the analyte and adding steps; therefore, direct analysis is attempted here with careful optimization.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: DB-5ms (or equivalent low-bleed non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Sample Preparation: Accurately weigh ~20 mg of the this compound sample and dissolve in 10 mL of anhydrous hexane or methyl tert-butyl ether (MTBE).
-
GC Conditions:
-
Injector Temperature: 220°C (optimized to minimize degradation while ensuring volatilization).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
Detector Temperature: 310°C.
-
-
Quantification: External standard calibration using a certified reference standard of this compound.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC is ideal for non-volatile or thermally labile compounds. The choice of detector is critical, and for analytes like this compound that lack a chromophore, ELSD is an excellent universal detector[5][6].
Principle of Operation: The sample is separated by a liquid mobile phase on a packed column. The column eluent is nebulized into a fine mist and passed through a heated drift tube, where the mobile phase evaporates. The remaining non-volatile analyte particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.
Causality Behind Experimental Choices: A reversed-phase C18 column is chosen for its versatility in separating lipophilic molecules. A gradient elution is necessary to effectively elute the non-polar anhydride while ensuring good separation from potential impurities like elaidic acid. The ELSD parameters (nebulizer and evaporator temperatures) are critical; they must be set low enough to detect the semi-volatile analyte but high enough to evaporate the mobile phase[7].
-
Instrumentation: HPLC system with a gradient pump, autosampler, and an ELSD detector.
-
Column: C18 reversed-phase column, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Sample Preparation: Accurately weigh ~20 mg of the sample and dissolve in 10 mL of a 50:50 (v/v) mixture of isopropanol and acetonitrile.
-
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol/Hexane (80:20 v/v)
-
Gradient: 95% A to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 50°C, Gas (Nitrogen) Flow: 1.5 SLM.
-
-
Quantification: External standard calibration. Note that the ELSD response can be non-linear, often requiring a polynomial or log-log calibration curve fit.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of analyte concentration or purity without the need for an identical reference standard for the analyte itself. Instead, it uses a certified internal standard of a different, unrelated compound[8].
Principle of Operation: The sample is dissolved with a known mass of a high-purity internal standard in a deuterated solvent. The area of a specific NMR signal from the analyte is compared to the area of a signal from the internal standard. Because the signal area is directly proportional to the number of nuclei, the molar ratio can be calculated, and thus the purity or concentration of the analyte can be determined with high accuracy.
Causality Behind Experimental Choices: ¹H NMR is chosen for its high sensitivity. A key requirement is to select signals for both the analyte and the internal standard that are unique, well-resolved, and free from overlap with other signals[8]. The internal standard (e.g., maleic anhydride or dimethyl sulfone) is chosen for its chemical stability, simple spectrum (a singlet is ideal), and solubility in the chosen solvent. A long relaxation delay (D1) is crucial to ensure complete T1 relaxation for all protons being quantified, which is a cornerstone of obtaining accurate integration and thus accurate quantification.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard (IS): Maleic Anhydride (high purity, certified).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~5 mg of the Maleic Anhydride IS into the same vial.
-
Dissolve the mixture in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (D1): 30 seconds (or 5x the longest T1 of interest).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Spectral Width: ~16 ppm.
-
-
Data Processing & Quantification:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal for this compound (e.g., the allylic protons) and the singlet for the Maleic Anhydride IS.
-
Calculate the purity using the following formula: Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
-
The Cross-Validation Strategy: Ensuring Trustworthiness
Cross-validation is a formal process to compare the results from two or more analytical methods to ensure their equivalence and the reliability of the data they generate. This is a core requirement outlined in regulatory guidance from the FDA and ICH[9][10][11].
Our strategy involves analyzing a single, homogenous batch of this compound using the three validated methods described above.
Diagram: Cross-Validation Workflow for this compound Quantification
Brief Caption: Workflow for cross-validating three orthogonal analytical methods.
Key Validation Parameters & Acceptance Criteria
According to ICH Q2(R1) guidelines, each method should first be individually validated for the following parameters before cross-validation[9][12]. The cross-validation then confirms inter-method agreement.
| Parameter | GC-FID | HPLC-ELSD | qNMR | Acceptance Criteria |
| Specificity | Baseline separation from known impurities/degradants. | Baseline separation from impurities. | Unique, resolved signals for analyte and standard. | Method is selective for the analyte. |
| Linearity (R²) | > 0.998 | > 0.995 (with polynomial fit) | Inherently linear. | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% | 98.0 - 102.0% for drug substance assay. |
| Precision (%RSD) | < 1.5% | < 2.5% | < 1.0% | ≤ 2.0% RSD for repeatability. |
| LOD/LOQ | Low (ng/mL) | Low-to-Mid (ng/mL to µg/mL) | High (mg/mL) | Sufficient for intended purpose (e.g., impurity testing). |
Cross-Validation Acceptance Criterion: The mean assay values obtained from the different methods should not differ by more than 2.0%.
Interpreting the Results: A Practical Scenario
Imagine a single batch of this compound is analyzed:
-
HPLC-ELSD Result: 98.7% purity
-
qNMR Result: 98.9% purity
-
GC-FID Result: 96.5% purity
Analysis:
-
The excellent agreement between HPLC-ELSD and qNMR (<0.3% difference) provides very high confidence in the ~98.8% purity value. These methods rely on different principles (chromatographic separation by mass vs. nuclear resonance), so their concordance is a powerful validation.
-
The lower result from GC-FID suggests that approximately 2.3% of the anhydride may have degraded to elaidic acid in the hot injector. This would indicate that while the GC-FID method could potentially be used with a correction factor, it is less suitable as a primary stability-indicating method for this specific analyte compared to HPLC.
Conclusion and Recommendations
The cross-validation of orthogonal analytical methods is not merely a regulatory hurdle; it is a fundamental component of robust scientific practice. It ensures that the data used to make critical decisions in drug development and manufacturing are accurate and reliable.
Diagram: Method Selection Logic
Brief Caption: Decision tree for selecting the optimal analytical method.
Recommendations for Application:
-
For Primary Characterization & Reference Standard Qualification: qNMR is the unequivocal gold standard. Its direct measurement principle provides the highest accuracy and does not rely on a specific analyte standard, making it ideal for certifying materials.
-
For Routine Quality Control and Stability Studies: HPLC-ELSD offers the best combination of robustness, reliability, and throughput. Its ability to analyze the sample under ambient conditions makes it inherently stability-indicating and avoids the degradation risks associated with GC.
-
For Trace Volatile Impurity Detection: GC-FID remains superior in sensitivity for detecting volatile or semi-volatile impurities. However, for the quantification of the main this compound component, it should be used with caution and preferably cross-validated against a more suitable method like HPLC or qNMR.
By leveraging these distinct yet complementary techniques, researchers can build a comprehensive and validated analytical portfolio for this compound, ensuring product quality and data integrity throughout the development lifecycle.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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SIELC. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column. [Link]
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Interchim. Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. [Link]
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ICH. Quality Guidelines. International Council for Harmonisation. [Link]
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Gerits, E., et al. (2021). Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. Foods, 10(2), 433. [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Agilent Technologies. Analysis of Lipids with the Agilent 385-ELSD and the Agilent 1260 Infinity LC. [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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FDA. Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
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FDA. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
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ResearchGate. FDA Signals a New Approach for Analytical Method Validation. [Link]
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ECA Academy. FDA publishes new Guidance on Validation of Analytical Methods. [Link]
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FDA. Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
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Castells, R. C., & Castells, C. B. (2000). Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography. Journal of Chromatography A, 868(1), 41–50. [Link]
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Zibo Anquan Chemical Co., Ltd. (2023). What is phthalic anhydride h nmr analysis? [Link]
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Maeda, T., et al. (2020). Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection. Bio-protocol, 10(9), e3612. [Link]
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University of Bristol. Quantitative NMR Spectroscopy. [Link]
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Shimadzu. Fatty Acid Analysis of Edible Oils by GC. [Link]
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Science-Share. (2023). Analysis of fatty acid profile by gas chromatography (GC-FID). [Link]
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Chromatography Forum. (2005). Fatty acid anhydride. [Link]
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Li, Y., et al. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 109, 158–163. [Link]
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ResearchGate. Table 1 H NMR chemical shifts and coupling constants for anhydride (1)... [Link]
-
Taiwan Food and Drug Administration. Method of Test for Total Amount of Maleic Acid and Maleic Anhydride in Foods. [Link]
-
ResearchGate. Chromatogram of oleic and elaidic acid with a concentration of 10 mg... [Link]
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ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. [Link]
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A Senior Application Scientist's Guide to Ester Synthesis: Elaidic Anhydride vs. DCC/DMAP
For researchers and professionals in drug development and fine chemical synthesis, the efficient formation of an ester bond is a cornerstone of molecular construction. The choice of coupling method can profoundly impact yield, purity, and the feasibility of a synthetic route. This guide provides an in-depth comparison of two powerful and common esterification strategies: the use of a pre-activated carboxylic acid in the form of Elaidic Anhydride , and the widely adopted in-situ activation method, the Steglich Esterification , using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
We will move beyond a simple listing of pros and cons to explore the mechanistic underpinnings, practical workflow implications, and the critical trade-offs in yield and purity that guide the expert's choice at the bench.
The Mechanisms of Action: Two Paths to a Common Bond
Understanding the reaction pathway is critical to troubleshooting and optimizing any chemical transformation. The fundamental difference between these two methods lies in how the carboxylic acid's hydroxyl group is converted into a good leaving group.
Method A: DCC/DMAP Mediated Coupling (Steglich Esterification)
The Steglich esterification is a mild and highly effective method for forming esters, particularly with substrates that are sensitive to acid or are sterically demanding.[1][2] It is a multi-component reaction where each reagent plays a precise and critical role.
The mechanism proceeds in three key stages:
-
Activation of the Carboxylic Acid: N,N'-Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent. It activates the carboxylic acid (e.g., elaidic acid) by reacting with it to form a highly reactive O-acylisourea intermediate.[1][3]
-
Intervention of the Hypernucleophilic Catalyst: The O-acylisourea intermediate, while reactive, is susceptible to a debilitating side reaction: a 1,3-rearrangement to a stable N-acylurea, which is unreactive towards the alcohol.[1][4] This is where 4-Dimethylaminopyridine (DMAP) is essential. As a superior nucleophile, DMAP rapidly intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium salt.[4][5] This intermediate is far more reactive towards the alcohol and is not prone to rearrangement, thus suppressing the primary side reaction.[4]
-
Nucleophilic Attack and Ester Formation: The alcohol attacks the activated acyl group of the N-acylpyridinium salt. The resulting tetrahedral intermediate collapses to form the desired ester, regenerating the DMAP catalyst. The protonated DCC moiety abstracts a water molecule, formally, to produce the insoluble and stable byproduct, N,N'-dicyclohexylurea (DCU).[3]
Head-to-Head Comparison: Yield, Purity, and Practicality
The choice between these methods often comes down to a trade-off between the ease of the reaction and the difficulty of the purification.
| Feature | This compound Method | DCC/DMAP (Steglich) Method | Senior Scientist's Insight |
| Typical Yield | Good to Excellent (>80%) | Excellent (>90%) | DCC/DMAP often has a slight edge, especially for sterically hindered alcohols or acid-labile substrates where other methods fail. [2][6] |
| Key Byproduct | Elaidic Acid | N,N'-Dicyclohexylurea (DCU) | The physical properties of the byproduct dictate the entire purification strategy. |
| Work-Up & Purity | The elaidic acid byproduct is soluble in most organic solvents. Column chromatography is almost always required for separation. | DCU is a solid with low solubility in many common solvents (e.g., DCM, Ether). [4]It can often be removed by simple filtration . However, trace amounts of DCU can be difficult to remove and may co-elute with the product during chromatography. [7][8] | This is the most critical difference. Choose DCC/DMAP if you want to avoid chromatography or if your product is difficult to separate from a similar carboxylic acid. Choose the anhydride if you are confident in your chromatographic separation and want to avoid handling solid byproducts. |
| Side Reactions | Generally very clean. The primary impurity is unreacted starting material or the acid byproduct. | Formation of N-acylurea is a notorious side reaction that can complicate purification. [1][4]This is minimized but not always eliminated by DMAP. | |
| Reaction Conditions | Mild. Often requires gentle heating to ensure completion. [9]Reaction can be exothermic, requiring controlled addition. [10] | Very mild. Typically run at 0°C to room temperature. [3] | Both methods are compatible with a wide range of sensitive functional groups. |
| Safety & Handling | Anhydrides are moisture-sensitive and can be irritants. [11] | DCC is a potent sensitizer and allergen. [12]It requires careful handling with appropriate personal protective equipment (PPE) to avoid skin contact. [13][14] | The safety profile of DCC is a significant consideration, especially for scale-up operations. Always consult the Safety Data Sheet (SDS) before use. [12] |
Experimental Protocols: A Model Reaction
Let's consider a model reaction: the esterification of benzyl alcohol with elaidic acid.
Protocol 1: DCC/DMAP (Steglich) Esterification
This protocol is adapted from the original Steglich procedure and general laboratory practices. [6][15]
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add elaidic acid (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolution: Dissolve the components in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0°C in an ice-water bath. Causality: This step is crucial to control the initial exotherm upon DCC addition and to minimize the rate of the N-acylurea side reaction.
-
DCC Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the cold solution. A white precipitate of DCU will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-Up (Filtration): Once the reaction is complete, cool the mixture again to maximize DCU precipitation. Filter the reaction mixture through a pad of Celite to remove the bulk of the DCU precipitate, washing with a small amount of cold DCM.
-
Work-Up (Aqueous Wash): Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl (to remove DMAP), saturated NaHCO₃ solution (to remove any remaining acid), and brine. [15]8. Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product may require flash column chromatography to remove residual DCU and any N-acylurea byproduct.
Protocol 2: this compound Esterification
This protocol is based on standard acylation procedures using anhydrides. [15][16]
-
Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), benzyl alcohol (1.1 eq), and pyridine (2.0 eq, acting as both catalyst and base). Causality: Pyridine serves as a nucleophilic catalyst and also neutralizes the elaidic acid byproduct formed during the reaction.
-
Dissolution: Dissolve the components in an appropriate anhydrous solvent like DCM or THF.
-
Reaction: Stir the mixture at room temperature (or warm gently to 40-50°C if the reaction is sluggish) for 4-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction and quench by adding water to hydrolyze any remaining anhydride.
-
Work-Up (Aqueous Wash): Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will be a mixture of the desired ester and elaidic acid. Purify via flash column chromatography to isolate the pure ester.
Senior Application Scientist's Verdict
The choice between this compound and the DCC/DMAP system is a classic process development decision that balances operational simplicity against purification demands.
-
Choose the DCC/DMAP (Steglich) method when:
-
You are working with sterically hindered alcohols or acid-sensitive substrates. [2] - Your target ester has a very similar polarity to the corresponding carboxylic acid, which would make chromatographic separation difficult.
-
You are working on a small scale where filtration is trivial and you wish to avoid chromatography if possible.
-
You have the proper engineering controls and PPE to handle the sensitizing nature of DCC. [12]
-
-
Choose the this compound method when:
-
The starting anhydride is readily available or easily synthesized.
-
You have robust and reliable chromatographic purification methods available.
-
You are working on a larger scale where filtering large quantities of a fine solid like DCU could be operationally challenging.
-
You wish to avoid the specific handling requirements and allergen risk associated with DCC.
-
Ultimately, both are excellent, high-yielding methods. The superior choice is dictated not by a universal rule, but by the specific properties of your substrate, the scale of your reaction, and the purification capabilities at your disposal.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Dimethylaminopyridine (DMAP) in Esterification.
- ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Grokipedia. (n.d.). Steglich esterification.
- BenchChem. (n.d.). The Role of 4-Dimethylaminopyridine (4-DMAP) as a Superior Acylation Catalyst in Undergraduate Organic Chemistry.
- Santa Cruz Biotechnology. (n.d.). N,N′-Dicyclohexylcarbodiimide.
- MedChemExpress. (2025). N,N-Dicyclohexylcarbodiimide(DCC) (Standard)-SDS.
- Wikipedia. (n.d.). 4-Dimethylaminopyridine.
- Carl ROTH. (2024). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide.
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. DOI:10.1039/D1GC02251B
- Berry, D. J., Digiovanna, C. V., Metrick, S. S., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. Arkivoc, 2001(7), 153-174.
- LibreTexts. (2022). Chemistry of Acid Anhydrides.
- Wikipedia. (n.d.). Steglich esterification.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. DOI: 10.1002/anie.197805221
- ResearchGate. (2016). How to purify esterification product?.
- LibreTexts. (2023). Acid Anhydrides react with alcohols to form esters.
- ResearchGate. (2013). How is heat produced during anhydride based esterification reactions controlled?.
- Clark, J. (n.d.). Making esters from alcohols and acid anhydrides. Chemguide.
- LibreTexts. (2021). Acid Anhydrides for Ester Synthesis.
- Sigma-Aldrich. (2024). Safety Data Sheet: N,N'-dicyclohexylcarbodiimide.
- ECHEMI. (n.d.). Dicyclohexylcarbodiimide SDS, 538-75-0 Safety Data Sheets.
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In-vitro comparison of Elaidic Anhydride and stearic anhydride reactivity
A Senior Application Scientist's Guide to Selecting the Optimal Acylating Agent
For researchers, scientists, and drug development professionals, the precise modification of molecules is a cornerstone of innovation. Long-chain fatty acid anhydrides, such as elaidic anhydride and stearic anhydride, are pivotal reagents for introducing lipophilicity, thereby modulating the pharmacokinetic profiles of parent compounds. While structurally similar, the subtle difference of a single double bond in their acyl chains precipitates significant, albeit nuanced, differences in their chemical reactivity. This guide provides an in-depth, in-vitro comparison of this compound and stearic anhydride, supported by a detailed experimental protocol to empower you in selecting the ideal reagent for your specific application.
At a Glance: Key Physicochemical Properties
A foundational understanding of the physical and chemical properties of these anhydrides is paramount for their effective application in synthesis.
| Property | This compound | Stearic Anhydride |
| Molecular Formula | C₃₆H₆₆O₃ | C₃₆H₇₀O₃ |
| Molecular Weight | 546.92 g/mol | 550.94 g/mol |
| Melting Point | 46 °C[1] | 70-72 °C[2] |
| Appearance | White solid | White to pale yellow-beige flakes or powder[2] |
| Key Structural Feature | trans-double bond at C9 | Fully saturated acyl chains |
The Decisive Factor: Unsaturation vs. Saturation
The reactivity of carboxylic acid anhydrides in nucleophilic acyl substitution reactions is primarily governed by electronic and steric factors.[3] In the case of elaidic and stearic anhydride, both derived from 18-carbon fatty acids, the electronic environments of the carbonyl carbons are nearly identical. Therefore, the principal determinant of their differential reactivity lies in their three-dimensional structure.
Elaidic acid, the trans-isomer of oleic acid, and stearic acid both possess a linear, rod-like shape.[4][5] This structural similarity suggests that the steric hindrance presented by their acyl chains during a nucleophilic attack on the carbonyl carbon would be comparable. However, the presence of the rigid trans-double bond in this compound may subtly influence the flexibility of the acyl chain and the accessibility of the electrophilic carbonyl centers compared to the more flexible, fully saturated chains of stearic anhydride. It is hypothesized that the greater conformational freedom of the stearoyl chains might lead to a slightly more sterically hindered environment around the carbonyl groups, potentially rendering stearic anhydride marginally less reactive than this compound under identical conditions.
To quantitatively assess this difference, a detailed in-vitro reactivity assay is proposed.
Experimental Protocol: Comparative Reactivity Assay
This protocol outlines a robust method for comparing the reactivity of this compound and stearic anhydride via a nucleophilic substitution reaction with a model primary amine, followed by quantification of the unreacted amine using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
This compound (≥98% purity)
-
Stearic Anhydride (≥97.0% purity)
-
Benzylamine (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column
Workflow for Comparative Reactivity Assay
Caption: Workflow for the in-vitro comparative reactivity assay.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare 10 mM stock solutions of both this compound and stearic anhydride in acetonitrile.
-
Prepare a 1 mM stock solution of benzylamine in acetonitrile.
-
Prepare a series of benzylamine calibration standards (e.g., 0.1, 0.2, 0.5, 0.8, and 1.0 mM) in acetonitrile.
-
-
Reaction Setup:
-
For each anhydride, set up a reaction by mixing 1 mL of the 10 mM anhydride stock solution with 1 mL of the 1 mM benzylamine stock solution in a temperature-controlled vial (e.g., 25 °C). This creates a 2:1 molar ratio of anhydride to amine.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of 0.1% TFA in acetonitrile.
-
-
HPLC Analysis:
-
Analyze the quenched samples and the benzylamine calibration standards using a C18 HPLC column.
-
A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% TFA.
-
Monitor the elution of benzylamine using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of benzylamine against its concentration for the standards.
-
Using the calibration curve, determine the concentration of unreacted benzylamine in each quenched sample.
-
Plot the concentration of benzylamine versus time for both the this compound and stearic anhydride reactions.
-
Determine the initial rate of reaction for each anhydride by calculating the slope of the initial linear portion of the concentration-time plot.
-
Expected Results and Interpretation
Based on the principles of steric hindrance, it is anticipated that this compound will exhibit a slightly faster reaction rate with benzylamine compared to stearic anhydride. This would be reflected in a steeper decline in the concentration of benzylamine over time in the reaction with this compound.
Visualizing the Reaction
Caption: General mechanism of nucleophilic acyl substitution.
Conclusion for the Bench Scientist
Both this compound and stearic anhydride are effective long-chain acylating agents. The choice between them may depend on the specific requirements of the synthesis.
-
This compound: The presence of the trans-double bond may lead to slightly faster reaction kinetics. This could be advantageous in reactions where shorter reaction times are desirable or when dealing with less reactive nucleophiles.
-
Stearic Anhydride: The fully saturated nature of the acyl chains may be preferred for applications where oxidative stability is a concern. While potentially slightly less reactive, it provides a stable, lipophilic moiety.
The provided experimental protocol offers a straightforward and quantitative method to empirically determine the relative reactivity of these two anhydrides in your specific system. This data-driven approach will enable you to make an informed decision, optimizing your synthetic strategy for efficiency and yield.
References
-
ResearchGate. (n.d.). Structures of oleic, elaidic and stearic acids. Retrieved from [Link]
-
Ottokemi. (n.d.). Stearic anhydride, 97% 638-08-4. Retrieved from [Link]
-
CliffsNotes. (n.d.). Of the following fatty acids, why does stearic acid (18:0) have more similar physical and physiological properties to elaidic acid than oleic acid?. Retrieved from [Link]
Sources
- 1. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of airborne anhydrides using LC-MS monitoring negative ions of di-n-butylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. osha.gov [osha.gov]
- 5. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Acylation: Benchmarking Elaidic Anhydride's Performance as a Synthetic Reagent
For researchers, scientists, and drug development professionals, the strategic selection of an acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. This guide provides an in-depth, objective comparison of elaidic anhydride, a derivative of the trans-unsaturated fatty acid, elaidic acid, against other common alternatives for the introduction of the elaidoyl group into molecules. We will explore the nuanced differences in reactivity, handling, and byproduct profiles, supported by established chemical principles and extrapolated experimental insights, to empower you with the knowledge for informed reagent selection.
Introduction to this compound: A Specialized Acylating Agent
This compound, with the chemical structure ((E)-octadec-9-enoyl) ether, is the symmetric anhydride of elaidic acid.[1] As a derivative of a C18 trans-monounsaturated fatty acid, its primary role in synthesis is to introduce the lipophilic elaidoyl group onto nucleophilic substrates such as alcohols, amines, and thiols. This modification is of particular interest in lipid research, the development of targeted drug delivery systems, and the synthesis of novel biomaterials where the specific stereochemistry of the trans-double bond is a crucial design element.[2][3]
Unlike common anhydrides such as acetic anhydride, this compound is not typically available commercially and is usually prepared in situ or synthesized immediately prior to use.[4] Its reactivity stems from the two electrophilic carbonyl carbons, making it susceptible to nucleophilic attack.[5]
The Acylation Landscape: this compound and its Competitors
The choice of an acylating agent is a trade-off between reactivity, selectivity, cost, and ease of handling.[6] this compound is one of several options for introducing an elaidoyl group. Its main competitors are elaidoyl chloride and elaidic acid itself, activated by a coupling agent.
| Reagent/System | Relative Reactivity | Byproducts | Handling Considerations |
| Elaidoyl Chloride | Very High | HCl | Highly corrosive, moisture-sensitive |
| This compound | High | Elaidic Acid | Less corrosive, moisture-sensitive |
| Elaidic Acid + DCC/EDC | Moderate to High | DCU/EDU (urea byproduct) | Solid byproduct can complicate purification |
| Elaidic Acid + SOCl₂ | Very High (forms acyl chloride in situ) | SO₂, HCl | Corrosive gases produced |
Acyl chlorides, such as elaidoyl chloride, are generally more reactive than their corresponding anhydrides.[7] This heightened reactivity is due to the excellent leaving group ability of the chloride ion compared to the carboxylate leaving group of an anhydride.[7] This often translates to faster reaction times and the ability to acylate less reactive nucleophiles. However, this high reactivity can be a double-edged sword, potentially leading to reduced selectivity in complex molecules with multiple nucleophilic sites.[8]
This compound offers a milder, more controlled acylation.[6] While less reactive than the acyl chloride, it is still a potent acylating agent.[9] The reaction with this compound produces elaidic acid as a byproduct, which is significantly less corrosive and often easier to remove than the hydrogen chloride (HCl) generated from elaidoyl chloride.[8][10]
Using elaidic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) provides a versatile method for amide and ester formation.[11] The reactivity can be tuned by the addition of catalysts like 4-dimethylaminopyridine (DMAP).
From a practical standpoint, anhydrides are often preferred over acyl chlorides, especially in larger-scale synthesis.[12] They are generally less volatile and less corrosive. The byproduct of acylation with this compound is elaidic acid, which can often be removed by a simple aqueous base wash. In contrast, the HCl byproduct from elaidoyl chloride is a corrosive gas that requires careful handling and neutralization, often with a stoichiometric amount of a tertiary amine base, which can complicate purification.
When using carbodiimide coupling agents, the primary byproduct is a urea derivative (dicyclohexylurea (DCU) or N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU)). DCU is notoriously insoluble in many common organic solvents, which can be advantageous for removal by filtration but can also lead to product trapping and reduced yields.
Experimental Protocols
This compound can be synthesized from elaidic acid using a dehydrating agent. A common laboratory method involves the use of a carbodiimide.[4]
-
Step 1: Dissolve elaidic acid (2.0 equivalents) in an anhydrous, aprotic solvent (e.g., dichloromethane or carbon tetrachloride) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Step 2: To this stirred solution, add a solution of dicyclohexylcarbodiimide (DCC) (1.05 equivalents) in the same solvent dropwise at 0 °C.
-
Step 3: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Step 4: Monitor the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the characteristic anhydride C=O stretches).
-
Step 5: Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Step 6: The filtrate containing the this compound can be used directly in the subsequent acylation step, or the solvent can be removed under reduced pressure to yield the crude anhydride.
-
Step 1: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane.
-
Step 2: Add a solution of this compound (1.2 equivalents) in the same solvent dropwise to the stirred alcohol solution at room temperature.
-
Step 3: Stir the reaction mixture at room temperature until the starting alcohol is consumed, as monitored by TLC. Gentle heating may be required for less reactive alcohols.
-
Step 4: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Step 5: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Step 6: Wash the organic layer sequentially with dilute HCl (to remove the amine base), saturated aqueous sodium bicarbonate (to remove the elaidic acid byproduct), and brine.
-
Step 7: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 8: Purify the resulting elaidate ester by column chromatography.
Mechanistic Insights and Visualizations
The acylation of a nucleophile by this compound proceeds via a nucleophilic acyl substitution mechanism.[13] The key steps involve the attack of the nucleophile on one of the carbonyl carbons, formation of a tetrahedral intermediate, and subsequent collapse of this intermediate with the expulsion of a carboxylate leaving group.[14]
Caption: Nucleophilic acyl substitution mechanism.
The choice of reagent significantly impacts the experimental workflow, particularly the workup and purification stages.
Caption: Comparative experimental workflows.
Conclusion and Recommendations
This compound serves as a valuable, albeit specialized, reagent for the introduction of the elaidoyl moiety. Its performance characteristics position it as a "middle ground" option in terms of reactivity.
-
Choose Elaidoyl Chloride for:
-
Rapid reactions with a wide range of nucleophiles.
-
Small-scale syntheses where byproduct management is straightforward.
-
Acylation of hindered or unreactive substrates.
-
-
Choose this compound for:
-
Larger-scale syntheses where handling and corrosion are concerns.[12]
-
Reactions requiring higher selectivity with multifunctional substrates.
-
Applications where the elaidic acid byproduct is easily separated.
-
-
Choose Elaidic Acid with a Coupling Agent for:
-
Mild reaction conditions and high functional group tolerance.
-
Situations where the formation of the anhydride or acyl chloride is undesirable.
-
Fine-tuning of reactivity through additives like DMAP.
-
Ultimately, the optimal choice of acylating agent is context-dependent. For many applications, the safety, handling, and byproduct benefits of this compound may outweigh the faster reaction times offered by elaidoyl chloride. This guide provides the foundational knowledge to make a rational, data-driven decision for your specific synthetic challenge.
References
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Quora. Why are acyl halides more reactive than corresponding acid anhydride?. Available from: [Link]
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PubMed Central. (2012). Elaidic Acid Increases Hepatic Lipogenesis by Mediating Sterol Regulatory Element Binding Protein-1c Activity in HuH-7 Cells. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Elaidic Anhydride in a Laboratory Setting
Core Directive: Hazard Assessment and Disposal Philosophy
Elaidic anhydride ((C₁₈H₃₃O)₂O) is a long-chain, unsaturated fatty acid anhydride.[1][2][3] As with most acid anhydrides, it is classified as moisture-sensitive .[3] Its primary hazard stems from its reactivity with water, including atmospheric moisture, which leads to hydrolysis. This reaction produces two equivalents of elaidic acid.
The core philosophy for the safe disposal of this compound is not direct disposal, but rather a controlled chemical conversion to a less hazardous substance prior to final waste collection. The process involves two key steps:
-
Hydrolysis: The reactive anhydride is carefully and completely converted to its corresponding carboxylic acid (elaidic acid) through a controlled reaction with water.[4][5][6]
-
Neutralization: The resulting acidic solution is neutralized to a safe pH range suitable for aqueous waste streams.[4][5]
This approach mitigates the risks associated with handling a reactive, moisture-sensitive compound and ensures the final waste is compatible with standard laboratory disposal procedures.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
All handling and disposal operations must be conducted in a certified chemical fume hood.[5] The following PPE is mandatory to protect against potential splashes and irritating vapors.
| PPE Component | Specification | Purpose |
| Eye Protection | Tightly fitting chemical safety goggles or a full-face shield. | Protects against splashes of the anhydride and its corrosive hydrolysis products.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | Prevents skin contact and potential irritation or chemical burns.[4][5] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | Protects skin and clothing from spills.[5] |
| Respiratory | Not generally required if work is performed within a fume hood. | Required for spill cleanup outside of a fume hood. |
Step-by-Step Disposal Protocol for Laboratory Quantities
This methodology details the safe conversion and disposal of small quantities (<50g) of this compound.
Preparation and Hydrolysis (Quenching)
The hydrolysis of acid anhydrides is an exothermic reaction. The primary challenge is to manage the heat generated to prevent boiling and splashing.
-
Prepare an Ice Bath: In a chemical fume hood, place a beaker (appropriately sized for the quantity of anhydride) inside a larger secondary container filled with an ice-water slurry. This will serve as a cooling bath.[4][5]
-
Add Quenching Solution: To the inner beaker, add a volume of cold water or a mixture of crushed ice and water. The volume should be at least ten times the volume of the this compound to be quenched. This large thermal mass is critical for absorbing the heat of reaction.[5]
-
Controlled Addition: While vigorously stirring the ice-water mixture, add the this compound slowly and in small portions .[5]
-
Causality: this compound has a melting point of 46°C.[3] Adding the solid slowly allows it to melt and react in a controlled fashion. Rapid addition could create a large, unreacted mass that could suddenly hydrolyze, leading to an uncontrolled release of energy.
-
-
Complete the Reaction: Continue stirring the solution as the ice melts. Allow the mixture to slowly warm to room temperature. This ensures the hydrolysis to elaidic acid is complete.[5]
Neutralization
The resulting slurry or solution now contains elaidic acid, which is insoluble in water.[7] While elaidic acid itself is not classified as a hazardous substance, neutralizing the mixture ensures it is safe for the aqueous waste stream.[7][8][9][10]
-
Prepare Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH).
-
Slow Addition: While stirring, slowly add the basic solution to the elaidic acid mixture. Monitor the pH of the aqueous phase using pH paper or a calibrated pH meter.
-
Trustworthiness: Using a weak base like sodium bicarbonate is often preferred as it makes it easier to control the neutralization and reduces the risk of overshooting the target pH.
-
-
Target pH: Continue adding the base until the pH of the aqueous solution is stable within a neutral range (typically between 6.0 and 8.0), as specified by your institution's waste disposal guidelines.[11][12]
Final Disposal
-
Aqueous Waste: Once neutralized, the entire mixture can be disposed of as non-hazardous aqueous waste, pending confirmation with your institution's Environmental Health and Safety (EHS) department.
-
Container Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) followed by water. The rinsate should be collected and treated as hazardous waste.[13]
Below is a workflow diagram illustrating the safe disposal process.
Caption: Logical workflow for the safe disposal of this compound.
Spill Management and Waste Storage
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent to cover and contain the spill.[4] Do NOT use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]
Storage of Untreated Waste
If immediate treatment is not possible, any waste this compound must be managed as hazardous waste.
-
Container: Store in a compatible, tightly sealed container to prevent moisture ingress. The original container is ideal if it is in good condition.[11][14]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Moisture-Sensitive," "Irritant").[14][15]
-
Location: Store in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11][15]
-
Segregation: Store this compound away from incompatible materials, particularly aqueous solutions, acids, and bases.[11][16]
Adherence to these protocols ensures the safety of laboratory personnel and compliance with environmental regulations, building a foundation of trust in your laboratory's safety culture.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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SDS for Acetic Anhydride: A Guide to Chemical Safety. AET. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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This compound | CAS 55726-25-5. Chemical-Suppliers.com. [Link]
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Elaidic Acid - Safety Data Sheet. Agilent. [Link]
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Acetic Anhydride Disposal. Reddit r/Chempros. [Link]
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Reactivity of Anhydrides. Chemistry LibreTexts. [Link]
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Elaidic acid. Wikipedia. [Link]
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Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling Elaidic Anhydride
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, in-depth information on the correct personal protective equipment (PPE) for handling Elaidic Anhydride, a key reagent in various synthetic pathways. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but also to do so with the utmost confidence in your safety protocols.
Understanding the Risks: The Chemical Profile of this compound
This compound, like other acid anhydrides, is a reactive compound that demands careful handling. The primary hazards associated with this compound and similar acid anhydrides include:
-
Corrosivity: Acid anhydrides can cause severe skin burns and eye damage upon contact.
-
Irritation: Inhalation of dust or vapors can lead to respiratory tract irritation. Skin and eye irritation are also significant concerns.
-
Reactivity with Water: Acid anhydrides react with water, including moisture in the air and on the skin, to form the corresponding carboxylic acid, in this case, elaidic acid. This reaction can be exothermic and may produce fumes.
A thorough understanding of these risks is the foundation for a robust safety plan and the correct selection of PPE.
Your Armor in the Lab: Essential PPE for Handling this compound
A multi-layered approach to PPE is crucial when working with this compound. The following table summarizes the recommended equipment, with detailed explanations below.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Provides a barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Protects the skin from direct contact and potential burns or irritation. |
| Body | Laboratory Coat (Chemical-Resistant) | Shields the skin and personal clothing from accidental spills. |
| Respiratory | NIOSH-Approved Respirator (if applicable) | Necessary when working with powders outside of a fume hood or when there is a risk of aerosol generation. |
Eye and Face Protection: The First Line of Defense
Why it's critical: The eyes are particularly vulnerable to the corrosive nature of acid anhydrides. A splash could result in serious and irreversible damage.
Protocol:
-
Goggles are mandatory: Always wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection from splashes.
-
Add a face shield: For procedures with a higher risk of splashing, such as transferring large quantities or working with heated material, a face shield should be worn in addition to goggles.
Hand Protection: Preventing Skin Contact
Why it's critical: Direct skin contact with this compound can cause irritation and chemical burns.
Protocol:
-
Select the right gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling acid anhydrides. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
-
Proper glove technique:
-
Inspect gloves for any signs of damage before use.
-
Don gloves over the cuffs of your lab coat.
-
Remove gloves promptly and correctly to avoid contaminating your skin.
-
Wash hands thoroughly after removing gloves.
-
Body Protection: Shielding from Spills
Why it's critical: A chemical-resistant laboratory coat protects your skin and personal clothing from accidental spills and contamination.
Protocol:
-
Wear a lab coat at all times: Ensure your lab coat is fully buttoned.
-
Choose the right material: A lab coat made of a chemical-resistant material is preferable.
-
Immediate removal if contaminated: If your lab coat becomes contaminated, remove it immediately and safely to prevent contact with your skin.
Respiratory Protection: Guarding Against Inhalation Hazards
Why it's critical: Inhaling this compound dust can irritate the respiratory system.
Protocol:
-
Work in a ventilated area: The primary method for controlling inhalation hazards is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Use a respirator when necessary: If engineering controls are insufficient to minimize exposure to dust or aerosols, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and acid gases should be used. A proper fit test is essential to ensure the respirator's effectiveness.
Procedural Guidance: A Step-by-Step Approach to Safety
The following workflow diagram illustrates the key steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safely Handling this compound.
Operational and Disposal Plans: Ensuring a Safe Work Environment
Spill Response:
In the event of a spill, it is crucial to act quickly and safely.
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and safety officer.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials.
-
Neutralization: For some acid anhydrides, neutralization with a weak base such as sodium bicarbonate may be recommended. Always consult the specific SDS for guidance.
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal:
Proper disposal of this compound and contaminated materials is a critical final step.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams.
-
Label Containers: All waste containers must be clearly and accurately labeled.
-
Follow Institutional Policies: Dispose of all chemical waste, including contaminated PPE, according to your institution's hazardous waste disposal procedures and local regulations. Never pour chemical waste down the drain.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, driving your projects forward while maintaining the highest standards of laboratory safety.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
